Product packaging for Monosodium oxalate(Cat. No.:CAS No. 16009-94-2)

Monosodium oxalate

Cat. No.: B1144325
CAS No.: 16009-94-2
M. Wt: 130.03
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Description

A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO5 B1144325 Monosodium oxalate CAS No. 16009-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-hydroxy-2-oxoacetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRAXLUXHBUNDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047499
Record name Monosodium oxalate
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Molecular Weight

112.02 g/mol
Source PubChem
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CAS No.

1186-49-8
Record name Monosodium oxalate
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Record name Monosodium oxalate
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Record name Sodium hydrogen oxalate
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Record name MONOSODIUM OXALATE
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Foundational & Exploratory

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Monosodium oxalate (B1200264), the monosodium salt of oxalic acid, is a chemical compound with significant relevance in various scientific disciplines, including analytical chemistry, materials science, and increasingly, in the biomedical field. This technical guide provides an in-depth overview of monosodium oxalate, with a particular focus on its chemical properties, synthesis, and analytical quantification. Furthermore, this document explores the emerging role of oxalate in biological systems, detailing its impact on cellular signaling pathways implicated in inflammation and mitochondrial dysfunction, which is of paramount interest to researchers in drug development. This guide aims to serve as a comprehensive resource for scientists and professionals, consolidating key data and methodologies to facilitate further research and application.

Introduction

This compound, also known as sodium hydrogen oxalate, is an organic sodium salt with the chemical formula NaHC₂O₄. It is an intermediate in the neutralization of oxalic acid and is characterized by the presence of the hydrogen oxalate anion (HC₂O₄⁻)[1]. While its sibling compound, sodium oxalate (Na₂C₂O₄), has been extensively utilized as a primary standard in analytical chemistry, the unique properties of this compound are garnering increasing attention in various research and development sectors.

For drug development professionals, understanding the physiological and pathological roles of oxalate is crucial. Oxalate is a metabolic byproduct in humans and is a major component of kidney stones. Recent research has unveiled its ability to modulate critical cellular processes, including inflammatory responses and mitochondrial function, suggesting its potential involvement in a range of disease states. This guide will delve into these aspects, providing a molecular-level understanding of oxalate's biological interactions.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. While specific data for this compound is not as abundant as for disodium (B8443419) oxalate, the properties of the latter can often serve as a useful reference point.

Table 1: Physicochemical Properties of Sodium Oxalates

PropertyThis compound (NaHC₂O₄)Disodium Oxalate (Na₂C₂O₄)
Synonyms Sodium hydrogen oxalate, Sodium binoxalate[1]Oxalic acid disodium salt, Ethanedioic acid disodium salt
CAS Number 1186-49-862-76-0
Molecular Formula C₂HNaO₄C₂Na₂O₄
Molecular Weight 112.02 g/mol 134.00 g/mol
Appearance White crystalline powderWhite, crystalline, odorless solid[2]
Solubility in Water Data not readily available3.7 g/100 mL at 20°C[2][3], 6.25 g/100 mL at 100°C[2][3]
pKa (of Oxalic Acid) pKa₁ = 1.27, pKa₂ = 4.28[4]-
Decomposition Data not readily availableDecomposes above 290°C[2]

Note: The pKa values provided are for the parent acid, oxalic acid. The second pKa (4.28) is particularly relevant as it governs the equilibrium between the hydrogen oxalate and oxalate anions.

Synthesis and Purification

The synthesis of this compound is achieved through the controlled neutralization of oxalic acid with sodium hydroxide (B78521). The stoichiometry of the reaction is critical in determining the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

  • pH meter or suitable pH indicator

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a standardized aqueous solution of oxalic acid. For example, dissolve 12.61 g of oxalic acid dihydrate in 100 mL of deionized water to create a 1 M solution.

    • Prepare a standardized aqueous solution of sodium hydroxide of the same concentration (e.g., 1 M).

  • Reaction:

    • Place a defined volume of the oxalic acid solution in a beaker equipped with a magnetic stir bar.

    • Slowly add the sodium hydroxide solution to the oxalic acid solution in a 1:1 molar ratio while continuously stirring. For instance, add 100 mL of 1 M NaOH to 100 mL of 1 M oxalic acid.

    • Monitor the pH of the reaction mixture. The target pH for the formation of this compound is approximately 4.0. Adjust the addition of NaOH carefully to achieve and maintain this pH.

  • Crystallization and Isolation:

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • Cool the solution in an ice bath to promote the crystallization of this compound.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the purified this compound crystals in a drying oven at a temperature between 80-90°C for several hours to remove residual water and ethanol.

Analytical Quantification

Accurate quantification of this compound is crucial for various applications. Several analytical methods can be employed, with permanganate (B83412) titration being a classic and reliable technique.

Experimental Protocol: Quantification by Permanganate Titration

This method is based on the redox reaction between the oxalate anion and potassium permanganate in an acidic solution.

Materials:

  • This compound sample

  • Potassium permanganate (KMnO₄) solution (standardized, e.g., 0.1 N)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • Distilled water

  • Burette, pipette, and conical flasks

  • Hot plate or water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass of the this compound sample and dissolve it in a specific volume of distilled water in a conical flask.

    • Acidify the solution by adding an excess of sulfuric acid.

  • Titration:

    • Heat the acidified oxalate solution to approximately 60-70°C. This is necessary because the reaction between oxalate and permanganate is slow at room temperature.

    • Titrate the hot solution with the standardized potassium permanganate solution from a burette. The purple permanganate solution will be decolorized as it reacts with the oxalate.

    • The endpoint of the titration is reached when a faint, persistent pink color is observed in the solution, indicating that all the oxalate has been consumed.

  • Calculation:

    • The concentration of this compound in the original sample can be calculated based on the volume and concentration of the KMnO₄ solution used and the stoichiometry of the redox reaction: 5 HC₂O₄⁻ + 2 MnO₄⁻ + 11 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

A variety of other analytical techniques can also be employed for oxalate quantification, including liquid chromatography, gas chromatography coupled with mass spectrometry, and enzyme-based methods[5][6][7][8]. The choice of method will depend on the specific requirements of the analysis, such as sensitivity and sample matrix.

Role in Biological Systems and Drug Development

The oxalate anion, the conjugate base of this compound, plays a significant role in human physiology and pathophysiology. While essential for certain metabolic processes, an excess of oxalate can lead to the formation of calcium oxalate kidney stones and has been implicated in cellular damage and inflammation.

Oxalate-Induced Cellular Signaling Pathways

Recent studies have elucidated several signaling pathways that are activated in response to elevated oxalate levels. This is of particular interest to drug development professionals as these pathways may represent novel therapeutic targets.

Oxalate-Induced Inflammatory and Apoptotic Signaling:

Elevated oxalate concentrations can induce oxidative stress in renal epithelial cells, leading to the activation of the Endoplasmic Reticulum Stress (ERS), Reactive Oxygen Species (ROS), and NF-κB signaling pathways. This cascade of events can ultimately result in cellular injury, inflammation, and apoptosis.

Oxalate_Signaling Oxalate High Oxalate Concentration ERS Endoplasmic Reticulum Stress (ERS) Oxalate->ERS ROS Reactive Oxygen Species (ROS) ERS->ROS NFkB NF-κB Activation ROS->NFkB Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Mitochondrial_Damage->Apoptosis Mitochondrial_Dysfunction Oxalate Oxalate Mitochondria Mitochondria Oxalate->Mitochondria enters ROS_Production Increased ROS Production Mitochondria->ROS_Production Membrane_Potential Decreased Membrane Potential Mitochondria->Membrane_Potential Apoptosis Apoptosis ROS_Production->Apoptosis Membrane_Potential->Apoptosis

References

An In-depth Technical Guide to the Physical Properties of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxalate (B1200264), also known as sodium hydrogen oxalate (NaHC₂O₄), is the monosodium salt of oxalic acid. It exists in both anhydrous and monohydrated forms (NaHC₂O₄·H₂O). This document provides a comprehensive overview of the core physical properties of monosodium oxalate, intended to serve as a technical resource for professionals in research and development. The information compiled herein is sourced from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and structural information.

General Properties

This compound is a colorless crystalline solid. It is the intermediate salt in the neutralization of oxalic acid with sodium hydroxide (B78521).

Quantitative Physical Properties

The following tables summarize the key physical properties of both anhydrous this compound and its monohydrate form.

Table 1: General Physical Properties of this compound

PropertyValueForm
Molecular Formula C₂HNaO₄Anhydrous
C₂H₃NaO₅Monohydrate
Molecular Weight 112.02 g/mol [1]Anhydrous
130.03 g/mol Monohydrate
Appearance Colorless crystalline solid[2]Anhydrous & Monohydrate
CAS Number 1186-49-8[2]Anhydrous

Table 2: Density and Decomposition Temperature

PropertyValueForm
Density 1.954 g/cm³Anhydrous
Decomposition Temperature Decomposes upon heating. The anhydrous form is reported to decompose at approximately 210°C. Upon heating, it converts to oxalic acid and sodium oxalate, with the latter decomposing further at higher temperatures.[2]Anhydrous

Table 3: Solubility Data

SolventSolubilityTemperature (°C)Form
Water 1.9 g / 100 g20Anhydrous
Ethanol InsolubleRoom TemperatureNot specified

Crystal Structure

The monohydrate of this compound crystallizes in a triclinic system. The detailed crystallographic data are presented below.

Table 4: Crystallographic Data for this compound Monohydrate (NaHC₂O₄·H₂O)

ParameterValue
Crystal System Triclinic
Space Group P1
a 650.3 pm
b 667.3 pm
c 569.8 pm
α 85.04°
β 110.00°
γ 105.02°
Z 2

Source:[2]

In the crystal structure of the monohydrate, hydrogen oxalate ions are linked end-to-end by hydrogen bonds, forming infinite chains. These chains are further cross-linked by hydrogen bonds from water molecules and ionic bonds with sodium ions to form layers. The oxalate group itself is non-planar.[2]

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. Initially, the monohydrate loses its water of crystallization. The anhydrous form then decomposes to form oxalic acid and disodium (B8443419) oxalate. At higher temperatures, the disodium oxalate further decomposes into sodium carbonate and carbon monoxide.[2]

Thermal_Decomposition_Pathway NaHC2O4_H2O This compound Monohydrate (NaHC₂O₄·H₂O) NaHC2O4 Anhydrous Monosodium Oxalate (NaHC₂O₄) NaHC2O4_H2O->NaHC2O4 Heat (-H₂O) H2O Water (H₂O) NaHC2O4_H2O->H2O H2C2O4 Oxalic Acid (H₂C₂O₄) NaHC2O4->H2C2O4 Na2C2O4 Disodium Oxalate (Na₂C₂O₄) NaHC2O4->Na2C2O4 Heat Na2CO3 Sodium Carbonate (Na₂CO₃) Na2C2O4->Na2CO3 >290°C CO Carbon Monoxide (CO) Na2C2O4->CO >290°C

Thermal decomposition pathway of this compound monohydrate.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the physical properties of this compound.

Synthesis and Purification of this compound Monohydrate

Objective: To synthesize and purify this compound monohydrate crystals.

Materials:

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Stirring rod

  • Hot plate

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Preparation of Solutions:

    • Prepare a saturated solution of oxalic acid by dissolving an excess of oxalic acid dihydrate in distilled water at room temperature.

    • Prepare a 1 M solution of sodium hydroxide.

  • Neutralization:

    • Slowly add the 1 M sodium hydroxide solution to the saturated oxalic acid solution in a 1:1 molar ratio while stirring continuously.[3] The reaction is as follows: H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O

  • Crystallization:

    • Transfer the resulting solution to a crystallizing dish.

    • Allow the solvent to evaporate slowly at room temperature over several days. Colorless crystals of this compound monohydrate will form.[2]

  • Purification:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

    • Dry the crystals at room temperature. For the anhydrous form, the monohydrate can be carefully heated.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification Oxalic_Acid_Sol Saturated Oxalic Acid Solution Neutralization Half-Neutralization (1:1 molar ratio) Oxalic_Acid_Sol->Neutralization NaOH_Sol 1M Sodium Hydroxide Solution NaOH_Sol->Neutralization Crystallization Slow Evaporation & Crystallization Neutralization->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Distilled Water Filtration->Washing Drying Air Dry Washing->Drying Final_Product Final_Product Drying->Final_Product Pure this compound Monohydrate Crystals

Workflow for the synthesis and purification of this compound.

Determination of Density by Gas Pycnometry

Objective: To accurately determine the density of crystalline this compound.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Spatula

  • Sample holder

Procedure:

  • Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

  • Sample Preparation: Accurately weigh a suitable amount of the dry this compound crystals using an analytical balance. Record the mass.

  • Measurement:

    • Place the weighed sample into the sample chamber of the pycnometer.

    • Seal the chamber and purge with the analysis gas (typically helium) to remove any adsorbed gases from the sample surface.

    • Follow the instrument's automated procedure to measure the volume of the sample. The instrument operates by measuring the pressure change when a known volume of gas is introduced into the sample chamber.

    • Perform multiple measurement cycles to ensure reproducibility.

  • Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer.

Determination of Solubility by the Saturation Shake-Flask Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound crystals

  • Solvent (e.g., distilled water, ethanol)

  • Thermostatically controlled shaker bath

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

  • Suitable analytical method for concentration determination (e.g., titration, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of this compound crystals to a conical flask containing a known volume of the solvent.

  • Equilibration:

    • Stopper the flask and place it in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixture to shake for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Withdrawal and Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the temperature of the bath to avoid precipitation or further dissolution.

    • Immediately filter the solution through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered saturated solution.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculation: Calculate the solubility in grams per 100 mL or other appropriate units based on the concentration of the saturated solution.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal decomposition behavior of this compound monohydrate.

Apparatus:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • TGA/DSC pans (e.g., alumina, platinum)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound monohydrate into a TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the instrument.

    • Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) with a constant flow rate.

    • Program the instrument with a heating ramp (e.g., 10 °C/min) over a temperature range that covers the expected decomposition events (e.g., room temperature to 600 °C).

  • Data Acquisition: Start the thermal analysis program. The instrument will record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss steps. The temperature at which mass loss occurs indicates a decomposition or dehydration event. The percentage of mass loss can be used to identify the departing volatile species (e.g., water, carbon monoxide).

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. Endothermic peaks typically correspond to melting, dehydration, or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. The onset temperature of a peak provides information about the temperature at which the thermal event begins.

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of this compound.

Apparatus:

  • Single-crystal or powder X-ray diffractometer

  • Goniometer head (for single crystal) or sample holder (for powder)

  • X-ray source (e.g., Cu Kα radiation)

  • Detector

Procedure for Single-Crystal XRD:

  • Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full dataset by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Procedure for Powder XRD:

  • Sample Preparation: Grind the this compound crystals into a fine powder.

  • Data Collection:

    • Mount the powder sample in the sample holder.

    • Place the sample holder in the diffractometer.

    • Collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis:

    • Identify the peak positions and intensities.

    • Index the diffraction pattern to determine the unit cell parameters.

    • Perform a Rietveld refinement to refine the crystal structure against the powder diffraction data.

XRD_Logic cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output Single_Crystal Mount Single Crystal XRD_Data_Single Collect Diffraction Data (Single Crystal) Single_Crystal->XRD_Data_Single Powder_Sample Prepare Powder Sample XRD_Data_Powder Collect Diffraction Pattern (Powder) Powder_Sample->XRD_Data_Powder Structure_Solution Structure Solution & Refinement XRD_Data_Single->Structure_Solution Rietveld_Refinement Indexing & Rietveld Refinement XRD_Data_Powder->Rietveld_Refinement Crystal_Structure Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) Structure_Solution->Crystal_Structure Lattice_Parameters Unit Cell/ Lattice Parameters Structure_Solution->Lattice_Parameters Rietveld_Refinement->Lattice_Parameters

References

synthesis of monosodium oxalate from oxalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Monosodium Oxalate (B1200264) from Oxalic Acid

Introduction

Monosodium oxalate, also known as sodium hydrogen oxalate (NaHC₂O₄), is the monosodium salt of oxalic acid. It serves as an important chemical intermediate in various fields, including pharmaceuticals, materials science, and analytical chemistry. In drug development, oxalate and its derivatives are of interest due to their roles in biological systems and as potential components of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the , focusing on the underlying chemistry, a detailed experimental protocol, and methods for purification and characterization.

Core Synthesis Chemistry

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. Oxalic acid (H₂C₂O₄), a diprotic acid, reacts with sodium hydroxide (B78521) (NaOH), a strong base. The stoichiometry of the reaction is critical in determining the final product. To produce this compound, a precise 1:1 molar ratio of oxalic acid to sodium hydroxide must be employed.[1][2]

The balanced chemical equation for this reaction is:

H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O[1][2]

Adding a second equivalent of sodium hydroxide would result in the formation of disodium (B8443419) oxalate (Na₂C₂O₄), as shown in the following reaction:

H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O[3][4][5][6][7]

Therefore, careful control over the amount of sodium hydroxide added is paramount to ensure the selective synthesis of the desired monosodium salt.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a standard procedure for synthesizing and purifying this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)ACS Reagent, ≥99.5%Sigma-AldrichMolar Mass: 126.07 g/mol
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%Fisher ScientificMolar Mass: 40.00 g/mol
Deionized WaterType IIMilliporeUsed as the reaction solvent.
Ethanol (B145695)95% or AbsoluteVWRUsed for washing the final product.
Apparatus
  • 250 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Burette (50 mL) for precise addition of NaOH solution

  • pH meter or phenolphthalein (B1677637) indicator

  • Ice-water bath

  • Büchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Synthesis Procedure
  • Preparation of Reactant Solutions:

    • Prepare a 1.0 M solution of oxalic acid dihydrate by dissolving 12.61 g of H₂C₂O₄·2H₂O in deionized water and making the total volume up to 100 mL.

    • Prepare a 1.0 M solution of sodium hydroxide by carefully dissolving 4.00 g of NaOH pellets in deionized water and making the total volume up to 100 mL. Allow this solution to cool to room temperature.

  • Reaction Execution:

    • Transfer 100 mL of the 1.0 M oxalic acid solution (0.1 moles) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Place the flask in an ice-water bath on a magnetic stirrer and begin gentle stirring. Allow the solution to cool to approximately 0-5 °C.[8][9] This low temperature helps to control the reaction exotherm and promotes better crystal formation during neutralization.

    • Fill a burette with the 1.0 M NaOH solution.

    • Slowly add the NaOH solution dropwise to the chilled oxalic acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target endpoint is the half-equivalence point. For 0.1 moles of oxalic acid, this corresponds to the addition of exactly 100 mL of 1.0 M NaOH solution (0.1 moles).

    • If using an indicator like phenolphthalein, the solution will remain colorless. The endpoint for this compound is reached before the solution turns pink. A pH meter is the preferred method for monitoring the reaction.

  • Isolation and Purification:

    • After the addition of NaOH is complete, this compound may begin to precipitate, as its solubility is lower than that of oxalic acid in the reaction medium.

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction and maximize precipitation.

    • Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and other soluble impurities.[10]

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.

Data Presentation

The following table summarizes key quantitative data relevant to the synthesis of this compound.

ParameterValueUnitSource/Notes
Molar Mass (Oxalic Acid Dihydrate)126.07 g/mol Calculated
Molar Mass (Sodium Hydroxide)40.00 g/mol Calculated
Molar Mass (this compound)112.02 g/mol Calculated
Theoretical Yield (from 0.1 mol Oxalic Acid)11.20gCalculated
Melting Point (this compound)Decomposes°CDecomposes before melting
Solubility of Sodium Oxalate in Water (20 °C)3.7 g/100 mL[1]

Visualizations

Reaction Pathway

Reaction_Pathway H2C2O4 Oxalic Acid (H₂C₂O₄) reactants H2C2O4->reactants NaOH Sodium Hydroxide (NaOH) NaOH->reactants NaHC2O4 This compound (NaHC₂O₄) H2O Water (H₂O) products reactants->products 1:1 Molar Ratio Neutralization products->NaHC2O4 products->H2O

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_oxalic Prepare 1.0 M Oxalic Acid Solution chill Chill Oxalic Acid Solution (0-5 °C) prep_oxalic->chill prep_naoh Prepare 1.0 M NaOH Solution addition Slowly Add NaOH Solution (1:1 ratio) prep_naoh->addition chill->addition stir Stir in Ice Bath (30 min) addition->stir filter Vacuum Filter Precipitate stir->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals Under Vacuum wash->dry final_product Pure this compound dry->final_product

Caption: Step-by-step workflow for this compound synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

  • Titration: The oxalate content can be quantified by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium.[1][11]

  • Spectroscopy: Infrared (IR) spectroscopy can be used to identify characteristic functional group vibrations of the hydrogen oxalate anion.

  • X-Ray Diffraction (XRD): Powder XRD is a definitive method for confirming the crystalline structure of the final product.[12]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and sodium, which can be compared against the theoretical values for NaHC₂O₄.

Safety Precautions

  • Oxalic Acid: Oxalic acid is toxic and corrosive. Ingestion can be fatal, and skin or eye contact can cause severe irritation and burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe chemical burns to skin and eyes. Handle with extreme care, always using appropriate PPE. The dissolution of NaOH in water is highly exothermic and should be done with caution.

  • Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Aqueous Solubility of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of monosodium oxalate (B1200264) (NaHC₂O₄), also known as sodium hydrogen oxalate. Understanding the solubility of this compound is critical in various fields, including pharmaceutical development, where it can influence drug formulation, stability, and bioavailability, as well as in industrial processes where its precipitation can be a factor. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the analytical workflow.

Quantitative Solubility Data

The solubility of monosodium oxalate in water is dependent on temperature. The solid phase in equilibrium with a saturated aqueous solution is typically the monohydrate, NaHC₂O₄·H₂O[1]. Below is a summary of the solubility at various temperatures, compiled from available data.

Temperature (°C)Temperature (K)Solubility (g / 100 g H₂O)
0273.15~2.0
20293.152.6
25298.15~3.2
48321.15~6.0

Note: Data points are derived from graphical representations of solubility phase diagrams and may be approximate[1].

Experimental Protocol for Solubility Determination

The solubility of this compound can be determined using the equilibrium solubility method, followed by quantitative analysis of the saturated solution via titration. This method is reliable and widely used for determining the solubility of acidic or basic salts.

2.1 Materials and Equipment

  • This compound (NaHC₂O₄)

  • Deionized Water

  • Standardized Potassium Permanganate (B83412) (KMnO₄) solution (~0.1 N)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Thermostatic water bath or shaker incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Burette

  • Syringe filters (0.45 µm)

  • Erlenmeyer flasks

2.2 Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., an Erlenmeyer flask). The excess solid is crucial to ensure that equilibrium is reached and maintained.

    • Place the container in a thermostatic water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

    • Immediately filter the collected sample through a syringe filter (0.45 µm) into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.

    • Record the exact volume of the aliquot and determine its mass by weighing the flask after sample addition.

  • Quantitative Analysis by Permanganate Titration:

    • Dilute the collected sample to a suitable concentration with deionized water in the volumetric flask.

    • Transfer a precise volume of the diluted sample to an Erlenmeyer flask.

    • Acidify the sample by adding an excess of sulfuric acid. This ensures that the oxalate is in the form of oxalic acid for the reaction with permanganate.

    • Heat the acidified solution to 60-80°C. This is necessary to ensure the reaction proceeds at a reasonable rate.

    • Titrate the hot solution with a standardized potassium permanganate (KMnO₄) solution. The permanganate solution is added from a burette until a faint, persistent pink color is observed, which indicates the endpoint.

    • The reaction is: 5 NaHC₂O₄ + 2 KMnO₄ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 5 NaHSO₄ + 10 CO₂ + 8 H₂O.

  • Calculation of Solubility:

    • From the volume of KMnO₄ solution used and its known molarity, calculate the moles of oxalate in the titrated sample.

    • Using the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate), determine the concentration of this compound in the saturated solution.

    • Express the solubility in the desired units, such as grams of NaHC₂O₄ per 100 g of water.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Titrimetric Analysis cluster_calc Calculation A Add excess NaHC₂O₄ to deionized water B Equilibrate at constant temperature with agitation A->B C Allow solids to settle B->C D Withdraw supernatant C->D E Filter through 0.45µm syringe filter D->E F Acidify sample with H₂SO₄ E->F G Heat sample to 60-80°C F->G H Titrate with standardized KMnO₄ to endpoint G->H I Calculate moles of oxalate from titration data H->I J Determine solubility (g/100g H₂O) I->J

Caption: Workflow for determining this compound solubility.

Conclusion

This guide has detailed the temperature-dependent aqueous solubility of this compound. The provided data and the robust experimental protocol for its determination offer valuable resources for professionals in research and development. Accurate solubility data is fundamental for controlling crystallization, designing effective formulations, and ensuring the quality and efficacy of pharmaceutical products.

References

Navigating the Solubility Landscape of Sodium Oxalates in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of the solubility of active pharmaceutical ingredients and their intermediates is paramount in drug development and formulation. This technical guide delves into the solubility of sodium oxalate (B1200264) salts in organic solvents, a topic of significant interest in various chemical and pharmaceutical processes. A thorough review of existing literature reveals a notable scarcity of quantitative solubility data for monosodium oxalate (sodium hydrogen oxalate, NaHC₂O₄) in pure organic solvents. The available information predominantly focuses on disodium (B8443419) oxalate (Na₂C₂O₄), indicating its general insolubility in non-polar organic solvents and providing some data for alcohol-water mixtures. This guide presents the available quantitative data for disodium oxalate, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow. Researchers should exercise caution and note that the data presented herein primarily pertains to disodium oxalate due to the limited information available for the monosodium counterpart.

Introduction: The Significance of Oxalate Solubility

Sodium oxalate salts, including both monosodium and disodium forms, serve as important reagents and intermediates in various chemical syntheses. Their solubility characteristics directly influence reaction kinetics, purification strategies, and the formulation of finished products. In the pharmaceutical industry, understanding the solubility of such compounds is critical for controlling crystallization processes, ensuring purity, and developing effective drug delivery systems. The choice of an appropriate solvent system is a key determinant of process efficiency and product quality.

Solubility of Disodium Oxalate (Na₂C₂O₄) in Organic and Mixed Solvents

General observations indicate that disodium oxalate is practically insoluble in non-polar organic solvents such as benzene (B151609) and hexane.[1] It is also reported to be insoluble in ethanol (B145695) and diethyl ether.[1]

A study by Gomaa (2013) investigated the molar solubility of disodium oxalate in various ethanol-water mixtures at 301.15 K.[2][3] The findings from this study are summarized in the table below.

Table 1: Molar Solubility of Disodium Oxalate in Ethanol-Water Mixtures at 301.15 K [2][3]

% Ethanol (v/v)Molar Solubility (S) in mol/L
00.272
100.185
200.126
300.086
400.058
500.039
600.026
700.018
800.012

As the concentration of ethanol in the mixture increases, the molar solubility of disodium oxalate decreases significantly. This trend highlights the poor solubility of this ionic compound in less polar environments.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of a solid compound, such as a sodium oxalate salt, in an organic solvent. This protocol is based on the principles of the equilibrium solubility method.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

  • Analytical balance

  • Constant temperature bath or shaker incubator

  • Vials or flasks with secure closures

  • Magnetic stirrer and stir bars (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a conductometer if the salt provides sufficient conductivity in the chosen solvent system)

  • The compound of interest (e.g., this compound)

  • The desired organic solvent

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a constant temperature bath or shaker and agitate for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary significantly depending on the compound and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid temperature-induced precipitation, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the compound in the diluted sample using a validated analytical method.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Seal container A->B C Equilibrate at constant temperature with agitation B->C D Withdraw supernatant C->D E Filter sample D->E F Dilute sample E->F G Measure concentration F->G H Calculate solubility G->H

Caption: General workflow for experimental solubility determination.

Conclusion and Future Directions

This technical guide has summarized the currently available information on the solubility of sodium oxalate salts in organic solvents. A significant data gap exists for this compound, with the majority of the literature focusing on the disodium salt. The provided data for disodium oxalate in ethanol-water mixtures clearly demonstrates its decreasing solubility with increasing organic solvent content, a characteristic typical for ionic salts.

For researchers and drug development professionals, the lack of data for this compound necessitates experimental determination of its solubility in relevant organic solvents. The general protocol and workflow diagram presented in this guide provide a solid foundation for conducting such studies. Future research efforts should be directed towards systematically measuring the solubility of this compound in a range of pharmaceutically relevant organic solvents at various temperatures. This will provide invaluable data for process development, formulation design, and the overall advancement of chemical and pharmaceutical sciences.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of monosodium oxalate (B1200264), offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document details the crystallographic parameters of both anhydrous sodium oxalate (Na₂C₂O₄) and monosodium oxalate monohydrate (NaHC₂O₄·H₂O), presenting key data in structured tables and outlining the experimental methodologies for their determination.

Crystal Structure of Anhydrous Sodium Oxalate (Na₂C₂O₄)

Anhydrous sodium oxalate crystallizes in the monoclinic system with the space group P2₁/c. A significant refinement of its structure was conducted by Reed and Olmstead in 1981, with data collected at a low temperature of 140 K.[1][2] This low-temperature analysis provides a precise model of the atomic arrangement, minimizing thermal vibration effects.

Table 1: Crystallographic Data for Anhydrous Sodium Oxalate (Na₂C₂O₄)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.449(2) Å
b5.243(3) Å
c10.375(4) Å
β92.66(4)°
Z2
Temperature140 K

Data sourced from Reed and Olmstead (1981).[1][2]

Experimental Protocol for Structure Determination

The crystallographic data for anhydrous sodium oxalate was obtained through single-crystal X-ray diffraction.

Crystal Growth: Crystals of anhydrous sodium oxalate were grown from an aqueous solution by the method of slow evaporation.[1]

Data Collection: A crystal with dimensions of 0.13 x 0.23 x 0.24 mm was selected for data acquisition. The diffraction data were collected at 140 K on a Syntex P2₁ diffractometer utilizing Mo Kα radiation with a graphite (B72142) monochromator.[1] The unit-cell parameters were determined from a least-squares fit of 24 well-centered reflections.[1]

Structure Refinement: The structure was refined to a final R-value of 0.030 for 270 reflections, indicating a high degree of accuracy in the determined atomic positions.[1]

Crystal Structure of this compound Monohydrate (NaHC₂O₄·H₂O)

This compound also exists in a hydrated form, NaHC₂O₄·H₂O, which crystallizes in the triclinic system with the space group P1.

Table 2: Crystallographic Data for this compound Monohydrate (NaHC₂O₄·H₂O)

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a6.503 Å
b6.673 Å
c5.698 Å
α85.04°
β110.00°
γ105.02°
Z2

Note: The atomic coordinates for this compound monohydrate are not yet available in the public databases searched for this guide. The unit cell parameters are provided based on available literature.

Experimental Protocol for Structure Determination

The experimental details for the structure determination of this compound monohydrate are not as readily available in the reviewed literature. However, the standard method for such a determination would involve single-crystal X-ray diffraction at a controlled temperature, similar to the protocol for the anhydrous form.

Crystal Growth: Crystals of this compound monohydrate are typically obtained by slow evaporation of an aqueous solution of sodium hydrogen oxalate at room temperature.

Data Collection and Structure Refinement: A suitable single crystal would be selected and mounted on a diffractometer. X-ray diffraction data would be collected, and the resulting intensities would be used to solve and refine the crystal structure, yielding the precise atomic positions of the sodium, oxalate, and water molecules.

Visualization of Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a chemical compound like this compound.

Crystallographic Workflow General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Model Validation->Final_Structure

Caption: A flowchart illustrating the key stages of crystal structure determination.

This guide serves as a foundational resource for understanding the solid-state structure of this compound. The provided data is essential for computational modeling, understanding intermolecular interactions, and predicting the physicochemical properties of this compound in various applications.

References

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1186-49-8

This technical guide provides an in-depth overview of monosodium oxalate (B1200264), also known as sodium hydrogen oxalate. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role in biological pathways. This document also includes specific experimental protocols for its preparation and analysis.

Chemical and Physical Properties

Monosodium oxalate is the monosodium salt of oxalic acid. It is an intermediate in the neutralization of oxalic acid. While disodium (B8443419) oxalate (CAS No. 62-76-0) is the fully neutralized salt, this compound retains one of the acidic protons of the dicarboxylic acid.[1] Its properties are crucial for its application in various research and development contexts.

PropertyValueReference
CAS Registry Number 1186-49-8
Molecular Formula C₂HNaO₄
Molecular Weight 112.02 g/mol
Appearance White crystalline solid
Solubility in Water Soluble
Synonyms Sodium hydrogen oxalate, Sodium binoxalate

Synthesis of this compound

The synthesis of this compound can be achieved through the half-neutralization of oxalic acid with sodium hydroxide (B78521).[2][3] This process involves the reaction of one mole of oxalic acid with one mole of sodium hydroxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beakers

  • Burette

  • pH meter (optional)

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Prepare a 1 M solution of oxalic acid dihydrate by dissolving 126.07 g in 1 L of deionized water.

    • Prepare a 1 M solution of sodium hydroxide by dissolving 40.00 g in 1 L of deionized water. Standardize the NaOH solution for accuracy.

  • Reaction:

    • Place a known volume of the 1 M oxalic acid solution in a beaker with a magnetic stir bar.

    • Slowly add an equimolar amount of the 1 M sodium hydroxide solution from a burette while stirring continuously. For example, to 100 mL of 1 M oxalic acid, add 100 mL of 1 M NaOH.

    • Monitor the pH of the solution. The endpoint for the formation of this compound will be at a pH of approximately 2.8.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and excess water.

    • Dry the crystals in a drying oven at a temperature below the decomposition point (typically 60-80°C) until a constant weight is achieved.

Role in Biological Pathways and Drug Development

Oxalate, the conjugate base of oxalic acid, plays a significant role in human pathophysiology, most notably in the formation of kidney stones (nephrolithiasis), of which calcium oxalate is the primary component.[3][4] Research into the mechanisms of oxalate-induced cellular damage is crucial for developing therapeutic interventions.

High concentrations of oxalate can induce renal injury by promoting the formation of calcium oxalate crystals and by direct cellular toxicity.[1] This toxicity is partly mediated by the activation of lipid signaling pathways and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately cell apoptosis or necrosis.[1][5]

In the context of drug development, understanding the interaction of oxalate with cellular pathways is vital. For instance, the formation of oxalate salts of active pharmaceutical ingredients (APIs) can be a strategy to modify their physicochemical properties, such as solubility and bioavailability.[6][7][8]

Signaling Pathway of Oxalate-Induced Cellular Dysfunction

The following diagram illustrates a simplified signaling pathway of how oxalate can lead to cellular dysfunction, particularly in renal cells and macrophages.[2][9]

OxalateSignaling Oxalate Elevated Oxalate ROS Increased ROS (Reactive Oxygen Species) Oxalate->ROS induces LipidSig Activation of Lipid Signaling Oxalate->LipidSig activates MitoDys Mitochondrial Dysfunction ROS->MitoDys leads to Cytokines Altered Cytokine Secretion (e.g., ↓ IL-10) ROS->Cytokines modulates GeneExp Altered Gene Expression (e.g., IEGs, Osteopontin) ROS->GeneExp induces Apoptosis Cellular Injury & Apoptosis/Necrosis MitoDys->Apoptosis results in LipidSig->MitoDys contributes to LipidSig->GeneExp induces Inflammation Inflammation Cytokines->Inflammation promotes Inflammation->Apoptosis contributes to Adaptation Cellular Adaptation & Survival GeneExp->Adaptation leads to

Caption: Simplified signaling pathway of oxalate-induced cellular dysfunction.

Experimental Protocols

Analytical Determination of Oxalate by Redox Titration

A common method for the quantitative analysis of oxalate is through redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄).[10][11][12]

Materials:

  • This compound sample

  • Standardized ~0.1 N potassium permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), 5% (v/v) solution

  • Distilled water

  • Burette

  • Erlenmeyer flasks

  • Hot plate

  • Thermometer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.2-0.3 g of the dried this compound sample and record the mass.

    • Transfer the sample to a 250 mL Erlenmeyer flask.

    • Add 100 mL of 5% sulfuric acid solution to dissolve the sample.

  • Titration:

    • Gently heat the flask on a hot plate to 60-70°C. Do not boil.

    • Fill a burette with the standardized potassium permanganate solution and record the initial volume.

    • Titrate the hot oxalate solution with the KMnO₄ solution. The purple color of the permanganate will disappear as it reacts with the oxalate.

    • The endpoint is reached when the first persistent pale pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.

    • Record the final volume of the KMnO₄ solution used.

  • Calculation:

    • The reaction stoichiometry is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

    • Calculate the moles of KMnO₄ used (Molarity × Volume in Liters).

    • Using the stoichiometric ratio (5 moles of oxalate to 2 moles of permanganate), calculate the moles of oxalate in the sample.

    • Calculate the mass of this compound in the sample (moles × molar mass of NaHC₂O₄).

    • Determine the purity of the sample: (calculated mass of NaHC₂O₄ / initial mass of sample) × 100%.

Experimental Workflow for Investigating Oxalate-Induced Cellular Effects

The following diagram outlines a typical experimental workflow for studying the effects of oxalate on a cell line, such as a human monocyte-derived cell line.[5]

ExperimentalWorkflow start Start: Culture THP-1 Monocytes treatment Treat cells with varying concentrations of Sodium Oxalate start->treatment incubation Incubate for 24 hours treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability mito Measure Mitochondrial Function (e.g., Seahorse Analyzer) incubation->mito redox Analyze Redox Homeostasis (e.g., ROS/RNS detection) incubation->redox analysis Data Analysis and Interpretation viability->analysis mito->analysis redox->analysis

Caption: Experimental workflow for studying oxalate's cellular effects.

References

An In-Depth Technical Guide to the Safety and Handling of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium oxalate (B1200264), the monosodium salt of oxalic acid, is a chemical compound utilized in various laboratory and industrial applications. While essential for certain processes, it poses significant health risks that necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety, handling, toxicity, and the molecular mechanisms underlying the adverse effects of monosodium oxalate. It is intended to equip researchers, scientists, and drug development professionals with the critical information required for its safe utilization in a laboratory setting. This document details toxicological data, safe handling procedures, personal protective equipment (PPE) recommendations, emergency first aid measures, and delves into the cellular and signaling pathways affected by oxalate exposure, including the induction of oxidative stress, mitochondrial dysfunction, inflammation via the NLRP3 inflammasome, and cellular senescence. Detailed experimental protocols for assessing these toxicological endpoints are also provided to facilitate further research and safety evaluations.

Chemical and Physical Properties

This compound is a white, crystalline solid. While the term "this compound" exists, much of the safety and toxicological data is available for "sodium oxalate" (disodium oxalate), which is more common. The information provided here is largely based on data for sodium oxalate, as the oxalate anion is the primary driver of its toxicity.

PropertyValueReferences
Chemical Formula C₂HNaO₄[1]
Molecular Weight 112.02 g/mol [1]
Appearance White crystalline solid[2]
Odor Odorless[2]
Melting Point Decomposes above 290 °C[2]
Solubility in Water 3.7 g/100 mL (20 °C)[2]
Density 2.34 g/cm³[2]

Toxicological Data

This compound is toxic if ingested or absorbed through the skin.[3] The primary mechanism of toxicity is the binding of oxalate ions with calcium in the blood to form insoluble calcium oxalate, leading to hypocalcemia and the deposition of calcium oxalate crystals in various tissues, most notably the kidneys.[4]

ParameterValueSpeciesRouteReferences
LD50 (Oral) 11160 mg/kgRatOral[2][5]
Mean Lethal Dose (Ingestion, Oxalates) 10-15 g/kg of body weightHumanOral[2]

Safety and Handling

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationReferences
Eye Protection Chemical safety goggles or a face shield.[6][7]
Skin Protection Protective gloves (e.g., nitrile) and a lab coat or clean body-covering clothing.[6][7]
Respiratory Protection A NIOSH-approved respirator should be used if dust is generated and engineering controls are insufficient.[6]
Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Avoid breathing dust.[6]

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area in a tightly closed container.

    • Store away from incompatible materials such as strong oxidizing agents.[4][5]

    • Protect from moisture.[8]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureReferences
Ingestion Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Molecular Mechanisms of Toxicity and Signaling Pathways

Recent research has elucidated several key signaling pathways that are activated in response to oxalate exposure, leading to cellular dysfunction and tissue damage.

Oxidative Stress

Oxalate and calcium oxalate crystals can induce the production of reactive oxygen species (ROS), leading to oxidative stress in renal tubular cells.[6] This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

Mitochondrial Dysfunction

Mitochondria are primary targets of oxalate toxicity.[5] Oxalate exposure can lead to a decrease in the mitochondrial membrane potential, impaired mitochondrial respiration, and increased mitochondrial ROS production.[3][5][9]

Inflammation and the NLRP3 Inflammasome

Calcium oxalate crystals are recognized as danger signals by the innate immune system, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal cells.[6][10] This activation triggers a signaling cascade involving ASC (apoptosis-associated speck-like protein containing a CARD) and caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11] This inflammatory response contributes to renal injury.

NLRP3_Inflammasome_Activation cluster_extracellular Extracellular cluster_cell Renal Cell cluster_inflammasome NLRP3 Inflammasome CaOx_Crystals Calcium Oxalate Crystals Phagocytosis Phagocytosis CaOx_Crystals->Phagocytosis 1. Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage 2. NLRP3_Activation NLRP3 Activation Lysosomal_Damage->NLRP3_Activation 3. ASC ASC NLRP3_Activation->ASC 4. Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 5. Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B 6. IL1B Secreted IL-1β Pro_IL1B->IL1B Cleavage Inflammation Inflammation & Renal Injury IL1B->Inflammation 7.

NLRP3 inflammasome activation by calcium oxalate crystals.
Cellular Senescence

Exposure to oxalate can induce stress-induced premature senescence (SIPS) in renal tubular cells.[12] This is characterized by an increase in senescence-associated β-galactosidase (SA-βgal) activity and the upregulation of the cell cycle inhibitor p16INK4a.[12][13] Senescent cells can contribute to inflammation and tissue aging.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • 96-well plates

    • Cell culture medium

    • This compound

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is for assessing changes in mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.[14]

  • Materials:

    • JC-1 dye

    • Cell culture medium

    • Assay buffer

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Wash the cells with assay buffer.

    • Analyze the cells using a fluorescence microscope (detecting red and green fluorescence) or a flow cytometer (using appropriate channels for red and green fluorescence, e.g., FL2 and FL1).

    • Calculate the ratio of red to green fluorescence intensity to determine the change in mitochondrial membrane potential.

Assessment of Cellular Senescence (SA-β-gal Staining)

This protocol is for the detection of senescent cells.

  • Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This activity can be detected by providing the substrate X-gal, which is cleaved to produce a blue precipitate in senescent cells.[3][9]

  • Materials:

    • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

    • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer at pH 6.0)

    • PBS

  • Procedure:

    • Culture and treat cells with this compound.

    • Wash the cells twice with PBS.

    • Fix the cells with the fixation solution for 3-5 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the SA-β-gal staining solution to the cells.

    • Incubate the cells at 37°C (in a non-CO₂ incubator) for 12-16 hours, or until a blue color develops in the senescent cells.

    • Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

Quantification of Protein Carbonylation (ELISA-based Assay)

This protocol is for measuring oxidative protein damage.

  • Principle: Protein carbonylation is a marker of oxidative stress. This ELISA-based method involves the derivatization of protein carbonyls with dinitrophenylhydrazine (DNPH), which are then detected using an anti-DNP antibody.[15][16]

  • Materials:

    • DNPH solution

    • ELISA plates

    • Anti-DNP primary antibody

    • HRP-conjugated secondary antibody

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Procedure:

    • Extract proteins from cells treated with this compound.

    • React the protein samples with DNPH to form DNP-hydrazone adducts.

    • Adsorb the derivatized proteins to the wells of an ELISA plate.

    • Block the plate to prevent non-specific binding.

    • Incubate with the anti-DNP primary antibody.

    • Wash the plate and incubate with the HRP-conjugated secondary antibody.

    • Wash the plate and add the substrate solution.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Quantify the protein carbonyl content relative to a standard curve.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HK-2 cells) Treatment Treatment with This compound Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability (MTT Assay) Endpoint_Assays->Cell_Viability Mitochondrial_Potential Mitochondrial Potential (JC-1 Assay) Endpoint_Assays->Mitochondrial_Potential Senescence Cellular Senescence (SA-β-gal Staining) Endpoint_Assays->Senescence Oxidative_Stress Oxidative Stress (Protein Carbonylation) Endpoint_Assays->Oxidative_Stress Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Mitochondrial_Potential->Data_Analysis Senescence->Data_Analysis Oxidative_Stress->Data_Analysis

General experimental workflow for assessing oxalate toxicity.

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols in a research environment. Its toxicity is mediated by its ability to disrupt calcium homeostasis and induce cellular damage through multiple signaling pathways, including oxidative stress, mitochondrial dysfunction, inflammation, and cellular senescence. A thorough understanding of these mechanisms is essential for developing strategies to mitigate its harmful effects and for the safe advancement of research and drug development activities involving this compound. The experimental protocols provided in this guide offer a framework for the toxicological assessment of this compound and related compounds.

References

Monosodium Oxalate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and toxicological properties of monosodium oxalate (B1200264) is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This technical whitepaper provides a detailed overview of monosodium oxalate, consolidating critical data from material safety data sheets and relevant toxicological studies. It encompasses physical and chemical characteristics, hazard identification and mitigation, emergency procedures, and handling protocols, presented in a format tailored for the scientific community.

Chemical and Physical Properties

This compound, also known as sodium acid oxalate, is the monosodium salt of oxalic acid. It is a white, odorless, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Synonyms Ethanedioic acid, monosodium salt; Sodium acid oxalate[2][3]
CAS Number 62-76-0[2][3]
Molecular Formula C₂HNaO₄ (often presented as NaHC₂O₄)[4]
Molecular Weight 134.00 g/mol [2][4]
Melting Point 250-270 °C (decomposes)[1]
Specific Gravity 2.34[1][2]
Solubility Soluble in water. Insoluble in alcohol.[1]
Appearance White, crystalline powder[1][2]
Odor Odorless[1][2]

Toxicological Data and Hazard Identification

This compound is classified as harmful if swallowed or in contact with skin.[3][4][5][6] It can cause irritation to the skin, eyes, and respiratory tract.[2][6] The primary target organs for toxicity are the kidneys and the central nervous system.[1][2]

Toxicity DataValueSpeciesReference
Oral LD50 11160 mg/kgRat[1][2]
Oral LD50 5094 mg/kgMouse[2]

The toxic effects of oxalates are generally attributed to their ability to chelate calcium ions, leading to hypocalcemia. Ingestion can lead to gastrointestinal irritation, and in larger doses, may result in renal failure due to the formation of calcium oxalate crystals in the kidneys.[6]

Hazard Statements:
  • H302 + H312: Harmful if swallowed or in contact with skin.[4][5][6]

  • H402: Harmful to aquatic life.[4]

Precautionary Statements:
  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P280: Wear protective gloves/ protective clothing.[4][6]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[4]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Before Handling This compound Gloves Wear Chemical Resistant Gloves Start->Gloves Step 1 Coat Wear a Lab Coat Gloves->Coat Step 2 Goggles Wear Safety Goggles or Face Shield Coat->Goggles Step 3 Handling Proceed with Experiment Goggles->Handling Ready

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill Response Protocol

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain the Spill with Inert Material PPE->Contain Collect Sweep or Vacuum Spilled Solid Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Clean Clean the Spill Area with Water Dispose->Clean Decontaminate Decontaminate Equipment Clean->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Step-by-step protocol for responding to a this compound spill.

First Aid Measures

A clear and logical workflow for first aid is critical in the event of exposure.

First_Aid_Workflow cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Plenty of Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Cautiously with Water for Several Minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid workflow for different types of exposure to this compound.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3][4] this compound is hygroscopic and should be protected from moisture.[1] It should be stored away from strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Waste should be handled as hazardous.

Fire and Reactivity

  • Flammability: this compound is a non-flammable solid.[1]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and sodium oxides.[3]

  • Fire Extinguishing Media: Use a dry chemical fire extinguisher, water spray, foam, or carbon dioxide.[1]

This technical guide provides a consolidated resource for researchers working with this compound. By understanding its properties and adhering to the outlined safety protocols, scientists can minimize risks and ensure a safe and productive research environment.

References

Monosodium Oxalate: A Technical Guide to its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of monosodium oxalate (B1200264) (NaHC₂O₄), a topic of significant interest in pharmaceutical development due to its potential impact on powder stability, handling, and formulation. While direct quantitative hygroscopicity data for monosodium oxalate is not extensively available in published literature, this document outlines the fundamental principles of water sorption and details the standardized experimental protocols necessary for its characterization. Methodologies such as Dynamic Vapor Sorption (DVS) and classical gravimetric analysis are presented with the necessary detail for practical application. This guide serves as a foundational resource for researchers seeking to evaluate and understand the hygroscopic properties of this compound and related compounds.

Introduction

This compound, also known as sodium hydrogen oxalate, is the monosodium salt of oxalic acid. Its physical properties, particularly its interaction with atmospheric moisture, are critical parameters in the context of drug development and manufacturing. Hygroscopicity, the tendency of a solid material to absorb or adsorb moisture from the surrounding environment, can significantly influence a substance's chemical stability, physical characteristics (such as flowability and compressibility), and dissolution rate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these fundamental properties is essential when designing and interpreting hygroscopicity studies.

PropertyValue
Chemical Name Sodium hydrogen oxalate, this compound
Molecular Formula NaHC₂O₄
Molar Mass 112.02 g/mol
Appearance Colorless crystalline solid
Hydrated Forms Known to form a stable monohydrate (NaHC₂O₄·H₂O)[4]
Thermal Decomposition Upon heating, converts to oxalic acid and sodium oxalate.[5]

Theoretical Background of Hygroscopicity

Hygroscopicity is quantitatively described by the moisture sorption isotherm, which plots the equilibrium moisture content of a material as a function of water activity (a_w) or relative humidity (%RH) at a constant temperature.[6] The nature of this isotherm provides insight into the mechanism of water uptake, which can be adsorption (surface phenomenon), absorption (bulk phenomenon), or capillary condensation.

For pharmaceutical applications, materials are often classified based on their degree of hygroscopicity. The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass after storage at a defined high-humidity condition (e.g., 25°C and 80% RH for 24 hours).[7][8][9]

Table 2: European Pharmacopoeia Hygroscopicity Classification

ClassificationMass Increase (at 25°C, 80% RH for 24h)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid

Experimental Protocols for Hygroscopicity Determination

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that provides a detailed and automated measurement of moisture sorption and desorption.[10][11][12] It is the preferred method for generating high-resolution moisture sorption isotherms.

4.1.1. Principle A sample is placed on a high-precision microbalance in a chamber with controlled temperature and relative humidity. A carrier gas (typically dry nitrogen or air) is mixed with a saturated stream of the same gas to generate the desired RH. The instrument records the change in sample mass as the RH is systematically varied in discrete steps, allowing the sample to reach equilibrium at each step.[11][13]

4.1.2. Experimental Workflow Diagram

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment Cycle cluster_analysis Data Analysis s0 Weigh 10-20 mg of this compound s1 Place sample in DVS pan s0->s1 s2 Load pan into DVS instrument s1->s2 e0 Start: Set T = 25°C s2->e0 e1 Drying Step: Hold at 0% RH until mass is constant e0->e1 e2 Sorption Steps: Increase RH (e.g., 10% steps) from 0% to 95% RH e1->e2 e3 Equilibrate at each step (dm/dt < 0.001%/min) e2->e3 e3->e2 Next RH step e4 Desorption Steps: Decrease RH (e.g., 10% steps) from 95% to 0% RH e3->e4 e5 Equilibrate at each step e4->e5 e5->e4 Next RH step a0 Record mass at equilibrium for each RH step e5->a0 a1 Calculate % mass change vs. dry mass a0->a1 a2 Plot % mass change vs. %RH to generate isotherm a1->a2 a3 Classify hygroscopicity a2->a3

Caption: DVS Experimental Workflow for this compound.

4.1.3. Detailed Methodology

  • Apparatus: A calibrated Dynamic Vapor Sorption analyzer equipped with a microbalance (resolution ±0.1 µg).

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound powder into a sample pan.[14] No special pre-treatment is required unless a specific hydrated state is being studied.

  • Drying Phase: Place the sample in the DVS instrument. Start the experiment by drying the sample at the analysis temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved.[15] This stable mass is considered the dry weight of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner. A typical profile would involve increasing the RH from 0% to 95% in 10% increments.[14]

  • Equilibrium Criteria: At each RH step, allow the sample to equilibrate until the rate of mass change is negligible (e.g., less than 0.001% per minute) for a defined period (e.g., 10 minutes).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to study the desorption behavior and identify any hysteresis.

  • Data Analysis: The equilibrium mass at each RH step is recorded. The percentage moisture content is calculated relative to the initial dry mass. The data is then plotted as % mass change versus %RH to generate the sorption and desorption isotherms.

Static Gravimetric Method (Desiccator Method)

This is a classical, cost-effective method for assessing hygroscopicity at specific RH points. It is particularly useful for classification according to pharmacopeial standards.[9]

4.2.1. Principle A pre-weighed sample is stored in a sealed chamber (desiccator) containing a saturated salt solution that maintains a constant relative humidity at a given temperature. The sample is weighed periodically until it reaches a constant weight. The mass gain is then used to determine the moisture uptake.

4.2.2. Detailed Methodology

  • Apparatus: Airtight desiccators, analytical balance (±0.1 mg), and weighing bottles.

  • Reagents: Prepare saturated salt solutions to achieve desired relative humidities (e.g., a saturated solution of ammonium (B1175870) chloride provides approximately 79.5% RH at 20°C).[16]

  • Procedure: a. Place the saturated salt solution at the bottom of a desiccator and allow it to equilibrate for at least 24 hours at a constant temperature (e.g., 25°C). b. Accurately weigh a clean, dry weighing bottle (W₁). c. Add approximately 1 g of this compound to the weighing bottle and re-weigh (W₂). The initial sample weight is (W₂ - W₁). d. Place the open weighing bottle containing the sample into the prepared desiccator. Store the stopper in the desiccator as well. e. After a defined period (e.g., 24 hours for pharmacopeial classification), remove the weighing bottle, immediately insert the stopper, and re-weigh (W₃). f. The percentage weight gain is calculated as: [(W₃ - W₂) / (W₂ - W₁)] * 100. g. The hygroscopicity is then classified based on the criteria in Table 2.

Data Presentation and Interpretation

The primary output of a hygroscopicity study is the moisture sorption-desorption isotherm. This graph provides critical information about the material's behavior in the presence of moisture.

5.1. Logical Classification Diagram

Hygroscopicity_Classification start Perform Hygroscopicity Test (e.g., at 80% RH, 25°C for 24h) d1 Calculate % Mass Increase (M) start->d1 c1 M < 0.2% ? d1->c1 c2 M < 2% ? c1->c2 No r1 Non-Hygroscopic c1->r1 Yes c3 M < 15% ? c2->c3 No r2 Slightly Hygroscopic c2->r2 Yes c4 Does it form a liquid solution? c3->c4 No r3 Hygroscopic c3->r3 Yes r4 Very Hygroscopic c4->r4 No r5 Deliquescent c4->r5 Yes

Caption: Logic for Hygroscopicity Classification.

5.2. Comparative Data for Oxalate Salts

While specific data for this compound is lacking, a study on the hygroscopic properties of aerosolized oxalate salts provides some comparative context. The hygroscopic growth factor (HGF) is the ratio of the particle diameter at a given RH to its dry diameter.

Table 3: Comparative Hygroscopic Growth of Oxalate-Related Aerosols at 90% RH

CompoundHygroscopic Growth Factor (HGF) at 90% RHReference
Oxalic Acid (OxA)1.47[17][18]
Ammonium Oxalate> HGF of Oxalic Acid[17][18]
Sodium Oxalate (Na₂C₂O₄) < HGF of Oxalic Acid[17][18]
Calcium Oxalate< HGF of Oxalic Acid[17][18]
Magnesium Oxalate< HGF of Oxalic Acid[17][18]

Note: The "Sodium Oxalate" in this study refers to the disodium (B8443419) salt. This data pertains to aerosol particles and may not directly correlate with the behavior of bulk powder.

This data suggests that the interaction of the oxalate anion with different cations significantly influences its water uptake. The relatively lower HGF of disodium oxalate compared to oxalic acid itself may imply that the salt form is less hygroscopic. Further investigation is required to determine where this compound falls within this spectrum.

Conclusion

The hygroscopic nature of this compound is a critical parameter for its application in the pharmaceutical industry. Although quantitative data is not widely published, this guide provides the necessary framework for its determination. The detailed experimental protocols for Dynamic Vapor Sorption and static gravimetric methods offer robust approaches for characterizing its moisture sorption behavior. The resulting data will enable scientists to make informed decisions regarding formulation strategies, packaging requirements, and storage conditions to ensure the stability and efficacy of drug products containing this compound.

References

The Natural Occurrence of Monosodium Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid and its corresponding salts, collectively known as oxalates, are ubiquitous organic compounds found across biological and geological systems. As the conjugate base of oxalic acid, the oxalate (B1200264) anion can form salts with various cations. This guide focuses on the natural occurrence of monosodium oxalate, the salt formed with a single sodium ion, within the broader context of soluble oxalates. While much of the existing literature quantifies "soluble" and "total" oxalates rather than specifically isolating this compound, this document will synthesize the available data on its presence in plants, animals, and geological formations. Understanding the natural distribution and physiological roles of this compound is critical for research in areas ranging from plant biology and food science to human health and drug development, particularly in the context of nephrolithiasis (kidney stones) and mineral bioavailability.

Chemical Forms of Oxalate in Nature

In biological and geological systems, oxalate exists in several forms, primarily dictated by the pH and the presence of various cations. Oxalic acid (H₂C₂O₄) is a dicarboxylic acid that can donate two protons. The loss of one proton results in the hydrogenoxalate or monobasic oxalate anion (HC₂O₄⁻), which can form salts like this compound (NaHC₂O₄). The loss of both protons yields the oxalate dianion (C₂O₄²⁻), which readily forms salts with divalent and monovalent cations.

In nature, oxalates are broadly categorized as soluble or insoluble.[1]

  • Soluble Oxalates: These include salts of sodium, potassium, and ammonium.[1] this compound falls into this category. Soluble oxalates are readily absorbed in the gastrointestinal tract and can impact systemic physiological processes.

  • Insoluble Oxalates: The most common form is calcium oxalate (CaC₂O₄), which is a major component of kidney stones in humans and is also found as crystals in many plants.[2] Magnesium and iron oxalates are other examples of insoluble forms.[1]

Natural Occurrence in the Plant Kingdom

Oxalic acid and its salts are synthesized by a vast number of plant species and play multifaceted roles in plant physiology.[3] These functions include calcium regulation, detoxification of heavy metals, and defense against herbivores and pathogens.[3] The concentration and form of oxalate can vary significantly between plant species, the part of the plant, and the stage of growth.

While specific quantification of this compound is scarce, data on soluble oxalate content provides an indication of its potential presence. Soluble oxalates, being a mixture of sodium and potassium salts, are found in the vacuoles of plant cells.

Table 1: Total and Soluble Oxalate Content in Selected Plant-Based Foods

Food ItemTotal Oxalate (mg/100g fresh weight)Soluble Oxalate (mg/100g fresh weight)Percentage of Soluble Oxalate
Spinach329.6–2350105.10 - 2287.0059-87%
Rhubarb1235--
Swiss Chard874 - 1458.1--
Beets---
Soy products (Tofu)---
Almonds---
Potatoes---
Navy Beans---

Occurrence in Animals and Humans

In animals and humans, oxalate is both endogenously produced and absorbed from dietary sources. Endogenous oxalate is a metabolic byproduct, primarily synthesized in the liver from precursors like glyoxylate (B1226380) and ascorbic acid (Vitamin C). Dietary oxalate absorption occurs in the gastrointestinal tract.

This compound, as a soluble form, is readily absorbed. In the bloodstream, it can interact with calcium to form calcium oxalate, which can precipitate in the kidneys, leading to the formation of kidney stones.[4] Approximately 80% of kidney stones are composed of calcium oxalate.[5]

Table 2: Typical Oxalate Concentrations in Human Biological Fluids

Biological FluidTypical Oxalate Concentration
Blood Plasma1–5 µM
Urine100-500 µM

Note: Concentrations can vary based on diet, hydration status, and individual metabolic factors.

Geological Occurrence

While calcium oxalate minerals like whewellite (B87421) and weddellite (B1203044) are more common, sodium oxalate also occurs naturally as the rare mineral natroxalate (Na₂C₂O₄).[2] It is found in ultra-alkaline pegmatites and their hydrothermal phases.[2]

Table 3: Properties of Natroxalate

PropertyDescription
Chemical FormulaNa₂C₂O₄
Crystal SystemMonoclinic
ColorLight yellow with a pink or greenish tint
OccurrenceHydrothermal phase in ultra-agpaitic pegmatites
LocationAlluaiv Mountain, Lovozersky District, Murmansk Oblast, Russia

Data sourced from Mindat.org.[2]

Signaling Pathways Involving Oxalate

Recent research has illuminated the role of oxalate not just as a metabolic end product but also as a signaling molecule in both plants and animals.

Oxalate as a Signaling Molecule in Plant Defense

Oxalic acid secreted by pathogenic fungi like Sclerotinia sclerotiorum acts as a signaling molecule to induce programmed cell death (PCD) in host plants, which is essential for the pathogen's virulence.[3][6] At low concentrations, however, oxalic acid can induce the transcription of defense-related genes in plants, conferring resistance against fungal pathogens.[6] This dual role suggests a complex signaling cascade initiated by oxalate in plants.

Plant_Defense_Signaling Fungal Pathogen Fungal Pathogen Oxalic Acid (High Conc.) Oxalic Acid (High Conc.) Fungal Pathogen->Oxalic Acid (High Conc.) secretes Oxalic Acid (Low Conc.) Oxalic Acid (Low Conc.) Fungal Pathogen->Oxalic Acid (Low Conc.) secretes ROS Production ROS Production Oxalic Acid (High Conc.)->ROS Production induces Anion Channel Activation Anion Channel Activation Oxalic Acid (Low Conc.)->Anion Channel Activation activates Programmed Cell Death (PCD) Programmed Cell Death (PCD) ROS Production->Programmed Cell Death (PCD) leads to Plant Susceptibility Plant Susceptibility Programmed Cell Death (PCD)->Plant Susceptibility Defense Gene Transcription Defense Gene Transcription Anion Channel Activation->Defense Gene Transcription leads to Plant Resistance Plant Resistance Defense Gene Transcription->Plant Resistance

Oxalate Signaling in Plant-Pathogen Interaction.
Sodium Oxalate and Wnt/β-catenin Signaling in Renal Cells

In canine renal epithelial cells, exposure to sodium oxalate has been shown to disrupt epithelial barrier integrity by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and maintaining tight junctions between cells. Inhibition of this pathway by oxalate may contribute to renal injury, a precursor to kidney stone formation.

Wnt_Beta_Catenin_Signaling cluster_off Wnt Signaling OFF cluster_on Wnt Signaling ON GSK-3β GSK-3β β-catenin_p β-catenin (phosphorylated) GSK-3β->β-catenin_p phosphorylates Proteasomal Degradation Proteasomal Degradation β-catenin_p->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Receptors Wnt->Frizzled/LRP binds Dsh Dishevelled Frizzled/LRP->Dsh activates GSK-3β_i GSK-3β (inhibited) Dsh->GSK-3β_i inhibits β-catenin β-catenin (stable) GSK-3β_i->β-catenin no phosphorylation Nucleus Nucleus β-catenin->Nucleus translocates to TCF/LEF TCF/LEF β-catenin->TCF/LEF binds to Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription activates Sodium Oxalate Sodium Oxalate Sodium Oxalate->GSK-3β inhibits Wnt pathway

Sodium Oxalate Inhibition of Wnt/β-catenin Signaling.
Oxalate-induced IL-10 and Mitochondrial ROS Signaling

In human monocytes and macrophages, oxalate exposure can lead to oxidative stress, a decrease in the anti-inflammatory cytokine Interleukin-10 (IL-10), and mitochondrial dysfunction. This suggests a signaling pathway where oxalate impairs the immune response and cellular metabolism, potentially contributing to the inflammation associated with calcium oxalate crystal deposition.

Oxalate_IL10_ROS_Signaling Oxalate Oxalate IL-10 Signaling IL-10 Signaling Oxalate->IL-10 Signaling decreases Mitochondrial ROS Mitochondrial Reactive Oxygen Species (ROS) Oxalate->Mitochondrial ROS increases Impaired Immune Response Impaired Immune Response IL-10 Signaling->Impaired Immune Response Oxidative Stress Oxidative Stress Mitochondrial ROS->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction Mitochondrial Dysfunction->Lysosomal Dysfunction Impaired Autophagy Impaired Autophagy Lysosomal Dysfunction->Impaired Autophagy Impaired Autophagy->Impaired Immune Response

Oxalate-Induced IL-10 and Mitochondrial ROS Signaling.

Experimental Protocols for Oxalate Quantification

Accurate quantification of oxalate in various matrices is essential for research. The following sections provide detailed methodologies for common analytical techniques.

Extraction of Soluble and Total Oxalate from Plant Material

This protocol is a generalized procedure for the differential extraction of soluble and total oxalates from plant samples prior to analysis by methods such as HPLC or enzymatic assay.

Materials:

  • Homogenizer (e.g., blender, mortar and pestle)

  • Centrifuge

  • Shaking water bath or heater

  • Volumetric flasks

  • Filter paper or syringe filters (0.45 µm)

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Sample Preparation: Homogenize a known weight (e.g., 1-5 g) of the fresh plant material.

  • Soluble Oxalate Extraction: a. To one portion of the homogenized sample, add a defined volume of deionized water (e.g., 20-50 mL). b. Incubate in a shaking water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 180 minutes).[7] c. Allow the mixture to cool to room temperature. d. Transfer the mixture to a volumetric flask and bring to volume with deionized water. e. Centrifuge an aliquot of the mixture (e.g., at 5000 rpm for 20 minutes). f. Filter the supernatant through a 0.45 µm filter. The filtrate is now ready for analysis.

  • Total Oxalate Extraction: a. To a separate portion of the homogenized sample, add a defined volume of 2 M HCl (e.g., 20-50 mL). b. Incubate in a shaking water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 210 minutes).[7] c. Follow steps 2c through 2f for the acid-extracted sample.

Oxalate_Extraction_Workflow cluster_soluble Soluble Oxalate Extraction cluster_total Total Oxalate Extraction Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Soluble Extraction Add Deionized Water Homogenization->Soluble Extraction Total Extraction Add 2 M HCl Homogenization->Total Extraction Soluble Incubation Incubate at 70°C Soluble Extraction->Soluble Incubation Total Incubation Incubate at 70°C Total Extraction->Total Incubation Soluble Centrifugation Centrifuge Soluble Incubation->Soluble Centrifugation Soluble Filtration Filter (0.45 µm) Soluble Centrifugation->Soluble Filtration Soluble Extract Soluble Extract Soluble Filtration->Soluble Extract Analysis (HPLC/Enzymatic) Analysis (HPLC/Enzymatic) Soluble Extract->Analysis (HPLC/Enzymatic) Total Centrifugation Centrifuge Total Incubation->Total Centrifugation Total Filtration Filter (0.45 µm) Total Centrifugation->Total Filtration Total Extract Total Extract Total Filtration->Total Extract Total Extract->Analysis (HPLC/Enzymatic)

Workflow for Soluble and Total Oxalate Extraction.
High-Performance Liquid Chromatography (HPLC) Method for Oxalate Quantification

HPLC is a sensitive and accurate method for determining oxalate concentrations. The following is a representative protocol.

Instrumentation and Conditions:

  • HPLC System: With a UV or diode-array detector.

  • Column: A reversed-phase C18 column or an ion-exclusion organic acid column.

  • Mobile Phase: Isocratic elution with an acidic buffer, such as 0.5% KH₂PO₄ and 0.5 mmol/L tetrabutylammonium (B224687) hydrogen sulfate, adjusted to pH 2.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.

  • Injection Volume: 5-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of sodium oxalate or oxalic acid of known concentrations in the mobile phase to create a calibration curve.

  • Sample Analysis: a. Inject the filtered extracts (from the extraction protocol) into the HPLC system. b. Record the chromatograms and identify the oxalate peak based on the retention time of the standards. c. Quantify the oxalate concentration in the samples by comparing the peak area to the calibration curve.

Enzymatic Assay for Oxalate Quantification in Biological Fluids

Enzymatic assays offer a rapid and specific method for oxalate determination, particularly in complex matrices like urine. This method is based on the oxidation of oxalate by oxalate oxidase to carbon dioxide and hydrogen peroxide. The hydrogen peroxide is then measured in a colorimetric reaction catalyzed by peroxidase.

Materials:

  • Oxalate oxidase

  • Horseradish peroxidase (HRP)

  • A chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB))

  • Buffer solution (e.g., succinate (B1194679) buffer, pH 3.8)

  • Microplate reader or spectrophotometer (590-595 nm)

  • Oxalate standards

Procedure:

  • Reagent Preparation: Prepare a working reagent containing the buffer, oxalate oxidase, HRP, and chromogenic substrates according to the manufacturer's instructions (if using a commercial kit) or established laboratory protocols.

  • Standard Curve: Prepare a series of oxalate standards of known concentrations.

  • Sample Preparation: Urine samples may require pretreatment to remove interfering substances. This can involve acidification followed by pH adjustment and potentially the addition of reagents to eliminate ascorbate (B8700270) interference.

  • Assay: a. To wells of a microplate (or cuvettes), add a small volume of the standard or prepared sample. b. Add the working reagent to initiate the reaction. c. Incubate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-20 minutes). d. Measure the absorbance at 590-595 nm.

  • Calculation: Determine the oxalate concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound, as a component of the soluble oxalate fraction, is naturally present in a wide array of plant-based foods. While direct quantification is not commonly reported, its presence is inferred from measurements of soluble oxalates. In humans, the absorption of dietary soluble oxalates contributes to the systemic oxalate pool and is a significant factor in the pathophysiology of calcium oxalate kidney stones. The geological occurrence of sodium oxalate is limited to the rare mineral natroxalate. Emerging research highlights the role of oxalate as a signaling molecule in both plant defense mechanisms and inflammatory pathways in animals. The standardized protocols for extraction and quantification provided in this guide offer a foundation for further research into the precise roles and concentrations of this compound in various natural systems. Continued investigation in this area is crucial for advancing our understanding of its impact on plant biology, food science, and human health.

References

Monosodium Oxalate: A Technical Guide on its Role in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxalate (B1200264) (NaHC₂O₄) is the monosodium salt of oxalic acid. In biological systems, it serves as a primary source of the oxalate anion (C₂O₄²⁻), a terminal metabolite that is endogenously produced and also absorbed from dietary sources. While present in various biological fluids, elevated concentrations of the oxalate ion are predominantly associated with pathological conditions, most notably the formation of calcium oxalate kidney stones (nephrolithiasis). This guide provides an in-depth examination of the multifaceted role of monosodium oxalate-derived oxalate in biological systems, with a focus on its molecular and cellular impacts, particularly within the renal system. We will explore the quantitative effects of oxalate on cellular functions, detail key signaling pathways it modulates, and provide established experimental protocols for its study.

The Pathophysiological Role of Oxalate in the Renal System

The primary and most studied role of oxalate in biological systems is its contribution to the formation of calcium oxalate kidney stones, which account for approximately 80% of all kidney stones.[1]

Mechanism of Calcium Oxalate Stone Formation

The formation of calcium oxalate stones is a multi-step process initiated by the supersaturation of urine with calcium and oxalate ions. When the concentration of these ions exceeds the saturation point, they can precipitate and form crystals. This process is exacerbated by low urine volume or a deficiency in urinary inhibitors of crystallization, such as citrate (B86180).

Initially, microscopic calcium oxalate crystals form in the renal tubules. These crystals can then aggregate and grow, eventually forming a macroscopic stone.[1] A critical event in stone formation is the retention of these crystals within the kidney. This is often facilitated by the injury of renal tubular epithelial cells, which exposes surfaces that promote crystal adhesion.[2]

Oxalate-Induced Renal Cell Injury

High concentrations of oxalate are directly toxic to renal epithelial cells, leading to a cascade of events that promote stone formation. The primary mechanisms of oxalate-induced cellular injury include:

  • Oxidative Stress: Oxalate exposure induces the generation of reactive oxygen species (ROS) in renal cells.[3] This leads to lipid peroxidation of cell membranes, mitochondrial damage, and an imbalance in the cellular redox state, contributing to cell injury and death.[3][4]

  • Inflammation: Calcium oxalate crystals can trigger an inflammatory response by activating the NLRP3 inflammasome in renal epithelial cells and macrophages.[5][6][7] This leads to the release of pro-inflammatory cytokines such as IL-1β, which recruits immune cells and further exacerbates renal injury.[8]

  • Cell Death: Oxalate can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in renal epithelial cells in a concentration-dependent manner.[9] Necrotic cells release their contents, promoting inflammation, while apoptotic bodies can serve as nidi for further crystal aggregation.

  • Epithelial to Mesenchymal Transition (EMT): Oxalate has been shown to induce EMT in renal tubular cells, a process where epithelial cells acquire mesenchymal characteristics. This is associated with increased production of profibrotic factors like TGF-β1 and can contribute to the fibrosis observed in chronic oxalate nephropathy.[10]

Quantitative Data on Oxalate Effects

The biological effects of oxalate are highly dependent on its concentration. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Concentration-Dependent Effects of Oxalate on Renal Epithelial Cells

ParameterCell LineOxalate ConcentrationEffectReference(s)
Membrane DamageHuman Proximal Tubule≥ 175 µMSignificant membrane damage within 4 hours.[11]
Cell ViabilityLLC-PK1 & HK-2≥ 0.4 mMSignificant toxicity and net cell loss.[12]
Cell ViabilityIMCD≥ 2 mMNet cell loss after long-term exposure.[12]
Cell GrowthLLC-PK1 & MDCK1, 2, and 4 mMTime- and concentration-dependent decline in cell survival.[13]
DNA SynthesisHuman Proximal Tubule88 µMMitogenic effect, leading to a slight increase in cell number at 72h.[11]
Oxidative Stress (ROS)HK-22 mMSignificant increase in ROS levels after 24 hours.[14][15]

Table 2: Urinary Oxalate Levels in Kidney Stone Formers vs. Healthy Controls

Subject GroupMean Urinary Oxalate (mg/24h)Reference(s)
Healthy Subjects35.52 ± 9.42[16]
Healthy Subjects< 12 µg/ml[17]
Kidney Stone Patients39-151 µg/ml[17]

Key Signaling Pathways in Oxalate Pathophysiology

Oxalate exerts its effects on renal cells by modulating several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Oxidative Stress and Cellular Injury

High concentrations of oxalate lead to a surge in intracellular ROS, which overwhelms the cell's antioxidant defenses. This oxidative stress is a central driver of cellular damage.

G oxalate This compound (Oxalate Ions) ros Increased ROS (Reactive Oxygen Species) oxalate->ros membrane Lipid Peroxidation (Membrane Damage) ros->membrane mitochondria Mitochondrial Dysfunction ros->mitochondria necrosis Necrosis membrane->necrosis apoptosis Apoptosis mitochondria->apoptosis injury Renal Cell Injury apoptosis->injury necrosis->injury

Caption: Oxalate-induced oxidative stress pathway leading to renal cell injury.

NLRP3 Inflammasome and Inflammatory Response

Calcium oxalate crystals are recognized as danger-associated molecular patterns (DAMPs) that activate the NLRP3 inflammasome complex in renal cells and infiltrating macrophages.[7] This activation leads to a pro-inflammatory cascade.

G caox Calcium Oxalate Crystals nlrp3 NLRP3 Inflammasome Activation caox->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves gsdmd Gasdermin D (GSDMD) Cleavage caspase1->gsdmd cleaves il1b Active IL-1β pro_il1b->il1b inflammation Inflammation & Tissue Damage il1b->inflammation pyroptosis Pyroptosis (Inflammatory Cell Death) pyroptosis->inflammation gsdmd->pyroptosis

Caption: NLRP3 inflammasome activation by calcium oxalate crystals.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a key stress-response pathway that is activated by oxalate in renal epithelial cells.[18][19] Its activation contributes to inflammation and apoptosis.

G oxalate Oxalate / CaOx Crystals ros ROS oxalate->ros ask1 ASK1 ros->ask1 mkk MKK3 / MKK6 ask1->mkk p38 p38 MAPK mkk->p38 tf Transcription Factors (e.g., ATF-2) p38->tf cytokines Pro-inflammatory Cytokines & Apoptosis tf->cytokines

Caption: Oxalate-induced activation of the p38 MAPK signaling pathway.

Experimental Protocols for Studying Oxalate Effects

Investigating the biological effects of this compound requires robust and reproducible experimental models.

In Vitro Model: Oxalate Toxicity in HK-2 Cells

The human kidney-2 (HK-2) cell line, an immortalized human proximal tubular epithelial cell line, is widely used to study oxalate-induced nephrotoxicity.[14][20][21][22]

Objective: To assess the cytotoxic effects of sodium oxalate on HK-2 cells.

Materials:

  • HK-2 cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Sodium Oxalate (Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8) or similar viability assay

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[22]

  • Oxalate Treatment: Prepare sodium oxalate solutions in serum-free DMEM/F12 medium at various concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).[14]

  • Remove the existing medium from the cells and wash once with PBS.

  • Add 100 µL of the prepared oxalate solutions to the respective wells. Include a control group with serum-free medium only.

  • Incubate the cells for a desired time period (e.g., 24 hours).[14]

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

In Vivo Model: Sodium Oxalate-Induced CKD in Rats

This protocol describes the induction of chronic kidney disease (CKD) in rats through a diet rich in sodium oxalate.[23][24]

Objective: To establish a rat model of chronic kidney disease through dietary oxalate administration.

Materials:

  • Male Dahl Salt-Sensitive (SS) rats (or other appropriate strain)

  • Standard low-salt (0.2%) rat chow

  • Sodium oxalate

  • Metabolic cages for urine collection

Protocol:

  • Acclimatization: Acclimate rats to individual housing in metabolic cages for at least 3 days.

  • Diet Preparation: Prepare a diet containing 0.67% sodium oxalate mixed into the low-salt chow.[25]

  • Experimental Groups:

    • Control Group: Feed rats the standard low-salt normal chow (SS-NC).

    • Oxalate Group: Feed rats the 0.67% sodium oxalate diet (SS-OX).

  • Diet Administration: Provide the respective diets and water ad libitum for a period of three to five weeks.[23][25]

  • Monitoring: Monitor animal weight, food and water consumption, and collect 24-hour urine samples weekly.

  • Endpoint Analysis: At the end of the study period, collect blood and kidney tissues.

    • Plasma Analysis: Measure markers of renal function such as creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Urine Analysis: Measure proteinuria and urinary oxalate levels.

    • Histology: Perform histological analysis (e.g., H&E and Masson's trichrome staining) on kidney sections to assess tubular injury, crystal deposition, and fibrosis.

Analytical Method: HPLC for Urinary Oxalate Quantification

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for measuring oxalate concentrations in biological fluids.[16][17][26][27]

Objective: To quantify oxalate levels in 24-hour urine samples.

Protocol Outline:

  • Sample Collection: Collect 24-hour urine samples in containers with an acid preservative (e.g., 6N HCl) to prevent the in vitro precipitation of calcium oxalate.[28]

  • Sample Preparation:

    • Centrifuge the urine sample to remove any sediment.

    • Depending on the specific method, a purification or extraction step may be required. This can involve passing the sample through a C18 cartridge followed by precipitation with CaCl₂ and extraction with diethyl ether.[16] Alternatively, a simple liquid-liquid extraction with ethyl acetate (B1210297) can be used.[27]

  • Chromatography:

    • Column: Reversed-phase C18 column.[27]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic buffer (e.g., formic acid or phosphoric acid) and an organic solvent like methanol.[16][27]

    • Injection: Inject a defined volume of the prepared sample into the HPLC system.

  • Detection:

    • UV Detection: Detect the oxalate peak spectrophotometrically at a low wavelength (e.g., 220 nm).[16]

    • Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, couple the HPLC system to a mass spectrometer.[27]

  • Quantification: Calculate the oxalate concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of oxalic acid.

G start Start: Urine Sample Collection (24h, with HCl) prep Sample Preparation (Centrifugation, Extraction) start->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc detect Detection (UV or Mass Spectrometry) hplc->detect quant Quantification (vs. Standard Curve) detect->quant end Result: Urinary Oxalate Concentration quant->end

Caption: General experimental workflow for urinary oxalate measurement by HPLC.

Non-Renal Biological Roles of this compound

While the primary focus of oxalate research is on nephrolithiasis, emerging evidence suggests that elevated oxalate levels (hyperoxalemia), often seen in chronic kidney disease, may have systemic effects. High oxalate concentrations have been linked to endothelial dysfunction and may contribute to the increased cardiovascular disease risk in patients with ESRD. Oxalate can induce oxidative stress and inflammation in vascular cells, similar to its effects on renal cells.

Conclusion

This compound, as a source of the oxalate ion, plays a critical and predominantly pathological role in biological systems. Its primary impact is the induction of renal injury and the formation of calcium oxalate kidney stones. The underlying mechanisms are multifactorial, involving direct cytotoxicity, the induction of oxidative stress, and the activation of inflammatory signaling pathways such as the NLRP3 inflammasome and p38 MAPK. The quantitative, concentration-dependent nature of these effects underscores the importance of maintaining oxalate homeostasis. The experimental models and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to further investigate the pathophysiology of oxalate and to explore novel therapeutic strategies for the prevention and treatment of oxalate-related diseases.

References

Methodological & Application

Application Notes & Protocols: Monosodium Oxalate as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry and pharmaceutical development, the accuracy of quantitative analysis is paramount. This necessitates the use of primary standards to precisely determine the concentration of titrants. Monosodium oxalate (B1200264) (NaHC₂O₄), and more commonly, sodium oxalate (Na₂C₂O₄), serve as exceptional primary standards for the standardization of strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄). This application note provides a comprehensive overview and detailed protocols for the use of sodium oxalate as a primary standard.

Sodium oxalate is a white, crystalline, odorless powder that is stable, non-hygroscopic, and can be obtained in a highly pure form.[1][2] These properties make it an ideal reference material for redox titrations. The standardization of potassium permanganate with sodium oxalate is a widely accepted method due to its reliability and the clear visual endpoint.[3][4][5]

Principle of the Reaction

The standardization of potassium permanganate solution using sodium oxalate is based on a redox reaction. In an acidic medium, the oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂) by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ion (Mn²⁺).[3][4][6] The reaction is carried out in a sulfuric acid solution to provide the necessary acidic environment.

The balanced chemical equation for the reaction is:

5Na₂C₂O₄ + 2KMnO₄ + 8H₂SO₄ → 2MnSO₄ + K₂SO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O [4][5][6]

From this stoichiometry, it is evident that 5 moles of sodium oxalate react with 2 moles of potassium permanganate.[4]

Data Presentation

Properties of Sodium Oxalate as a Primary Standard
PropertyDescriptionReference
Purity Available in high purity (>99.5%) and as a certified reference material.[2]
Stability Stable, non-hygroscopic solid.[1]
Molecular Weight 134.00 g/mol [7]
Form White, crystalline, odorless powder.[1][7]
Decomposition Decomposes at 250–270 °C.[1]
Solubility Soluble in water; insoluble in alcohol.[1]
Typical Titration Parameters for Standardization of 0.1 N KMnO₄
ParameterValue/ConditionRationaleReference
Primary Standard ~0.3 g of dried sodium oxalateProvides a sufficient amount for accurate weighing and titration volume.[8]
Acid Medium 250 mL of 5% (v/v) sulfuric acidEnsures the reaction proceeds to completion and prevents the formation of manganese dioxide.[3][8]
Initial Temperature 25-30 °C for the addition of 90-95% of KMnO₄The initial reaction is slow; this allows for controlled initiation.[8]
Final Temperature 55-60 °C for the completion of the titrationHeating accelerates the reaction to ensure a sharp endpoint.[4][8]
Endpoint Persistence of a faint pink color for at least 30 secondsThe intense purple color of excess KMnO₄ acts as its own indicator.[5][6][8]

Experimental Protocols

Preparation of a Standard Sodium Oxalate Solution
  • Drying: Dry analytical grade sodium oxalate at 105-110 °C for at least 2 hours.[5]

  • Cooling: Allow the dried sodium oxalate to cool to room temperature in a desiccator.

  • Weighing: Accurately weigh approximately 0.3 g of the dried sodium oxalate into a clean, dry 600 mL beaker.[8] Record the exact weight.

  • Dissolving: Add approximately 250 mL of diluted sulfuric acid (5+95 v/v H₂SO₄:H₂O) to the beaker.[8] This acid solution should be previously boiled for 10-15 minutes and then cooled to 27 ± 3°C.[8]

  • Stirring: Stir the solution with a glass rod until all the sodium oxalate has dissolved.

Standardization of Potassium Permanganate Solution
  • Initial Titration: While stirring slowly, rapidly add 90-95% of the calculated volume of the potassium permanganate solution to the prepared sodium oxalate solution at 25-30 °C.[8] The rate of addition can be around 25-35 mL per minute.[8]

  • Decolorization: Wait for the pink color of the permanganate to disappear, which should take about 45 seconds.[8]

  • Heating: Heat the solution to 55-60 °C.[4][8]

  • Final Titration: Continue the titration by adding the permanganate solution dropwise, allowing each drop to become fully decolorized before adding the next.[8]

  • Endpoint Determination: The endpoint is reached when a faint pink color persists throughout the solution for at least 30 seconds.[5][6][8]

  • Blank Correction: Determine a blank correction by titrating the same volume of the sulfuric acid solution (without sodium oxalate) to the same pink endpoint at 55-60 °C.[8] Subtract this blank volume from the final titration volume.

  • Replication: Repeat the titration at least two more times to ensure concordant results.[5]

Calculation of Potassium Permanganate Normality

The normality of the potassium permanganate solution can be calculated using the following formula:

N_KMnO₄ = (W_Na₂C₂O₄) / (V_KMnO₄ * E_Na₂C₂O₄)

Where:

  • N_KMnO₄ = Normality of the potassium permanganate solution

  • W_Na₂C₂O₄ = Weight of sodium oxalate in grams

  • V_KMnO₄ = Volume of potassium permanganate solution used in liters (after blank correction)

  • E_Na₂C₂O₄ = Equivalent weight of sodium oxalate (67.00 g/eq)[3]

Visualization of the Experimental Workflow

StandardizationWorkflow start Start prep_na2c2o4 Prepare Standard Sodium Oxalate Solution (Dry, Weigh, Dissolve in H₂SO₄) start->prep_na2c2o4 prep_kmno4 Prepare ~0.1 N KMnO₄ Solution start->prep_kmno4 end_node End initial_titration Rapidly add 90-95% of KMnO₄ solution at 25-30 °C prep_na2c2o4->initial_titration prep_kmno4->initial_titration decolorize Wait for pink color to disappear initial_titration->decolorize heat_solution Heat solution to 55-60 °C decolorize->heat_solution final_titration Titrate dropwise to a persistent faint pink endpoint heat_solution->final_titration record_volume Record final volume of KMnO₄ final_titration->record_volume calculate_normality Calculate Normality of KMnO₄ record_volume->calculate_normality repeat_titration Repeat titration for concordant results? calculate_normality->repeat_titration repeat_titration->end_node No repeat_titration->prep_na2c2o4 Yes

Caption: Workflow for the standardization of KMnO₄ using sodium oxalate.

References

Application Notes and Protocols: Standardization of Potassium Permanganate (KMnO₄) with Sodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the standardization of potassium permanganate (B83412) (KMnO₄) solution using sodium oxalate (B1200264) (Na₂C₂O₄) as a primary standard. This redox titration is a fundamental analytical procedure for accurately determining the concentration of KMnO₄ solutions, which are widely used as oxidizing agents in various chemical analyses.

Principle

The standardization of potassium permanganate with sodium oxalate is a redox titration performed in an acidic medium.[1][2] In this reaction, oxalate ions (C₂O₄²⁻) are oxidized to carbon dioxide (CO₂) by permanganate ions (MnO₄⁻), which are in turn reduced to manganese(II) ions (Mn²⁺).[3][4] The reaction is carried out in a sulfuric acid solution to provide the necessary acidic environment.[1] The overall balanced chemical equation for the reaction is:

2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O [2][4]

Potassium permanganate serves as its own indicator.[5] The MnO₄⁻ ion has an intense purple color, while the Mn²⁺ ion is nearly colorless.[6] The endpoint of the titration is reached when all the oxalate has been consumed, and the first slight excess of KMnO₄ imparts a persistent faint pink color to the solution.[7][8] The reaction is initially slow and is therefore heated to between 60-90°C to increase the reaction rate.[3][9] The Mn²⁺ ions produced during the reaction act as a catalyst, speeding up the subsequent reaction (autocatalysis).[4]

Data Presentation

The following table summarizes the quantitative data that should be recorded during the standardization procedure. This structured format allows for easy comparison and calculation of the molarity of the KMnO₄ solution.

ParameterTrial 1Trial 2Trial 3
Mass of Sodium Oxalate (g)
Molar Mass of Sodium Oxalate ( g/mol ) 134.00134.00134.00
Moles of Sodium Oxalate (mol)
Initial Burette Reading (mL)
Final Burette Reading (mL)
Volume of KMnO₄ Consumed (mL)
Calculated Molarity of KMnO₄ (mol/L)
Average Molarity of KMnO₄ (mol/L) \multicolumn{3}{c}{}
Standard Deviation \multicolumn{3}{c}{}
Relative Standard Deviation (%) \multicolumn{3}{c}{}

Experimental Protocol

This section provides a detailed methodology for the standardization of a potassium permanganate solution.

3.1. Materials and Reagents

  • Potassium permanganate (KMnO₄), analytical reagent grade

  • Sodium oxalate (Na₂C₂O₄), primary standard grade, dried at 105-110°C for 2 hours and cooled in a desiccator[2]

  • Sulfuric acid (H₂SO₄), concentrated, analytical reagent grade

  • Distilled or deionized water

  • Analytical balance

  • 50 mL Burette

  • 250 mL Volumetric flask

  • 250 mL Erlenmeyer flasks (x3)

  • Pipette (25 mL or 50 mL)

  • Hot plate and magnetic stirrer

  • Thermometer

  • Beakers

  • Graduated cylinders

3.2. Preparation of Solutions

3.2.1. ~0.02 M Potassium Permanganate Solution

  • Weigh approximately 3.2 g of KMnO₄ per liter of solution to be prepared.[1][2]

  • Dissolve the KMnO₄ in distilled water. The solution is often heated gently to ensure complete dissolution.

  • Allow the solution to stand in the dark for at least 24 hours to allow for the oxidation of any organic matter present in the water.[1]

  • Filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO₂) precipitate.[1] Paper filters should not be used as they will react with the permanganate.

  • Store the solution in a clean, dark glass bottle to prevent decomposition.

3.2.2. Standard 0.05 M Sodium Oxalate Solution

  • Accurately weigh approximately 1.675 g of dried primary standard sodium oxalate.

  • Quantitatively transfer the weighed sodium oxalate to a 250 mL volumetric flask.

  • Dissolve the solid in a small amount of distilled water.

  • Once dissolved, dilute the solution to the 250 mL mark with distilled water and mix thoroughly.

3.3. Titration Procedure

  • Rinse a clean 50 mL burette with a small amount of the prepared KMnO₄ solution and then fill the burette. Record the initial volume to two decimal places.

  • Using a pipette, transfer 25.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of 1 M sulfuric acid to the Erlenmeyer flask.[3] This can be prepared by carefully adding 56 mL of concentrated H₂SO₄ to approximately 950 mL of water and allowing it to cool.

  • Heat the solution in the Erlenmeyer flask to 80-90°C.[7] It is important to maintain the temperature above 60°C throughout the titration.[9]

  • Begin the titration by adding the KMnO₄ solution from the burette to the hot oxalate solution while continuously swirling the flask.[7]

  • The purple color of the permanganate will disappear as it is added. Add the titrant dropwise as the endpoint is approached.

  • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds after swirling.[7][9]

  • Record the final burette reading to two decimal places.

  • Repeat the titration at least two more times to obtain concordant results.

3.4. Calculation of KMnO₄ Molarity

The molarity of the potassium permanganate solution can be calculated using the following steps and the stoichiometric relationship from the balanced equation (2 moles of KMnO₄ react with 5 moles of Na₂C₂O₄):

  • Calculate the moles of Na₂C₂O₄ used:

    • Moles of Na₂C₂O₄ = Mass of Na₂C₂O₄ (g) / Molar mass of Na₂C₂O₄ (134.00 g/mol )

  • Calculate the moles of KMnO₄ reacted:

    • Moles of KMnO₄ = Moles of Na₂C₂O₄ × (2 moles KMnO₄ / 5 moles Na₂C₂O₄)

  • Calculate the molarity of the KMnO₄ solution:

    • Molarity of KMnO₄ (mol/L) = Moles of KMnO₄ / Volume of KMnO₄ consumed (L)

Visualization

The following diagram illustrates the experimental workflow for the standardization of potassium permanganate with sodium oxalate.

StandardizationWorkflow cluster_prep Solution Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_kmno4 Prepare ~0.02 M KMnO₄ Solution setup Setup Burette with KMnO₄ prep_kmno4->setup prep_na2c2o4 Prepare Standard 0.05 M Na₂C₂O₄ Solution aliquot Pipette 25.00 mL Na₂C₂O₄ into Flask prep_na2c2o4->aliquot titrate Titrate with KMnO₄ setup->titrate acidify Add 1 M H₂SO₄ aliquot->acidify heat Heat Solution to 80-90°C acidify->heat heat->titrate endpoint Observe Persistent Pink Endpoint titrate->endpoint record Record Volume of KMnO₄ Used endpoint->record calculate Calculate Molarity of KMnO₄ record->calculate repeat Repeat for Concordant Results calculate->repeat average Calculate Average Molarity repeat->average

Caption: Experimental workflow for KMnO₄ standardization.

References

Application Notes & Protocols: Monosodium Oxalate in Redox Titrations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application: Standardization of Oxidizing Agents

Monosodium oxalate (B1200264), and more commonly, its parent salt sodium oxalate (Na₂C₂O₄), serves as an excellent primary standard for the standardization of strong oxidizing agents in volumetric analysis.[1][2][3] Its high purity, stability, and known stoichiometry make it particularly suitable for determining the precise concentration of potassium permanganate (B83412) (KMnO₄) solutions, a common titrant in redox titrations.[4][5] The intense purple color of the permanganate ion (MnO₄⁻) allows it to act as its own indicator, making the endpoint detection straightforward.[6][7][8]

Chemical Principle

The standardization is based on a redox reaction between the oxalate ion (C₂O₄²⁻) and the permanganate ion (MnO₄⁻) in an acidic medium, typically provided by sulfuric acid (H₂SO₄).[1][9] In this reaction, oxalate is oxidized to carbon dioxide (CO₂), while permanganate is reduced to the nearly colorless manganese(II) ion (Mn²⁺).[7][10]

The overall balanced chemical equation is: 2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → 2MnSO₄ + 10CO₂ + 8H₂O + 5Na₂SO₄ + K₂SO₄ [4][11][12]

The reaction is known to start slowly at room temperature. However, it is autocatalyzed by the Mn²⁺ ions produced during the reaction, meaning the reaction rate increases as the titration proceeds.[4] To ensure a practical reaction rate from the beginning, the oxalate solution is typically heated to 60-80°C before and during the titration.[4][6][13]

Reaction Pathway Diagram

The following diagram illustrates the core redox transformation in an acidic solution.

G Redox Reaction of Permanganate and Oxalate MnO4 MnO₄⁻ (Permanganate) Oxidizing Agent Mn2 Mn²⁺ (Manganese(II) ion) MnO4->Mn2 Reduction (+7 to +2) C2O4 C₂O₄²⁻ (Oxalate) Reducing Agent CO2 CO₂ (Carbon Dioxide) C2O4->CO2 Oxidation (+3 to +4) H_ion H⁺ (Acidic Medium) H2O H₂O (Water) H_ion->H2O Consumed

Caption: Core reactants and products in the permanganate-oxalate titration.

Data Presentation

Quantitative data is crucial for accurate preparation and calculation. The following tables summarize the key properties and typical parameters for this titration.

Table 1: Properties of Sodium Oxalate (Primary Standard)

Property Value Source
Chemical Formula Na₂C₂O₄ [14]
Molar Mass 134.00 g/mol [14]
Purity (Reagent Grade) ≥ 99.95% [2]

| n-factor (Electrons transferred) | 2 |[14] |

Table 2: Typical Experimental Parameters for KMnO₄ Standardization

Parameter Typical Value Source
Mass of Na₂C₂O₄ 0.15 - 0.30 g [4][11][15]
Titrant Concentration ~0.1 N (0.02 M) KMnO₄ [1][11]
Acid Medium Dilute H₂SO₄ [4][15]
Reaction Temperature 60 - 80 °C [6][13][15]
Endpoint Indicator Self-indicator (KMnO₄) [6][7]

| Endpoint Color | Persistent faint pink |[4][6] |

Table 3: Sample Titration Data (Hypothetical)

Trial Mass of Na₂C₂O₄ (g) Initial Burette Reading (mL) Final Burette Reading (mL) Volume of KMnO₄ used (mL)
1 0.2515 0.10 29.95 29.85
2 0.2508 0.25 30.00 29.75

| 3 | 0.2522 | 0.15 | 30.10 | 29.95 |

Experimental Protocols

This section provides a detailed methodology for the standardization of a potassium permanganate solution using sodium oxalate as the primary standard.

Protocol 1: Preparation of Reagents

A. 0.1 N (0.05 M) Primary Standard Sodium Oxalate Solution:

  • Dry reagent-grade sodium oxalate at 105-110°C for at least 2 hours and cool in a desiccator.[9]

  • Accurately weigh approximately 6.7 g of dried sodium oxalate.[9]

  • Quantitatively transfer the solid to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water and swirl to dissolve the solid completely.[9]

  • Once dissolved, dilute the solution with deionized water up to the calibration mark. Stopper and invert the flask multiple times to ensure homogeneity.

B. ~0.1 N (0.02 M) Potassium Permanganate Solution:

  • Weigh approximately 3.2 g of KMnO₄ and transfer it to a 1-liter beaker.[1][9]

  • Add 1000 mL of deionized water and stir to dissolve. Heating the solution can aid dissolution.[13]

  • Allow the solution to stand for at least 24-48 hours in the dark to allow for the oxidation of any impurities.[1]

  • Carefully filter the solution through a sintered glass funnel or glass wool to remove any precipitated manganese dioxide (MnO₂). Do not use filter paper , as it will react with the permanganate.[1]

  • Store the standardized solution in a clean, dark glass bottle to prevent decomposition.[1]

Protocol 2: Titration Procedure
  • Pipette 25.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 25-50 mL of dilute (e.g., 1 M) sulfuric acid to the flask to create the necessary acidic environment.[4][10][13]

  • Gently heat the solution on a hot plate to between 60°C and 80°C.[4][13] Do not boil, as this may cause the decomposition of oxalic acid.

  • Rinse and fill a burette with the prepared KMnO₄ solution and record the initial volume.

  • Begin the titration by adding the KMnO₄ solution to the hot oxalate solution while continuously swirling the flask.[10]

  • The initial drops of permanganate will be decolorized slowly. As the concentration of Mn²⁺ (the catalyst) increases, the reaction will speed up.[4]

  • Continue adding the titrant. As the endpoint approaches, add the KMnO₄ dropwise, allowing each drop to be fully decolorized before adding the next.[15]

  • The endpoint is reached when a single drop of KMnO₄ solution imparts a faint but persistent pink color to the solution that lasts for at least 30 seconds.[4][6][15]

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results.

Protocol 3: Calculation of Molarity

The molarity of the potassium permanganate solution can be calculated using the stoichiometry of the balanced equation (5 moles of oxalate react with 2 moles of permanganate).

Molarity of KMnO₄ (M₂) = (Mass of Na₂C₂O₄ / Molar Mass of Na₂C₂O₄) × (2 / 5) × (1 / Volume of KMnO₄ in L)

  • Molar Mass of Na₂C₂O₄: 134.00 g/mol

  • Stoichiometric Ratio: 2 moles KMnO₄ / 5 moles Na₂C₂O₄

Experimental Workflow Diagram

The following flowchart visualizes the complete standardization procedure.

G prep prep action action endpoint endpoint calc calc A Weigh Dried Primary Standard Na₂C₂O₄ B Dissolve in H₂O and Add Dilute H₂SO₄ A->B C Heat Solution to 60-80°C B->C E Titrate Hot Oxalate with KMnO₄ C->E D Fill Burette with KMnO₄ Solution D->E F Observe Endpoint: Pale Pink Color Persists for 30s E->F G Record Volume of KMnO₄ Used F->G H Repeat Titration for Concordant Results G->H I Calculate Molarity of KMnO₄ H->I

Caption: Workflow for the standardization of KMnO₄ with sodium oxalate.

References

Application Note and Protocol: Preparation and Standardization of Sodium Oxalate Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the preparation and standardization of a sodium oxalate (B1200264) standard solution, a primary standard often used in redox titrations. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Sodium oxalate (Na₂C₂O₄) is a highly pure and stable salt of oxalic acid that is not hygroscopic, making it an excellent primary standard in analytical chemistry. A primary standard is a reagent that can be accurately weighed to prepare a solution of a precise concentration. Standard solutions of sodium oxalate are frequently used to determine the exact concentration of potassium permanganate (B83412) (KMnO₄) solutions, which are strong oxidizing agents but are not primary standards themselves. The standardization reaction is a redox titration carried out in an acidic medium, typically with sulfuric acid, and at an elevated temperature to ensure a rapid and complete reaction.

This application note details the necessary chemical properties, required materials, and a step-by-step protocol for the preparation of a sodium oxalate standard solution and its use in the standardization of potassium permanganate.

Chemical and Physical Properties

A summary of the key properties of sodium hydrogen oxalate (monosodium oxalate) and disodium (B8443419) oxalate is provided below. Disodium oxalate is the compound typically used as a primary standard.

PropertySodium Hydrogen Oxalate (this compound)Disodium Oxalate
Chemical Formula NaHC₂O₄Na₂C₂O₄
Molecular Weight 112.02 g/mol [1]134.00 g/mol [2]
Appearance White crystalline solidWhite, crystalline, odorless powder[3][4]
Purity (ACS Reagent) -≥99.5%
Solubility in Water Soluble3.7 g/100 mL at 20 °C[3][5]
Decomposition Temp. -Decomposes above 290 °C[3][6]

Experimental Protocol

This protocol is divided into two main sections: the preparation of the sodium oxalate primary standard solution and its use in the standardization of a potassium permanganate solution.

3.1. Materials and Apparatus

  • Reagents:

    • Analytical reagent (AR) grade disodium oxalate (Na₂C₂O₄), dried at 105-110 °C for 2 hours and cooled in a desiccator.

    • Concentrated sulfuric acid (H₂SO₄), 98%.

    • Potassium permanganate (KMnO₄) solution (approx. 0.02 M).

    • Deionized or distilled water.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg).

    • Volumetric flasks (e.g., 100 mL, 250 mL).

    • Pipettes (e.g., 25 mL).

    • Burette (50 mL).

    • Beakers and Erlenmeyer flasks.

    • Heating plate with a magnetic stirrer.

    • Thermometer.

    • Weighing boat or paper.

    • Glass funnel.

    • Wash bottle.

3.2. Preparation of 0.05 N (0.025 M) Sodium Oxalate Standard Solution

  • Drying: Place approximately 2 g of analytical grade disodium oxalate in a clean, dry weighing bottle and dry in an oven at 105-110 °C for at least 2 hours. Transfer the weighing bottle to a desiccator to cool to room temperature.

  • Weighing: Accurately weigh, by difference, approximately 1.675 g of the dried disodium oxalate into a clean beaker.

  • Dissolving: Add approximately 150 mL of deionized water to the beaker and stir with a clean glass rod until the solid is completely dissolved.

  • Transfer: Carefully transfer the solution into a 250 mL volumetric flask using a funnel. Rinse the beaker, glass rod, and funnel several times with small volumes of deionized water, ensuring all rinsings are collected in the volumetric flask.

  • Dilution: Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the exact normality of the sodium oxalate solution based on the mass of Na₂C₂O₄ weighed.

3.3. Standardization of Potassium Permanganate Solution

  • Pipetting: Pipette 25.00 mL of the prepared sodium oxalate standard solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add 50 mL of 1 M sulfuric acid to the flask. The sulfuric acid is prepared by carefully adding 28 mL of concentrated H₂SO₄ to approximately 472 mL of cold deionized water and allowing it to cool.

  • Heating: Gently heat the solution in the flask to 80-90 °C using a hot plate. Do not boil the solution.[3]

  • Titration: While the solution is still hot (above 60 °C), titrate with the potassium permanganate solution from a burette.[3][4][6] Add the KMnO₄ solution dropwise while continuously swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.

  • Endpoint: The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds after the addition of one drop of the KMnO₄ solution.

  • Replicates: Repeat the titration at least two more times. The volumes of KMnO₄ used should agree within ±0.05 mL.

  • Calculation: Calculate the normality of the potassium permanganate solution using the average volume from the replicate titrations.

The balanced chemical equation for the standardization reaction is: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[3][6]

Data Recording and Calculations

The following table should be used to record the experimental data for the standardization of the potassium permanganate solution.

DeterminationMass of Na₂C₂O₄ (g)Volume of Na₂C₂O₄ (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
125.00
225.00
325.00
Average

Calculations:

  • Molarity of Sodium Oxalate (M_oxalate):

    • M_oxalate = (mass of Na₂C₂O₄) / (134.00 g/mol * 0.250 L)

  • Moles of Sodium Oxalate in aliquot:

    • moles_oxalate = M_oxalate * 0.025 L

  • Moles of Potassium Permanganate:

    • From the stoichiometry of the balanced equation, (moles KMnO₄) / 2 = (moles Na₂C₂O₄) / 5

    • moles_KMnO₄ = (2/5) * moles_oxalate

  • Molarity of Potassium Permanganate (M_KMnO₄):

    • M_KMnO₄ = moles_KMnO₄ / (average volume of KMnO₄ in L)

Safety Precautions

  • Sodium Oxalate: Toxic if swallowed or inhaled. Causes irritation to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Potassium Permanganate: A strong oxidizing agent. Contact with combustible materials may cause a fire. It is harmful if swallowed and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Always add acid to water, never the other way around, to avoid a violent exothermic reaction. Work in a well-ventilated area or a fume hood.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation and standardization of a sodium oxalate solution.

Workflow A Dry Analytical Grade Disodium Oxalate B Accurately Weigh Dried Reagent A->B Cool in desiccator C Dissolve in Deionized Water B->C D Transfer to Volumetric Flask C->D E Dilute to Volume and Homogenize Solution D->E F Pipette Aliquot of Standard Solution E->F Begin Standardization G Add Sulfuric Acid and Heat F->G H Titrate with KMnO4 Solution to Endpoint G->H Keep Temp > 60°C I Record Data and Calculate Molarity H->I Persistent pink color

Caption: Workflow for preparing and standardizing sodium oxalate solution.

References

Application Notes and Protocols for Calcium Determination Using Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of calcium is crucial in various fields, including biomedical research, drug development, and quality control in the food and beverage industry. One of the classic and highly reliable methods for calcium determination is through precipitation as calcium oxalate (B1200264).[1] This method relies on the reaction of calcium ions with an oxalate source, such as monosodium oxalate or ammonium (B1175870) oxalate, to form the sparingly soluble salt, calcium oxalate monohydrate (CaC₂O₄·H₂O). The resulting precipitate can be isolated, dried, and weighed, allowing for the gravimetric determination of calcium.[2][3] Alternatively, the precipitated calcium oxalate can be titrated with a standard solution of potassium permanganate (B83412) for volumetric analysis. This application note provides a detailed protocol for the gravimetric determination of calcium using this precipitation method.

Principle of the Method

The gravimetric determination of calcium by oxalate precipitation is based on the following chemical reaction:

Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)[1]

In this reaction, calcium ions in the sample solution react with oxalate ions to form an insoluble precipitate of calcium oxalate monohydrate. The key to a successful gravimetric analysis is to ensure the complete precipitation of the analyte in a pure and easily filterable form. This is typically achieved by carefully controlling the pH of the solution. The precipitation is initiated in an acidic solution and the pH is gradually increased, which promotes the formation of larger, less contaminated crystals.[4][5]

Quantitative Data Summary

The following table summarizes representative data from a typical experiment to determine the concentration of calcium in an unknown sample using the oxalate precipitation method.

TrialSample Volume (mL)Mass of Precipitate (g)Calculated Molarity of Ca²⁺ (M)
125.000.21550.1722
225.000.26420.2111
325.000.22680.1812
Average 0.1882
Standard Deviation 0.0203

Note: The molarity of Ca²⁺ is calculated from the mass of the CaC₂O₄·H₂O precipitate.

Experimental Protocol: Gravimetric Determination of Calcium

This protocol details the steps for the determination of calcium in an aqueous sample.

Materials and Reagents:

  • Calcium-containing sample

  • Hydrochloric acid (HCl), 6 M

  • Methyl red indicator solution

  • Ammonium oxalate ((NH₄)₂C₂O₄) solution, 5% (w/v)

  • Urea (B33335) (CO(NH₂)₂)

  • Ammonia (B1221849) (NH₃) solution, 1:1 (v/v)

  • Distilled or deionized water

  • Filter paper (ashless) or Gooch crucible

  • Beakers (400 mL)

  • Watch glasses

  • Stirring rods

  • Burette

  • Drying oven

  • Muffle furnace (optional, for ignition to CaO)

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample (to yield approximately 0.2 g of calcium) or pipette a precise volume of a liquid sample into a 400 mL beaker.[4]

    • Add approximately 10 mL of distilled water and 15 mL of 6 M HCl.[6]

    • Heat the solution gently to dissolve the sample and boil for a few minutes to expel any carbon dioxide.[2][6]

    • Dilute the solution to about 200 mL with distilled water.[2]

    • Add 5-6 drops of methyl red indicator to the solution. The solution should be acidic (red).[2][4]

  • Precipitation of Calcium Oxalate:

    • Heat the solution to boiling.

    • While stirring, slowly add 30 mL of 5% ammonium oxalate solution.[2] If a precipitate forms, dissolve it by adding more HCl.

    • Add approximately 15 g of solid urea to the solution.[5]

    • Cover the beaker with a watch glass and boil the solution gently. The urea will slowly decompose to ammonia, gradually increasing the pH.[4][5] Continue heating until the indicator turns yellow (pH > 6.0).[4][5]

    • Alternatively, the pH can be adjusted by the dropwise addition of 1:1 ammonia solution until the indicator changes color from red to yellow.[2]

    • Allow the solution to stand for at least one hour to ensure complete precipitation.[2]

  • Filtration and Washing of the Precipitate:

    • Decant the clear supernatant through an ashless filter paper or a pre-weighed Gooch crucible.

    • Wash the precipitate in the beaker with a small amount of cold, dilute ammonium oxalate solution and decant the washings through the filter.

    • Transfer the precipitate to the filter. Use a rubber policeman to ensure all the precipitate is transferred.

    • Wash the precipitate on the filter with several small portions of cold, dilute ammonium oxalate solution, followed by a final rinse with cold distilled water to remove any excess oxalate.[4]

  • Drying and Weighing the Precipitate:

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

    • Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours, or until a constant weight is achieved.[2][4]

    • Cool the crucible in a desiccator before weighing.[4]

    • Repeat the drying and weighing process until two consecutive weighings agree within 0.3-0.5 mg.[4]

  • Calculation:

    • Calculate the mass of the calcium oxalate monohydrate (CaC₂O₄·H₂O) precipitate.

    • The mass of calcium in the sample can be calculated using the following formula:

      Mass of Ca = Mass of CaC₂O₄·H₂O × (Molar mass of Ca / Molar mass of CaC₂O₄·H₂O)

      Where the molar mass of Ca is 40.08 g/mol and the molar mass of CaC₂O₄·H₂O is 146.12 g/mol .[2]

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of calcium.

Calcium_Determination_Workflow Sample_Prep Sample Preparation (Dissolution in HCl) Add_Indicator Add Methyl Red Indicator Sample_Prep->Add_Indicator Precipitation Precipitation (Add (NH₄)₂C₂O₄ and Urea) Add_Indicator->Precipitation Digestion Digestion (Boil to raise pH) Precipitation->Digestion Filtration Filtration and Washing Digestion->Filtration Drying Drying at 105-110°C Filtration->Drying Weighing Weighing of CaC₂O₄·H₂O Drying->Weighing Calculation Calculation of Calcium Content Weighing->Calculation

Caption: Workflow for gravimetric calcium determination.

Signaling Pathway of Precipitation

The following diagram illustrates the chemical transformations and key conditions in the precipitation process.

Precipitation_Pathway Ca_ion Ca²⁺ (aq) in acidic solution Precipitate CaC₂O₄·H₂O (s) (Precipitate formation) Ca_ion->Precipitate Oxalate_ion C₂O₄²⁻ (aq) (from (NH₄)₂C₂O₄) Oxalate_ion->Precipitate Urea_hydrolysis Urea Hydrolysis (Boiling) pH_increase Gradual pH Increase (NH₃ formation) Urea_hydrolysis->pH_increase pH_increase->Precipitate promotes crystallization

References

Application Notes and Protocols for the Quantification of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the quantification of monosodium oxalate (B1200264) in various sample matrices. The information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for their specific needs.

Introduction

Monosodium oxalate, the monosodium salt of oxalic acid, is a compound of interest in various fields, including clinical chemistry, food science, and pharmaceutical development. Accurate and precise quantification of this compound is crucial for understanding its physiological roles, ensuring food safety, and for quality control in pharmaceutical formulations. This document outlines several widely used analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.

Comparative Quantitative Data

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and throughput needs. The following table summarizes key quantitative performance parameters for the methods described in this document, allowing for a direct comparison.

ParameterHPLC-UVIon Chromatography (IC)UV-Vis SpectrophotometryPermanganate (B83412) Titration
Principle Chromatographic separation followed by UV detection.Ion-exchange separation with conductivity detection.Colorimetric reaction or direct UV absorbance.Redox titration with potassium permanganate.
Limit of Detection (LOD) ~0.0156 mmol/L[1]~0.02 µg/mL[2][3]~2.0 µM[4]Typically higher, dependent on concentration
Limit of Quantification (LOQ) ~0.0313 mmol/L[1]---
Linear Range 0.0625 to 2.0 mmol/L[1]0.5 to 10 µg/mL[2][3]2.0 µM to 20 mMDependent on titrant concentration
Precision (%RSD) ≤7.73%[1]Within-run: 2.3%, Total: 4.9%[5]<2%High precision achievable
Accuracy (Recovery) Good recovery reported[1]>97% in diluted urine[3]95.41-99.86%[6]High accuracy with proper technique
Throughput Medium to HighMedium to HighHighLow to Medium
Instrumentation Cost HighHighLow to MediumLow
Primary Advantages High specificity and sensitivity.Excellent for ionic species in complex matrices.Simple, rapid, and cost-effective.Established, cost-effective, and accurate.
Primary Disadvantages Higher cost and complexity.Potential for matrix interference.Lower specificity, potential for interferences.Labor-intensive, not suitable for trace analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of oxalate in various samples, including urine and pharmaceutical formulations. It offers high sensitivity and specificity.

a. Sample Preparation (Urine)

  • Centrifuge the urine specimen to remove particulate matter.

  • Perform a one-step derivatization if necessary, depending on the specific protocol and detector.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[7]

b. Chromatographic Conditions

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: Isocratic elution with 15% methanol (B129727) in water containing 0.17 M ammonium (B1175870) acetate.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detector: UV detector set to 314 nm.[1]

  • Injection Volume: 20 µL.

c. Calibration Prepare a series of standard solutions of sodium oxalate in the appropriate solvent (e.g., deionized water) with concentrations ranging from 0.05 to 2.5 mmol/L. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification Inject the prepared sample and determine the peak area corresponding to oxalate. Calculate the concentration of oxalate in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Urine or Pharmaceutical Sample Centrifuge Centrifuge Sample->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (314 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Oxalate Concentration Calibrate->Quantify

Workflow for HPLC-UV analysis of this compound.

Ion Chromatography (IC) Method

IC is a powerful technique for determining ionic species like oxalate in complex matrices such as urine.

a. Sample Preparation (Urine)

  • Dilute the urine sample 1:20 with distilled water.[7]

  • Filter the diluted sample through a 0.45 µm membrane filter.[7] For highly concentrated samples, a 100-fold dilution may be necessary to obtain reproducible results.[2][3]

b. Chromatographic Conditions

  • System: A suitable IC system, such as a Knauer Smartline IC System, equipped with a conductivity detector and a suppressor.[7]

  • Column: Anion exchange column.

  • Eluent: A suitable eluent to separate oxalate from other anions.

  • Detector: Conductivity detector.

  • Injection Volume: 5 µL.[7]

c. Calibration Prepare calibration standards of sodium oxalate in a concentration range of 0.025 mmol/L to 2 mmol/L.[7] It is recommended to prepare these standards daily.[7]

d. Quantification Inject the prepared sample and standards. Identify the oxalate peak based on its retention time. The concentration of oxalate in the sample is determined by comparing its peak area or height to the calibration curve.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Analysis UrineSample Urine Sample Dilute Dilute 1:20 with Distilled Water UrineSample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into IC System Filter->Inject Separate Anion Exchange Separation Inject->Separate Suppress Suppressor Separate->Suppress Detect Conductivity Detection Suppress->Detect CalCurve Construct Calibration Curve Detect->CalCurve DetermineConc Determine Oxalate Concentration CalCurve->DetermineConc

Workflow for Ion Chromatography analysis of oxalate.

UV-Vis Spectrophotometric Method

This colorimetric method is based on the reaction of oxalate with a chromogenic reagent.

a. Reagents

b. Procedure

  • Prepare a series of standard solutions of oxalic acid with final concentrations ranging from 2-48 µg/mL in 50 mL volumetric flasks.[6]

  • To each flask, add 100 µL of the sulfanilamide solution, 100 µL of the sodium nitrite solution, and 50 µL of the α-naphthylamine solution.[6]

  • Make up the volume to the mark with distilled water.

  • Shake the solutions well and allow them to stand for 5 minutes for the reaction to complete.[6]

  • Measure the absorbance at 482 nm against a reagent blank.[6]

c. Quantification Prepare a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of oxalate in the unknown sample by measuring its absorbance and using the calibration curve.

UVVis_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification Sample Oxalate Sample/Standard AddReagents Add Sulfanilamide, Sodium Nitrite, and α-naphthylamine Sample->AddReagents Incubate Incubate for 5 min AddReagents->Incubate MeasureAbs Measure Absorbance at 482 nm Incubate->MeasureAbs Calibration Create Calibration Curve MeasureAbs->Calibration Calculate Calculate Sample Concentration Calibration->Calculate

Workflow for UV-Vis spectrophotometric analysis of oxalate.

Permanganate Titration Method

This is a classic redox titration method for the quantification of oxalate.

a. Reagents

  • Standard sodium oxalate (dried at 105°C).

  • Potassium permanganate (KMnO₄) solution (approximately 0.1 N).

  • Sulfuric acid (H₂SO₄) solution (diluted 5+95).

b. Procedure

  • Accurately weigh about 0.3 g of dried standard sodium oxalate and transfer it to a 600-mL beaker.

  • Add 250 mL of the diluted sulfuric acid solution (previously boiled and cooled to 27±3°C).

  • Stir until the oxalate has dissolved.

  • Rapidly add 90-95% of the required volume of the KMnO₄ solution while stirring slowly.

  • Allow the solution to stand until the pink color disappears (approximately 45 seconds).

  • Heat the solution to 55-60°C.

  • Complete the titration by adding the KMnO₄ solution dropwise until a faint pink color persists for at least 30 seconds.

c. Calculation The concentration of oxalate is calculated based on the stoichiometry of the reaction between oxalate and permanganate: 5C₂O₄²⁻ + 2MnO₄⁻ + 16H⁺ → 10CO₂ + 2Mn²⁺ + 8H₂O

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Weigh Sodium Oxalate Standard Dissolve Dissolve in Dilute H₂SO₄ Weigh->Dissolve AddKMnO4_fast Rapidly Add 90-95% of KMnO₄ Dissolve->AddKMnO4_fast Wait Wait for Decolorization AddKMnO4_fast->Wait Heat Heat to 55-60°C Wait->Heat AddKMnO4_slow Titrate Dropwise to Endpoint Heat->AddKMnO4_slow RecordVol Record Volume of KMnO₄ Used AddKMnO4_slow->RecordVol CalcConc Calculate Oxalate Concentration RecordVol->CalcConc

Workflow for permanganate titration of sodium oxalate.

References

Application Notes and Protocols: The Role of Monosodium Oxalate in Kidney Stone Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kidney stone disease is a prevalent condition with high recurrence rates, and calcium oxalate (B1200264) stones are the most common type, accounting for over 80% of cases.[1] A critical factor in the formation of these stones is the presence of high concentrations of oxalate in the urine (hyperoxaluria), which leads to the crystallization of calcium oxalate. Monosodium oxalate is a key reagent utilized in kidney stone research to model these conditions both in vitro and in vivo. It allows for the investigation of the mechanisms of crystal formation, crystal-cell interactions, cellular injury, inflammation, and the evaluation of potential therapeutic agents. These application notes provide detailed protocols and data for using this compound in kidney stone research.

Section 1: In Vitro Models of Oxalate-Induced Renal Cell Injury

In vitro models are essential for dissecting the molecular mechanisms by which oxalate and calcium oxalate crystals damage renal epithelial cells, a crucial event in kidney stone formation.[2] Human kidney proximal tubular epithelial cells (HK-2) are a commonly used cell line for these studies.

Application Note:

Exposure of renal tubular cells to sodium oxalate allows for the study of cellular responses such as oxidative stress, inflammation, apoptosis, and necroptosis.[3][4] These models are valuable for screening potential therapeutic compounds that may protect renal cells from oxalate-induced damage.

Experimental Protocol: Oxalate-Induced Injury in HK-2 Cells

This protocol describes how to induce cellular injury in HK-2 cells using sodium oxalate.

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Sodium Oxalate (Na₂C₂O₄)

  • Serum-free DMEM/F12

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., CCK-8)

  • Assay kits for LDH, ROS, GSH, MDA

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HK-2 cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Preparation of Oxalate Solution: Prepare a stock solution of sodium oxalate in serum-free DMEM/F12. Further dilute this stock solution to final desired concentrations (e.g., 0.5, 1, 2, 4 mM) in serum-free DMEM/F12.[5][6]

  • Oxalate Exposure:

    • Wash the confluent HK-2 cells once with sterile PBS.

    • Replace the culture medium with the prepared sodium oxalate solutions. Include a control group with serum-free DMEM/F12 only.

    • Incubate the cells for a specified period, typically ranging from 4 to 48 hours. A 24-hour incubation is common for assessing cell injury.[3][5]

  • Assessment of Cell Injury:

    • Cell Viability: Measure cell viability using a CCK-8 or similar assay according to the manufacturer's instructions.

    • Membrane Integrity: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage.

    • Oxidative Stress: Measure intracellular levels of reactive oxygen species (ROS), glutathione (B108866) (GSH), and malondialdehyde (MDA) using appropriate fluorescent probes and assay kits.[3]

Data Presentation: Quantitative Effects of Sodium Oxalate on HK-2 Cells

The following table summarizes the dose-dependent effects of sodium oxalate on HK-2 cells after a 24-hour exposure.

Oxalate Conc. (mM)Cell Viability (%)LDH Release (Fold Change)ROS Level (Fold Change)
0 (Control)1001.01.0
0.5~90~1.5~1.8
1.0~75~2.5~3.0
2.0~50[5]~4.0[3]~4.5[3]
4.0~30>5.0>6.0

Note: The values are approximate and collated from multiple sources for illustrative purposes. Actual results may vary depending on experimental conditions.

Visualization: Workflow for In Vitro Oxalate Injury Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture HK-2 cells to 80% confluency prepare_ox Prepare Sodium Oxalate solutions in serum-free media expose Wash cells and expose to Oxalate for 24h prepare_ox->expose viability Cell Viability Assay (CCK-8) expose->viability ldh LDH Assay expose->ldh ros Oxidative Stress Assays (ROS, GSH, MDA) expose->ros

Workflow for the in vitro oxalate-induced cell injury model.

Section 2: In Vivo Models of Hyperoxaluria and Nephrocalcinosis

Animal models are indispensable for studying the systemic effects of hyperoxaluria and the process of kidney stone formation in vivo. Sodium oxalate can be administered through various routes to induce these conditions in rodents.

Application Note:

In vivo models using sodium oxalate are crucial for understanding the pathogenesis of crystal deposition (nephrocalcinosis), renal inflammation, fibrosis, and subsequent chronic kidney disease.[7][8] These models serve as platforms for testing the efficacy and safety of new anti-urolithiatic drugs.

Experimental Protocol: Sodium Oxalate-Induced Acute Kidney Injury in Rats

This protocol details a method for inducing acute kidney injury and crystal deposition in rats via a single intraperitoneal injection of sodium oxalate.[9]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Sodium Oxalate (Na₂C₂O₄)

  • Sterile 0.9% NaCl solution (saline)

  • Metabolic cages

  • Equipment for blood and tissue collection and analysis

Procedure:

  • Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days to allow for adaptation and baseline measurements of urine output, food, and water intake.

  • Animal Grouping: Randomly divide animals into a control group and a sodium oxalate-treated group (n=6-8 per group).

  • Administration:

    • Control Group: Administer a single intraperitoneal (i.p.) injection of sterile saline.

    • Experimental Group: Administer a single i.p. injection of sodium oxalate at a dose of 7 mg/100 g body weight, dissolved in sterile saline.

  • Monitoring and Sample Collection:

    • Place the animals back into metabolic cages immediately after injection and monitor for 24 hours.

    • Collect 24-hour urine to measure creatinine (B1669602), oxalate, and other urinary markers.

    • After 24 hours, euthanize the animals.

    • Collect blood via cardiac puncture for plasma creatinine and blood urea (B33335) nitrogen (BUN) analysis.

    • Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Pizzolato's staining for calcium oxalate crystals), and the other can be snap-frozen for molecular analysis (qPCR, Western blot).

  • Analysis:

    • Renal Function: Assess creatinine clearance, plasma creatinine, and BUN levels.

    • Histology: Examine kidney sections under polarized light to identify and quantify birefringent calcium oxalate crystal deposits.

    • Gene/Protein Expression: Analyze markers of kidney injury (e.g., KIM-1), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., TGF-β1).[10]

Data Presentation: Quantitative Outcomes in Rodent Models of Hyperoxaluria

This table presents typical quantitative data from different rodent models of hyperoxaluria.

Model / AgentAnimalDurationUrinary Oxalate (µmol/24h)Renal Crystal DepositsReference
0.75% Ethylene GlycolRat28 daysSignificantly increasedHeavy deposition[11]
Sodium Oxalate (i.p.)Rat24 hoursIncreasedPresent in tubules
Potassium Oxalate (minipump)Rat14 days~44 (vs 9.2 control)Present in all rats[12]
0.67% Sodium Oxalate DietRat5 weeks-Increased[13]
1.5% Sodium Oxalate DietMouse2 weeksIncreasedConsistently present[14]

Visualization: Workflow for In Vivo Acute Kidney Injury Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (at 24h) acclimate Acclimate rats to metabolic cages (3 days) group Randomly assign to Control and NaOx groups acclimate->group inject Single i.p. injection of Saline or NaOx (7mg/100g) group->inject collect_urine 24h Urine Collection inject->collect_urine euthanize Euthanize and collect blood/kidneys collect_urine->euthanize biochem Plasma Creatinine/BUN euthanize->biochem histo Histology (H&E, Pizzolato's) euthanize->histo molecular qPCR / Western Blot euthanize->molecular

Workflow for the in vivo sodium oxalate-induced AKI model.

Section 3: In Vitro Calcium Oxalate Crystallization Assays

These assays are fundamental to understanding the physicochemical processes of stone formation and for screening substances that can inhibit crystal nucleation, growth, or aggregation.

Application Note:

In vitro crystallization assays provide a controlled environment to study the kinetics of calcium oxalate crystal formation. By adding potential inhibitors (e.g., citrate, herbal extracts, novel drugs) to the system, their efficacy in preventing stone formation can be quantitatively assessed.

Experimental Protocol: Calcium Oxalate Nucleation Assay

This protocol measures the inhibitory effect of a substance on the initial formation (nucleation) of calcium oxalate crystals.[1][15]

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM)

  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 1 mM)

  • Buffer solution (e.g., 10 mM Tris-HCl, 90 mM NaCl, pH 6.5)[9]

  • Test inhibitor solution

  • Spectrophotometer (620 nm)

  • Cuvettes or 96-well plate

Procedure:

  • Reagent Preparation: Prepare stock solutions of CaCl₂ and Na₂C₂O₄ in the buffer. All solutions should be maintained at 37°C.[16]

  • Assay Setup:

    • Control: In a cuvette, mix the CaCl₂ solution with buffer (or vehicle for the test inhibitor).

    • Test: In a separate cuvette, mix the CaCl₂ solution with the test inhibitor at the desired final concentration.

  • Initiation of Crystallization: Initiate the reaction by adding the Na₂C₂O₄ solution to both the control and test cuvettes to achieve final concentrations of 5.0 mM calcium and 0.5 mM oxalate.[16]

  • Measurement: Immediately place the cuvettes in the spectrophotometer, maintained at 37°C. Measure the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot absorbance (turbidity) versus time. The time taken to reach a critical turbidity is the induction time.

    • The percentage inhibition of nucleation can be calculated using the formula: % Inhibition = [(T_control - T_test) / T_control] x 100, where T is the slope of the linear portion of the turbidity curve.

Visualization: Logical Flow of Crystallization Assays

G cluster_main Crystallization Process cluster_assays In Vitro Assays ss Supersaturated Solution (Ca²⁺ + C₂O₄²⁻) nuc Nucleation (New crystal formation) ss->nuc growth Growth (Increase in crystal size) nuc->growth agg Aggregation (Crystals clumping together) growth->agg assay_nuc Nucleation Assay assay_nuc->nuc Measures inhibition of assay_growth Growth Assay assay_growth->growth Measures inhibition of assay_agg Aggregation Assay assay_agg->agg Measures inhibition of

Relationship between crystallization stages and in vitro assays.

Section 4: Key Signaling Pathways in Oxalate-Induced Renal Injury

Oxalate and calcium oxalate crystals activate several signaling pathways in renal cells, leading to inflammation and cell death. A prominent pathway involves the NLRP3 inflammasome.

Application Note:

Understanding these signaling pathways is critical for identifying molecular targets for drug development. Inhibiting key nodes in these pathways could prevent the downstream consequences of oxalate exposure, such as inflammation and fibrosis.

The NLRP3 Inflammasome Pathway in Oxalate Injury

High concentrations of oxalate or calcium oxalate crystals induce the production of reactive oxygen species (ROS).[17] ROS can trigger the activation of the NLRP3 inflammasome, a multi-protein complex.[18] This activation leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death called pyroptosis.[17][19] Caspase-1 also processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, propagating the inflammatory response.[20]

Visualization: Oxalate-Induced NLRP3 Inflammasome Activation

G ox This compound / CaOx Crystals ros ROS Production ox->ros induces nlrp3_a NLRP3 Inflammasome Activation ros->nlrp3_a triggers cas1_a Caspase-1 nlrp3_a->cas1_a cleaves cas1 Pro-Caspase-1 gsdmd_n GSDMD-N cas1_a->gsdmd_n cleaves il1b_a IL-1β / IL-18 (Secreted) cas1_a->il1b_a cleaves gsdmd GSDMD pore Membrane Pore Formation gsdmd_n->pore il1b Pro-IL-1β / Pro-IL-18 pyroptosis Pyroptosis (Cell Death, Inflammation) il1b_a->pyroptosis promotes pore->pyroptosis

Oxalate-induced activation of the NLRP3 inflammasome pathway.

References

Application Notes and Protocols for Monosodium Oxalate as a Precipitating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxalate (B1200264) (NaHC₂O₄), also known as sodium hydrogen oxalate, is the monosodium salt of oxalic acid.[1] It is an acidic salt that can be utilized as a precipitating agent in various chemical and pharmaceutical applications.[1] As a source of the hydrogen oxalate anion (HC₂O₄⁻), it can be used to selectively precipitate metal ions from solutions, aiding in purification, separation, and material synthesis. These application notes provide an overview of the principles, applications, and protocols for using monosodium oxalate as a precipitating agent.

Physicochemical Properties of this compound

This compound is a colorless crystalline solid with a molar mass of 112.0167 g/mol .[1] It is an ionic compound consisting of sodium cations (Na⁺) and hydrogen oxalate anions (HC₂O₄⁻).[1] Upon heating, it can convert to oxalic acid and sodium oxalate.[1]

PropertyValue
Chemical Formula NaHC₂O₄
Molar Mass 112.02 g/mol
Appearance Colorless crystalline solid
Synonyms Sodium hydrogen oxalate, this compound
Principle of Precipitation

This compound dissolves in aqueous solutions to provide hydrogen oxalate ions. These ions can then react with metal cations (Mⁿ⁺) in the solution to form insoluble metal oxalate precipitates. The general reaction can be represented as:

nNaHC₂O₄ (aq) + Mⁿ⁺ (aq) → M(C₂O₄)ₙ/₂·xH₂O (s) + nNa⁺ (aq) + nH⁺ (aq)

The solubility of the resulting metal oxalate is a critical factor determining the efficiency of the precipitation. The pH of the solution also plays a significant role, as it influences the equilibrium between oxalate (C₂O₄²⁻), hydrogen oxalate (HC₂O₄⁻), and oxalic acid (H₂C₂O₄).

Applications

While specific protocols for this compound are not extensively documented, its properties suggest its utility in applications where other oxalates and oxalic acid are traditionally used.

  • Selective Precipitation of Lanthanides and Actinides: Oxalic acid is a well-known precipitating agent for rare earth elements.[2] this compound can serve a similar function, allowing for the separation of these elements from other metal ions due to the low solubility of their oxalate salts.

  • Purification of Raw Materials: In processes like the Bayer process for alumina (B75360) production, sodium oxalate is a common impurity that precipitates out of the solution.[1] this compound could potentially be used in a controlled manner to remove specific metal impurities from process streams.

  • Synthesis of Metal Oxalate Precursors: Metal oxalates are often used as precursors for the synthesis of metal oxides with specific morphologies and properties. Precipitation with this compound can be a method to produce these precursors.

  • Analytical Chemistry: Sodium oxalate is used as a primary standard for standardizing potassium permanganate (B83412) solutions.[3][4] this compound could also find applications in analytical methods that require the precipitation of specific cations for quantification.

Experimental Protocols

Disclaimer: The following is a general protocol for the precipitation of a metal cation using this compound. This protocol is based on the general principles of oxalate precipitation, as specific, detailed protocols for this compound are not widely available in the reviewed literature. Researchers should optimize the conditions for their specific application.

Protocol 1: General Precipitation of a Divalent Metal Ion (M²⁺) using this compound

Objective: To precipitate a divalent metal ion from an aqueous solution using this compound.

Materials:

  • Solution containing the target metal ion (e.g., CaCl₂, CuSO₄) of a known concentration.

  • This compound (NaHC₂O₄), solid or as a prepared solution.

  • Deionized water.

  • pH meter.

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • Beakers, graduated cylinders, magnetic stirrer, and stir bars.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Drying oven.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the metal salt at the desired concentration in a beaker.

    • Prepare a solution of this compound. The concentration will depend on the stoichiometry of the reaction and the desired excess of the precipitating agent. A 1.5 to 2-fold molar excess of oxalate is often a good starting point to ensure complete precipitation.

  • pH Adjustment:

    • Measure the initial pH of the metal salt solution.

    • Adjust the pH to the optimal range for the specific metal oxalate precipitation. The optimal pH can vary significantly and should be determined from literature or preliminary experiments. For many metal oxalates, a pH between 2 and 5 is effective. Use dilute HCl or NaOH for adjustment.

  • Precipitation:

    • Place the metal salt solution on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the this compound solution dropwise to the metal salt solution. A precipitate should start to form.

    • Continue stirring for a predetermined period (e.g., 30-60 minutes) to allow the precipitation to complete and the crystals to age.

  • Isolation and Washing:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate on the filter paper with deionized water to remove any soluble impurities. Repeat the washing step 2-3 times.

  • Drying:

    • Carefully transfer the filter paper with the precipitate to a watch glass.

    • Dry the precipitate in an oven at a suitable temperature (e.g., 80-110 °C) until a constant weight is achieved.

Workflow for Metal Oxalate Precipitation

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep_metal Prepare Metal Salt Solution adjust_ph Adjust pH of Metal Solution prep_metal->adjust_ph prep_oxalate Prepare Monosodium Oxalate Solution mix Slowly Mix Solutions with Stirring prep_oxalate->mix adjust_ph->mix age Age Precipitate mix->age filter Filter Precipitate age->filter wash Wash Precipitate filter->wash dry Dry Precipitate wash->dry analyze Characterize Product (e.g., XRD, SEM) dry->analyze

Caption: General experimental workflow for metal oxalate precipitation.

Quantitative Data

The efficiency of precipitation is highly dependent on the solubility of the resulting metal oxalate and the reaction conditions.

Table 1: Solubility of Selected Metal Oxalates in Water
CompoundFormulaSolubility ( g/100 mL) at 20°C
Calcium OxalateCaC₂O₄0.00067
Magnesium OxalateMgC₂O₄0.07
Strontium OxalateSrC₂O₄0.0065
Barium OxalateBaC₂O₄0.0093
Copper(II) OxalateCuC₂O₄0.0025
Zinc OxalateZnC₂O₄0.0016

Note: Data compiled from various sources. Solubility can be influenced by temperature and pH.

Table 2: Influence of pH on Rare Earth Element (REE) Precipitation with Oxalic Acid
pHREE Precipitation Efficiency (%)
0.5~75
1.0~85
1.5~90
2.1>95

Source: Adapted from data on direct oxalate precipitation of REEs.[2] This data uses oxalic acid as the precipitant, but similar trends are expected with this compound.

Logical Relationships in Applications

Separation of Lanthanides from Divalent Metals

This compound can be used to selectively precipitate trivalent lanthanide ions (Ln³⁺) from a solution containing more soluble divalent metal ions (M²⁺), such as Ca²⁺ or Mg²⁺. This separation is based on the significant difference in the solubility of their respective oxalate salts.

G start Aqueous Solution (Ln³⁺, M²⁺) add_precipitant Add Monosodium Oxalate (NaHC₂O₄) start->add_precipitant adjust_ph Adjust pH (e.g., pH 2-3) add_precipitant->adjust_ph precipitation Selective Precipitation adjust_ph->precipitation filtration Filtration precipitation->filtration precipitate Solid Precipitate (Ln₂(C₂O₄)₃) filtration->precipitate Separated Solid filtrate Filtrate (M²⁺ in solution) filtration->filtrate Remaining Solution

Caption: Logical workflow for lanthanide separation using oxalate precipitation.

References

Application Notes and Protocols: Oxalic Acid in Metallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In metallographic analysis, etching is a critical step to reveal the microstructure of a material under microscopic examination. While a variety of chemical etchants are used for different metals and alloys, the use of monosodium oxalate (B1200264) is not prominently documented in standard metallographic practices. However, its parent acid, oxalic acid , is a widely recognized and standardized etchant, particularly for austenitic stainless steels.

This document provides detailed application notes and protocols for the use of oxalic acid in metallography, focusing on the well-established ASTM A262 Practice A electrolytic etch test. This method is primarily used as a rapid screening tool to detect susceptibility to intergranular corrosion in stainless steels.[1][2][3] These protocols are essential for quality control, material acceptance, and failure analysis in various industrial and research settings.[4][5]

Principle of Oxalic Acid Etching

Oxalic acid etching is an electrolytic process where the prepared metallic sample is made the anode in an electrolytic cell containing an oxalic acid solution.[1][6] When a direct current is applied, the oxalic acid solution selectively attacks the grain boundaries or specific phases within the microstructure. For austenitic stainless steels, this test is effective in revealing chromium carbide precipitates along the grain boundaries, which are indicative of sensitization and susceptibility to intergranular corrosion.[2][4] The resulting etched surface can then be examined under a metallurgical microscope to classify the microstructure.[1]

Applications

The primary application of oxalic acid etching in metallography is the ASTM A262 Practice A test , which serves as a rapid screening method for certain grades of austenitic stainless steels.[1][2][3][7] This test is used for the acceptance of materials but is not intended for the rejection of materials without further testing by other methods outlined in the ASTM A262 standard.[1][3]

Key applications include:

  • Screening for Intergranular Corrosion Susceptibility: Quickly identifying specimens that are free from susceptibility to intergranular attack associated with chromium carbide precipitation.[2][3]

  • Quality Control: Ensuring that proper heat treatment has been performed on stainless steel batches.[7]

  • Revealing Grain Boundaries: Electrolytic etching with 10% oxalic acid is also used to clearly define grain boundaries for grain size analysis and to study the overall microstructure.[8][9]

  • Phase Identification: While not its primary use, it can help in identifying carbide phases.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for performing oxalic acid etching according to established protocols.

Table 1: Oxalic Acid Etchant Composition

ParameterValueReference
Reagent Oxalic Acid (H₂C₂O₄)ASTM A262
Concentration 100 g of oxalic acid per 900 mL of distilled water (10% solution)ASTM A262
Purity ACS reagent grade[6]

Table 2: Electrolytic Etching Parameters for ASTM A262 Practice A

ParameterValueReference
Voltage (DC) Approx. 15 V (sufficient to achieve required current density)[1]
Current Density 1 A/cm²ASTM A262
Etching Time 1.5 minutes (90 seconds)[8]
Temperature Room Temperature[8]
Cathode Material Stainless Steel (beaker or plate)[1]

Experimental Protocols

Protocol 1: ASTM A262 Practice A - Oxalic Acid Etch Test

This protocol outlines the steps for conducting the electrolytic oxalic acid etch test to screen for susceptibility to intergranular corrosion in austenitic stainless steels.

Materials and Equipment:

  • Polished metallographic specimen

  • 10% Oxalic Acid Solution (100 g H₂C₂O₄ in 900 mL H₂O)

  • DC Power Supply (capable of ~15 V and 20 A)[1]

  • Ammeter

  • Variable Resistor

  • Electrolytic Cell (1-L stainless steel beaker or glass beaker with a stainless steel cathode)[1]

  • Electrical Clamp for specimen (anode)

  • Metallurgical Microscope (up to 500x magnification)

  • Standard safety equipment (gloves, goggles, lab coat)

Procedure:

  • Specimen Preparation: The specimen must be polished to a mirror finish (typically a 1 µm diamond polish or finer) to ensure a clear view of the microstructure.

  • Cleaning: Thoroughly clean the polished surface with a suitable solvent (e.g., ethanol (B145695) or acetone) and dry.

  • Setup of Electrolytic Cell:

    • Pour the 10% oxalic acid solution into the beaker.

    • If using a stainless steel beaker, it will serve as the cathode. If using a glass beaker, place the stainless steel plate cathode into the solution.

    • Connect the negative terminal of the DC power supply to the cathode.

  • Anode Connection: Securely attach the electrical clamp to the specimen. Connect the positive terminal of the DC power supply to this clamp, making the specimen the anode.[6]

  • Etching:

    • Immerse the polished face of the specimen into the oxalic acid solution, ensuring it does not touch the cathode.

    • Turn on the power supply and adjust the variable resistor to achieve a current density of 1 A/cm² on the etched surface.

    • Maintain this current density for 1.5 minutes (90 seconds).

  • Post-Etching:

    • Turn off the power supply and remove the specimen from the solution.

    • Immediately rinse the specimen thoroughly with running water, followed by an alcohol rinse.

    • Dry the specimen completely using a stream of warm air.

  • Microscopic Examination:

    • Examine the etched surface under a metallurgical microscope at 250x to 500x magnification.

    • Classify the etch structure according to the criteria in ASTM A262 (e.g., "Step," "Dual," or "Ditch" structures) to determine if the material is acceptable or requires further testing.

Protocol 2: General Grain Boundary Etching

This protocol is for general-purpose revealing of grain boundaries in austenitic stainless steels using electrolytic oxalic acid.

Materials and Equipment:

  • Same as Protocol 1, though a lower voltage power supply may be sufficient.

Procedure:

  • Specimen Preparation and Cleaning: Follow steps 1 and 2 from Protocol 1.

  • Setup of Electrolytic Cell: Follow step 3 from Protocol 1.

  • Anode Connection: Follow step 4 from Protocol 1.

  • Etching:

    • Immerse the polished face of the specimen into the 10% oxalic acid solution.

    • Apply a DC voltage, typically in the range of 3-6 V.[8][10]

    • Etch for a duration of 15 to 60 seconds.[9] The optimal time may vary depending on the specific alloy and its condition, so it is often determined by periodic observation.

  • Post-Etching and Examination: Follow steps 6 and 7 from Protocol 1 to rinse, dry, and examine the specimen. The goal is to achieve clear delineation of the grain boundaries without over-etching.

Visualized Workflows

Experimental_Workflow_ASTM_A262_Practice_A cluster_prep Sample Preparation cluster_etch Electrolytic Etching cluster_analysis Analysis start Start polish Polish Specimen to Mirror Finish start->polish clean Clean and Dry Specimen polish->clean setup Setup Electrolytic Cell (10% Oxalic Acid) clean->setup connect Connect Specimen as Anode setup->connect etch Apply 1 A/cm² for 90s connect->etch rinse Rinse and Dry Specimen etch->rinse examine Microscopic Examination (250x-500x) rinse->examine classify Classify Etch Structure examine->classify end End classify->end

Caption: Workflow for ASTM A262 Practice A electrolytic etch test.

Logical_Relationship_Etch_Classification cluster_structures Etch Structure Classification cluster_outcomes Outcome start Examine Etched Microstructure step Step Structure (No grain boundary ditching) start->step dual Dual Structure (Some grains ditched) start->dual ditch Ditch Structure (Continuous grain boundary ditching) start->ditch accept Acceptable (Free of sensitization) step->accept suspect Suspect (Requires further testing) dual->suspect ditch->suspect

Caption: Classification logic for ASTM A262 Practice A etch structures.

References

Application Notes and Protocols: Monosodium Oxalate in the Synthesis of Other Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the utilization of monosodium oxalate (B1200264) and its close derivative, sodium oxalate, as precursors in the synthesis of various other oxalate compounds. The methodologies outlined are applicable to the synthesis of metal oxalates, coordination polymers, and organic oxalate derivatives, which are crucial intermediates in materials science and pharmaceutical development.

Synthesis of Fibrous Metal Oxalates

Monosodium oxalate and disodium (B8443419) oxalate are excellent precipitating agents for the synthesis of metal oxalates from corresponding metal salts. The morphology and properties of the resulting metal oxalate can be controlled by reaction conditions. This protocol details the synthesis of fibrous nickel oxalate using sodium oxalate.

Experimental Protocol: Synthesis of Fibrous Nickel Oxalate

This protocol is adapted from the ammonia (B1221849) coordination method, which yields high-aspect-ratio, fibrous nickel oxalate.[1][2]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Ammonia solution (25–28%)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • Ethanol (B145695)

Equipment:

  • Three-neck flask

  • Water bath

  • Magnetic stirrer

  • Peristaltic pumps

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Solution A Preparation: Dissolve 2.38 g of nickel chloride hexahydrate and 4.26 mL of ammonia solution into 50 mL of deionized water.

  • Solution B Preparation: Dissolve 1.34 g of sodium oxalate into 50 mL of deionized water.[1]

  • Substrate Solution Preparation: Dissolve 0.31 g of PVP K30 in 25 mL of deionized water.

  • pH Adjustment: Adjust the pH of all three solutions to 9.5 using hydrochloric acid and sodium hydroxide solutions.

  • Reaction Setup: Place the substrate solution into a three-neck flask and heat to 80°C in a water bath with continuous stirring at 200 rpm.

  • Reagent Addition: Simultaneously pump Solution A and Solution B into the three-neck flask at a rate of 1 mL/min.

  • Aging: After the addition is complete, maintain the reaction mixture at 80°C for 4 hours for particle aging.[1]

  • Isolation and Washing: Separate the solid product by vacuum filtration. Wash the product three times with deionized water and then three times with ethanol.[1]

  • Drying: Dry the resulting light blue powder in a vacuum drying oven at 25°C for 24 hours.[1]

Quantitative Data Summary
ParameterValue
Reactants
Nickel Chloride Hexahydrate2.38 g
Sodium Oxalate1.34 g
Ammonia Solution (25-28%)4.26 mL
PVP K300.31 g
Reaction Conditions
Temperature80 °C
pH9.5
Stirring Speed200 rpm
Addition Rate1 mL/min
Aging Time4 hours
Product
FormulaNi(NH₃)₁.₇C₂O₄·2.2H₂O[1]
MorphologyFibrous
ColorLight blue

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation SolA Solution A: NiCl2·6H2O + NH3·H2O in DI Water pH_Adjust Adjust pH of all solutions to 9.5 SolA->pH_Adjust SolB Solution B: Na2C2O4 in DI Water SolB->pH_Adjust SolSub Substrate Solution: PVP K30 in DI Water SolSub->pH_Adjust ReactionVessel Three-neck flask with Substrate Solution (80°C, 200 rpm) pH_Adjust->ReactionVessel Addition Pump Sol. A & Sol. B simultaneously (1 mL/min) ReactionVessel->Addition Aging Age for 4 hours at 80°C Addition->Aging Filtration Vacuum Filtration Aging->Filtration Washing Wash with DI Water (3x) and Ethanol (3x) Filtration->Washing Drying Vacuum Dry at 25°C for 24 hours Washing->Drying Product Fibrous Nickel Oxalate Drying->Product

Caption: Workflow for the synthesis of fibrous nickel oxalate.

In Situ Generation and Use of Monosodium Alkyl Oxalates

Monosodium salts of monoalkyl oxalates can be generated in situ through the selective monohydrolysis of dialkyl oxalates. These intermediates are versatile building blocks for the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Experimental Protocol: Synthesis of Monoethyl Oxalate via its Sodium Salt

This protocol describes the large-scale synthesis of monoethyl oxalate, which proceeds through a monosodium monoethyl oxalate intermediate.[3]

Materials:

  • Diethyl oxalate

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH), 2.5 M aqueous solution

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Bromocresol green solution in ethanol (for TLC)

Equipment:

  • 2 L one-necked flask

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve diethyl oxalate (146 g, 1 mol) in 10 mL of THF.

  • Hydrolysis: Add 500 mL of chilled water (3–4°C) to the mixture. Once the reaction mixture reaches 0–4°C, add 320–480 mL of chilled 2.5 M aqueous NaOH (1 mol, 1.0 equiv) dropwise.[3] The formation of monosodium monoethyl oxalate occurs at this stage.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a 1:10 mixture of methanol (B129727) and dichloromethane (B109758) as the eluent and bromocresol green as the staining agent. The optimal reaction time is typically around 40 minutes.[3]

  • Acidification: After 30–50 minutes of stirring, acidify the reaction mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.[3] This converts the sodium salt to the free monoethyl oxalate.

  • Extraction: Extract the product with approximately 120–150 mL of ethyl acetate four times.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure (2.5 mmHg). Collect the fraction boiling at 84–86°C.[3]

Quantitative Data Summary for Monoalkyl Oxalate Synthesis

The following table summarizes the optimized conditions for the synthesis of various monoalkyl oxalates via their sodium salts.[3][5]

R GroupStarting MaterialBase (1.0 equiv)Co-solventTime (min)Yield (%)
MethylDimethyl oxalate2.5 M NaOHTHF2083
EthylDiethyl oxalate2.5 M NaOHTHF4081
IsopropylDiisopropyl oxalate2.5 M NaOHTHF3580
ButylDibutyl oxalate2.5 M NaOHTHF4079

Reaction Pathway

G Start Dialkyl Oxalate (R-O-CO-CO-O-R) Intermediate Monosodium Alkyl Oxalate (R-O-CO-CO-O- Na+) (in situ) Start->Intermediate 1. NaOH (1 equiv) 2. H2O, THF 3. 0-4°C Product Monoalkyl Oxalate (R-O-CO-CO-OH) Intermediate->Product 1. HCl 2. pH 0.5-0.7

Caption: General pathway for monoalkyl oxalate synthesis.

Application in Active Pharmaceutical Ingredient (API) Synthesis

Oxalate salts of active pharmaceutical ingredients are commonly prepared to improve properties such as solubility, stability, and bioavailability.[6][7] While direct use of this compound is less documented in these specific examples, the principles of salt formation are analogous. Sodium oxalate can be used in a double displacement reaction to precipitate a desired metal oxalate, or oxalic acid is used to form the oxalate salt of a basic drug molecule. For example, naloxegol (B613840) oxalate is an approved API for treating opioid-induced constipation.[7] The synthesis involves forming the oxalate salt of the naloxegol base, a process crucial for its pharmaceutical formulation.[7] Similarly, new oxalate salts of tetrabenazine (B1681281) have been synthesized to enhance solubility.[6]

The use of this compound or sodium oxalate provides a readily available and cost-effective source of the oxalate anion for these transformations. The choice of the cation (e.g., sodium) can influence the reaction kinetics and the crystalline form of the final product.

These protocols and notes demonstrate the versatility of this compound and related sodium salts as key reagents in synthetic chemistry, providing access to a wide range of organic and inorganic oxalate compounds. Researchers can adapt these methodologies to their specific targets in materials science and drug discovery.

References

Application Notes and Protocols: Monosodium Oxalate in Biomineralization Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monosodium oxalate (B1200264) in studying biomineralization, with a particular focus on the pathological formation of calcium oxalate kidney stones.[1] Included are detailed protocols for in vitro studies, a summary of quantitative data on oxalate's effects, and visualizations of key cellular signaling pathways.

Introduction to Monosodium Oxalate in Biomineralization

This compound is the soluble salt of oxalic acid and is a critical tool for in vitro and in vivo studies of biomineralization, particularly in the context of nephrolithiasis (kidney stone disease). Calcium oxalate is the primary component of over 80% of kidney stones, and understanding the mechanisms by which it crystallizes and interacts with renal cells is paramount for developing preventative and therapeutic strategies.[1] In research settings, this compound is used to create supersaturated solutions that mimic the conditions of hyperoxaluria, a major risk factor for stone formation.[2][3] This allows for the controlled study of crystal nucleation, growth, aggregation, and the subsequent cellular responses, including cytotoxicity, inflammation, and apoptosis.[4][5][6]

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on renal epithelial cells and calcium oxalate crystal formation as reported in various in vitro studies.

Cell Line/SystemOxalate ConcentrationObserved EffectReference
Cell Viability and Cytotoxicity
HK-2 (Human Kidney 2)0.1 - 0.8 mM (24h)No significant reduction in cell viability.[5]
HK-2 (Human Kidney 2)≥ 1.0 mM (24h)Significant reduction in cell viability.[5]
IMCD (Mouse Inner Medullary Collecting Duct)0.2, 0.5, 1 mMNo significant cell loss observed.[7]
IMCD (Mouse Inner Medullary Collecting Duct)≥ 2 mMNet cell loss and reduced cell density.[7]
LLC-PK1 & HK-2≥ 0.4 mMSignificant toxicity observed.[7]
Human Renal Epithelial Cells≥ 175 µM (4h)Membrane damage.[8]
Human Renal Epithelial Cells88 µM (72h)Small increase in cell number (mitogenic effect).[8]
Crystal Formation and Morphology
In vitro crystallizationIncreasing initial supersaturationShift from calcium oxalate dihydrate (COD) to calcium oxalate monohydrate (COM) formation.[9]
In vitro crystallizationNon-stoichiometric Ca2+ and C2O42-Significant changes in crystal structure, morphology, and size.[9]
In vitro crystallization with Ceterach officinarum extract125-1000 µg/mlInhibition of COM growth and aggregation; promotion of COD formation; reduced crystal size.[10]

Experimental Protocols

In Vitro Calcium Oxalate Crystallization Assay

This protocol is designed to study the kinetics of calcium oxalate crystallization and the effects of potential inhibitors or promoters.

Materials:

  • Solution A: Calcium chloride (CaCl2) solution (e.g., 10 mM in a buffer simulating urine composition, pH 5.7-6.5).

  • Solution B: Sodium oxalate (Na2C2O4) solution (e.g., 1 mM in the same buffer).

  • Test substance (e.g., plant extract, drug candidate) dissolved in buffer or distilled water.

  • Spectrophotometer with a thermostatically controlled cuvette holder (37°C).

  • 3 ml glass or quartz cuvettes.

Procedure:

  • Pre-warm Solutions A and B to 37°C.[10]

  • In a cuvette, add 950 µl of Solution A.[10]

  • Add 100 µl of the test substance at the desired concentration (use buffer/water as a control).

  • Initiate the crystallization by adding 950 µl of Solution B to achieve final concentrations of 5.0 mM calcium and 0.5 mM oxalate.[10]

  • Immediately start monitoring the optical density (OD) at 620 nm over time (e.g., for 30 minutes).[11] The increase in OD reflects the formation and aggregation of calcium oxalate crystals.

  • Analyze the resulting curve to determine nucleation and aggregation rates.

Data Analysis:

  • Nucleation Phase: The initial rapid increase in OD.

  • Aggregation Phase: The subsequent, often slower, increase in OD.

  • Inhibition Percentage: Calculate the percentage inhibition of nucleation or aggregation by comparing the slopes of the curves with and without the test substance.

Cell Viability Assay for Oxalate-Induced Cytotoxicity

This protocol assesses the effect of this compound on the viability of renal epithelial cells (e.g., HK-2 cell line).

Materials:

  • HK-2 cells.

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

  • This compound stock solution (e.g., 100 mM in sterile water, filter-sterilized).

  • 96-well cell culture plates.

  • MTT or AlamarBlue® cell viability reagent.

  • Plate reader.

Procedure:

  • Seed HK-2 cells in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.0 mM).[5] Include a medium-only control.

  • Remove the old medium from the cells and replace it with 100 µl of the medium containing different oxalate concentrations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][8]

  • After incubation, add the cell viability reagent (e.g., 10 µl of MTT solution or AlamarBlue®) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability versus oxalate concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on renal cells in biomineralization studies.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_oxalate Prepare Monosodium Oxalate Solutions exposure Expose Cells to Oxalate Concentrations prep_oxalate->exposure prep_cells Culture Renal Epithelial Cells (e.g., HK-2) prep_cells->exposure incubation Incubate for Defined Time Periods (e.g., 24h, 48h) exposure->incubation viability Cell Viability Assays (MTT, AlamarBlue) incubation->viability apoptosis Apoptosis Assays (Flow Cytometry, TUNEL) incubation->apoptosis western Protein Expression (Western Blot) incubation->western gene_exp Gene Expression (RT-PCR) incubation->gene_exp crystal Crystal Adhesion & Morphology (Microscopy) incubation->crystal pathway Pathway Analysis viability->pathway apoptosis->pathway western->pathway gene_exp->pathway crystal->pathway conclusion Conclusions pathway->conclusion

Caption: Experimental workflow for studying oxalate-induced cellular effects.

Cellular Signaling Pathways

This compound induces renal tubular epithelial cell injury through the activation of several interconnected signaling pathways. The diagram below outlines the ERS-ROS-NF-κB and NLRP3 inflammasome pathways.

G Oxalate This compound ERS Endoplasmic Reticulum Stress (ERS) Oxalate->ERS induces ROS Reactive Oxygen Species (ROS) Generation ERS->ROS activates Mito Mitochondrial Dysfunction ERS->Mito causes NFkB NF-κB Pathway Activation ROS->NFkB activates NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates Apoptosis Apoptosis Mito->Apoptosis Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation promotes NFkB->Apoptosis promotes Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Caption: Signaling pathways activated by oxalate in renal cells.[4][5][12]

Applications in Drug Development

The study of this compound-induced biomineralization is crucial for the development of new therapeutics for nephrolithiasis. These in vitro models provide a platform for:

  • Screening of Inhibitors: High-throughput screening of compound libraries to identify molecules that inhibit calcium oxalate crystal nucleation, growth, or aggregation.

  • Evaluating Cytoprotective Agents: Assessing the ability of drug candidates to protect renal cells from oxalate-induced injury, apoptosis, and inflammation.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which potential therapeutics exert their effects.

  • Preclinical Assessment: Providing foundational data on the efficacy of novel treatments before advancing to more complex animal models of kidney stone disease.

By utilizing these standardized protocols and understanding the underlying cellular mechanisms, researchers can accelerate the discovery and development of effective interventions to combat kidney stone disease.

References

Application Notes and Protocols for Monosodium Oxalate in Industrial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monosodium oxalate (B1200264) (NaHC₂O₄), also known as sodium hydrogen oxalate, is the monosodium salt of oxalic acid. While the term sodium oxalate (Na₂C₂O₄) is more commonly found in literature, monosodium oxalate and its parent compound are utilized in various industrial processes due to the chemical properties of the oxalate anion. The oxalate ion acts as a reducing agent and a chelating agent, forming stable complexes with various metal ions. These properties make it valuable in metallurgy, textile manufacturing, and chemical synthesis. This document outlines key industrial applications of this compound and related oxalate compounds, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Application Note 1: Metal Surface Treatment - Cleaning and Phosphating

This compound, in conjunction with acid phosphates, is an effective agent in cleaning and phosphating ferrous metal surfaces. This treatment removes rust and grease while simultaneously depositing a phosphate (B84403) conversion coating that improves paint adhesion and corrosion resistance. The addition of an oxalate improves the speed and quality of rust removal compared to formulations without it.[1]

Data Presentation: Performance of Oxalate in Cleaning Formulations
Formulation IDCompositionSpray Time (min)Temperature (°F)Pressure (psi)Rust Removal EfficacyReference
F1 (Control)90% Monosodium Phosphate, 10% Wetting Agent3.27180~70-80Poor[1]
F2Monosodium Phosphate, 10% Wetting Agent, 20% Sodium Oxalate3.17180~70-80Good[1]
F3Monoammonium Phosphate, 10% Wetting Agent, 10% Sodium Oxalate3.2718069Very Good[1]
F470% Disodium Acid Pyrophosphate, 10% Wetting Agent, 20% Sodium Oxalate2.88180Not specifiedGood[1]
Experimental Protocol: Metal Cleaning and Phosphating

Objective: To prepare a ferrous metal surface for painting by removing rust and applying a phosphate coating using an oxalate-containing formulation.

Materials:

  • Rusted mild steel panels

  • Monosodium phosphate (NaH₂PO₄)

  • Sodium oxalate (Na₂C₂O₄)

  • Acid-stable wetting agent (e.g., sodium alkyl aryl sulfonate)

  • Degreasing solvent (e.g., carbon tetrachloride)

  • Strongly alkaline detergent

  • Distilled water

  • Spray chamber equipped with heating and pressure controls

Procedure:

  • Panel Preparation:

    • Degrease rusted steel panels with carbon tetrachloride.

    • Treat with a strongly alkaline detergent to remove any remaining organic residues.

    • Rinse thoroughly with distilled water and dry.

  • Formulation Preparation:

    • Prepare a 1% (w/v) aqueous solution of the cleaning and phosphating composition. For example, using Formulation F2 from the table, dissolve 10g of a mixture containing monosodium phosphate, 20% sodium oxalate, and 10% wetting agent in 1 liter of water.

  • Cleaning and Phosphating Process:

    • Heat the 1% cleaning solution to 180°F (82°C).

    • Place the prepared steel panels in the spray chamber.

    • Spray the heated solution onto the metal surface at a pressure of 70-80 psi for approximately 3 minutes.[1]

    • Ensure continuous and uniform coverage of the panel surface.

  • Post-Treatment:

    • Rinse the panels thoroughly with distilled water to remove any residual cleaning solution.

    • Dry the panels completely.

    • Observe the surface for grease and rust removal and the formation of a uniform phosphate coating. The cleaned surfaces exhibit enhanced resistance to further rusting.[1]

Workflow Diagram: Metal Cleaning and Phosphating

Metal_Cleaning_Workflow Start Start: Rusted Steel Panel Degrease 1. Degrease (Solvent) Start->Degrease Alkaline_Wash 2. Alkaline Wash (Detergent) Degrease->Alkaline_Wash Rinse1 3. Rinse (Distilled Water) Alkaline_Wash->Rinse1 Spray 4. Spray Application (180°F, 70-80 psi, 3 min) Rinse1->Spray Prepare_Solution Prepare 1% Cleaning Solution (Phosphate, Oxalate, Wetting Agent) Prepare_Solution->Spray Rinse2 5. Final Rinse (Distilled Water) Spray->Rinse2 Dry 6. Dry Rinse2->Dry End End: Clean, Phosphated Panel Dry->End

Workflow for metal cleaning and phosphating.

Application Note 2: Production of High-Purity Sodium Hydrogen Oxalate

Crude sodium oxalate, often a byproduct of the Bayer process in alumina (B75360) refining, can be purified and converted into high-purity sodium hydrogen oxalate or oxalic acid.[2][3][4] This is achieved by dissolving the crude material, filtering insolubles, and using a cation exchange resin to swap sodium ions for hydrogen ions.[5]

Data Presentation: Ion-Exchange Process Parameters
ParameterValue/DescriptionReference
Starting MaterialCrude Bayer sodium oxalate slurry (52% Na₂C₂O₄)[5]
Dissolution MediumWater, heated[5]
Dissolution TemperatureHot plate heating for 15 minutes[5]
Ion Exchange ResinStrong acidic cation exchange resin (e.g., Amberlite IR-120)[5]
Resin FormAcid form (H⁺)[5]
Column Flow Rate200 - 300 mL/hour[5]
Effluent TreatmentActivated carbon addition, heating, filtration[5]
Final ProductPale yellow solid (Sodium Hydrogen Oxalate / Oxalic Acid mixture)[5]
Experimental Protocol: Production of Sodium Hydrogen Oxalate via Ion Exchange

Objective: To produce high-purity sodium hydrogen oxalate from crude sodium oxalate slurry.

Materials:

  • Crude sodium oxalate slurry from Bayer process (e.g., 11.5 g containing 52% Na₂C₂O₄)[5]

  • Distilled water (250 mL)

  • Strong acidic cation exchange resin in the acid form (e.g., 50 g Amberlite IR-120)[5]

  • Activated carbon (approx. 0.5 g)[5]

  • Glass column (e.g., 8 mm diameter)

  • Beakers, hot plate, filtration apparatus

  • Vacuum evaporator

Procedure:

  • Dissolution of Crude Oxalate:

    • In a 500 mL beaker, add 11.5 g of crude Bayer sodium oxalate slurry to 250 mL of water.[5]

    • Heat the solution on a hot plate for 15 minutes to dissolve the sodium oxalate.[5]

    • Filter the hot solution to remove insoluble materials.

  • Ion Exchange:

    • Pack the glass column with 50 g of the strong acidic cation exchange resin.

    • Cool the filtered sodium oxalate solution to room temperature.

    • Pass the cooled solution through the ion exchange column at a flow rate of 200-300 mL per hour.[5] The resin exchanges Na⁺ for H⁺, converting sodium oxalate to sodium hydrogen oxalate and oxalic acid in the effluent.

  • Purification of Effluent:

    • Collect the effluent from the column.

    • Add approximately 0.5 g of activated carbon to the effluent to adsorb colored impurities.[5]

    • Heat the slurry to a boil and then filter to remove the activated carbon.

  • Product Recovery:

    • Transfer the purified effluent to a vacuum evaporator.

    • Evaporate the solution to dryness under vacuum to yield the solid product, a mixture of sodium hydrogen oxalate and oxalic acid.[5]

Logical Diagram: Ion-Exchange Conversion Process

Ion_Exchange_Process Crude_Oxalate Crude Na₂C₂O₄ Slurry (from Bayer Process) Dissolution 1. Dissolution (Hot Water) Crude_Oxalate->Dissolution Filtration1 2. Filtration Dissolution->Filtration1 Insolubles Insoluble Impurities Filtration1->Insolubles Ion_Exchange 3. Cation Exchange Column (Strong Acid Resin, H⁺ form) Filtration1->Ion_Exchange Na_Al_Resin Na⁺, Al³⁺ ions retained on resin Ion_Exchange->Na_Al_Resin Effluent Effluent containing NaHC₂O₄ and H₂C₂O₄ Ion_Exchange->Effluent Carbon_Treatment 4. Activated Carbon Treatment Effluent->Carbon_Treatment Filtration2 5. Filtration Carbon_Treatment->Filtration2 Evaporation 6. Vacuum Evaporation Filtration2->Evaporation Final_Product High-Purity Product (NaHC₂O₄ / H₂C₂O₄) Evaporation->Final_Product

Conversion of crude sodium oxalate to pure product.

Application Note 3: Textile Industry - Reactive Dyeing of Cotton

In the textile industry, large amounts of inorganic salts like sodium sulfate (B86663) are used as exhausting agents in reactive dyeing to promote dye uptake by the fiber. Sodium oxalate has been studied as a viable, alternative exhausting agent.[6][7] Furthermore, its presence in the dye effluent can accelerate the photochemical degradation of residual dyes during wastewater treatment, offering an environmental advantage.[7][8]

Data Presentation: Comparative Dyeing and Wastewater Treatment
ParameterConventional (Sodium Sulfate)Alternative (Sodium Oxalate)ImprovementReference
Role in DyeingExhausting AgentSuitable Exhausting AgentN/A[6][7]
Color Removal from Effluent (30 min irradiation)Baseline5.62% higher than baseline+5.62%[7][8]
Experimental Protocol: Reactive Dyeing of Cotton Fabric

Objective: To dye cotton fabric using a reactive dye with sodium oxalate as the exhausting agent.

Materials:

  • Pre-scoured and bleached cotton fabric

  • Reactive dye (e.g., Reactive Red 3BS)

  • Sodium oxalate (Na₂C₂O₄)

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Synthrapol or other neutral soap

  • Laboratory dyeing machine or beakers with a water bath

Procedure:

  • Dye Bath Preparation:

    • Prepare the dye bath with the required amount of water. The liquor-to-goods ratio (LR) is typically between 10:1 and 20:1.

    • Add the pre-dissolved reactive dye to the bath. (e.g., 1-4% on weight of fabric, owf).

    • Add the sodium oxalate as the exhausting agent (e.g., 20-80 g/L depending on dye shade).

  • Dyeing Process:

    • Introduce the wet cotton fabric into the dye bath at room temperature.

    • Run the dyeing machine (or stir continuously) for 10-15 minutes to allow for even dye distribution.

    • Gradually raise the temperature to the dye's fixation temperature (e.g., 60°C for many reactive dyes).

    • Run for 20-30 minutes at this temperature.

  • Fixation:

    • Add the pre-dissolved soda ash (e.g., 10-20 g/L) to the dye bath in two portions over 10-15 minutes. This raises the pH and fixes the dye to the cotton fiber.

    • Continue the dyeing process for another 45-60 minutes at the fixation temperature.

  • Rinsing and Soaping:

    • Drain the dye bath.

    • Rinse the fabric thoroughly, first with cold water, then with warm water, until the water runs clear.

    • Perform a soaping wash ("wash-off") to remove unfixed dye. Wash the fabric at or near boiling (e.g., 95°C) for 10 minutes with a neutral soap like Synthrapol (e.g., 1-2 g/L).

    • Rinse again with hot and then cold water.

    • Dry the fabric.

Workflow Diagram: Reactive Dyeing Process

Reactive_Dyeing_Workflow Start Start: Pre-Washed Cotton Fabric Dye_Bath_Prep 1. Prepare Dye Bath (Water, Reactive Dye, Sodium Oxalate) Start->Dye_Bath_Prep Fabric_Immersion 2. Immerse Fabric (Run for 15 min at Room Temp) Dye_Bath_Prep->Fabric_Immersion Heating 3. Heat to Fixation Temp (e.g., 60°C) Fabric_Immersion->Heating Dyeing 4. Dyeing (Run for 30 min) Heating->Dyeing Fixation 5. Add Soda Ash (Fix dye for 45-60 min) Dyeing->Fixation Rinsing 6. Rinsing (Cold & Warm Water) Fixation->Rinsing Soaping 7. Soaping at Boil (Remove unfixed dye) Rinsing->Soaping Final_Rinse 8. Final Rinse Soaping->Final_Rinse End End: Dyed and Dried Fabric Final_Rinse->End

Process flow for reactive dyeing of cotton.

Application Note 4: Analytical Chemistry - Standardization of Potassium Permanganate (B83412)

Sodium oxalate is a primary standard used to accurately determine the concentration of potassium permanganate (KMnO₄) solutions, a common titrant in redox titrations.[9][10][11] The reaction is carried out in an acidic medium and is catalyzed by the Mn²⁺ ions produced during the titration.

Data Presentation: Titration Parameters
ParameterRecommended Value/ConditionReference
Primary Standard0.25 - 0.3 g Sodium Oxalate (dried at 105°C)[9][10]
Titrant~0.1 N (0.02 mol/L) Potassium Permanganate[9][12]
Acid Medium250 mL of dilute H₂SO₄ (5+95), pre-boiled and cooled[9]
Initial TemperatureAdd 90-95% of KMnO₄ at 25-30°C[9]
Final Titration TemperatureHeat to 55-60°C to complete titration[9][12]
EndpointFaint pink color persists for 30 seconds[10]
Reaction Stoichiometry2 moles KMnO₄ react with 5 moles Na₂C₂O₄[12]
Experimental Protocol: Standardization of KMnO₄ Solution (Modified McBride Method)

Objective: To accurately determine the normality of a potassium permanganate solution using sodium oxalate as a primary standard.

Materials:

  • Potassium permanganate (KMnO₄) solution (~0.1 N)

  • Primary standard sodium oxalate (Na₂C₂O₄), dried at 105°C

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • 600-mL beaker, burette, pipette, thermometer, hot plate

Procedure:

  • Preparation of Reagents:

    • Prepare diluted sulfuric acid (5+95) by adding 50 mL of concentrated H₂SO₄ to 950 mL of distilled water. Boil for 10-15 minutes and cool to 27 ± 3°C.[9]

    • Accurately weigh about 0.3 g of dried sodium oxalate and transfer it to a 600-mL beaker.[9]

  • Titration:

    • Add 250 mL of the prepared diluted sulfuric acid to the beaker containing the sodium oxalate. Stir until the solid is completely dissolved.[9]

    • Calculate the approximate volume of KMnO₄ solution required for the titration.

    • While stirring slowly, rapidly add 90-95% of the calculated KMnO₄ volume from the burette at a rate of 25-35 mL per minute.[9]

    • Allow the solution to stand until the pink color disappears (approx. 45 seconds).[9]

    • Heat the solution to 55-60°C.[9]

    • Complete the titration by adding the KMnO₄ solution dropwise until a faint pink color persists for at least 30 seconds.[9][10]

    • Record the total volume of KMnO₄ solution used.

  • Calculation:

    • Calculate the normality (N) of the KMnO₄ solution using the following formula: NKMnO₄ = (Weight of Na₂C₂O₄ in g) / (Volume of KMnO₄ in L × 67.0) (where 67.0 is the equivalent weight of sodium oxalate)

Logical Diagram: Titration Decision Pathway

Titration_Pathway rect_node rect_node start_end start_end Start Start: Prepare Oxalate in Acid Add_KMnO4_Fast Add 90-95% of KMnO₄ at 25-30°C Start->Add_KMnO4_Fast Pink_Disappeared Pink Color Disappeared? Add_KMnO4_Fast->Pink_Disappeared Heat_Solution Heat Solution to 55-60°C Pink_Disappeared->Heat_Solution Yes Wait Wait (~45s) Pink_Disappeared->Wait No Add_Dropwise Add KMnO₄ Dropwise Heat_Solution->Add_Dropwise Endpoint_Reached Pink Persists for 30s? Add_Dropwise->Endpoint_Reached Endpoint_Reached->Add_Dropwise No End End: Record Volume & Calculate Normality Endpoint_Reached->End Yes Wait->Pink_Disappeared

Decision process for permanganate titration.

References

Monosodium Oxalate as a Reducing Agent in Organic Synthesis: An Evaluation of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxalate (B1200264), the mono-sodium salt of oxalic acid, is a readily available and inexpensive chemical compound. While its parent compound, oxalic acid, and other oxalate salts find applications in various chemical processes, a comprehensive review of the scientific literature reveals a notable absence of monosodium oxalate's use as a direct reducing agent for functional group transformations in organic synthesis. Standard organic chemistry literature and reaction databases do not feature this compound among the common reagents for reductions, such as those of aldehydes, ketones, nitro compounds, or for reductive amination.

While sodium oxalate can act as a reducing agent in specific inorganic reactions, such as the standardization of potassium permanganate (B83412) solutions, its application in the reduction of organic functional groups is not an established methodology.[1][2][3][4] This document serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this topic and to guide them toward established reductive methods.

Analysis of Reductive Potential

The oxalate anion (C₂O₄²⁻) possesses the potential to act as a reducing agent by donating electrons and being oxidized to carbon dioxide. However, the thermodynamic and kinetic feasibility of this process for the reduction of common organic functional groups under typical reaction conditions appears to be unfavorable compared to widely used reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[5][6][7][8] These hydride-based reagents offer a more direct and efficient pathway for the reduction of polar π-bonds found in carbonyls and other functional groups.

Recent research in the field of photoredox catalysis has explored the use of oxalate salts as precursors for radical generation.[9][10] In these reactions, the oxalate species undergoes photo-induced single-electron transfer to generate a carboxyl radical, which then rapidly decarboxylates. This application, however, is distinct from the direct use of this compound as a bulk reducing agent for polar functional groups and operates under specific photocatalytic conditions.

Established Alternatives for Reduction in Organic Synthesis

Given the lack of documented applications for this compound as a reducing agent in organic synthesis, researchers are advised to consider established and well-documented reagents for their reductive transformations. A brief overview of common reducing agents and their primary applications is provided in the table below for reference.

Reducing AgentTypical Functional Groups ReducedKey Characteristics
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMild and selective, compatible with protic solvents like ethanol (B145695) and water.[5][6][7][8]
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Nitro compoundsVery powerful and non-selective, reacts violently with protic solvents.[5][6][8]
Sodium Cyanoborohydride (NaBH₃CN) Imines (for reductive amination), Aldehydes, Ketones (at acidic pH)Selective for imines in the presence of carbonyls, commonly used in reductive amination.[11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Imines (for reductive amination), Aldehydes, KetonesA milder and less toxic alternative to NaBH₃CN for reductive amination.[11]
Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalyst) Alkenes, Alkynes, Aldehydes, Ketones, Nitro compounds, NitrilesVersatile method, stereochemistry can often be controlled.
Tin(II) Chloride (SnCl₂) Nitroarenes to AnilinesA classical method for the reduction of aromatic nitro groups.

Logical Relationship: Selection of a Reducing Agent

The selection of an appropriate reducing agent is a critical step in planning an organic synthesis. The following diagram illustrates the general decision-making process.

Reducing_Agent_Selection start Identify Functional Group to be Reduced substrate_analysis Analyze Substrate for Other Functional Groups start->substrate_analysis selectivity_needed Is Selectivity Required? substrate_analysis->selectivity_needed mild_reagent Choose Mild, Selective Reagent (e.g., NaBH4, NaBH3CN) selectivity_needed->mild_reagent Yes strong_reagent Choose Strong, Non-selective Reagent (e.g., LiAlH4) selectivity_needed->strong_reagent No protecting_groups Consider Protecting Groups for Sensitive Functionalities mild_reagent->protecting_groups strong_reagent->protecting_groups reaction_conditions Determine Optimal Reaction Conditions (Solvent, Temperature, pH) protecting_groups->reaction_conditions final_choice Final Reducing Agent Selection reaction_conditions->final_choice

Caption: A flowchart outlining the key considerations for selecting an appropriate reducing agent in organic synthesis.

Conclusion

References

Application Notes and Protocols for the Determination of Purity of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monosodium oxalate (B1200264) (NaHC₂O₄), the monosodium salt of oxalic acid, is a chemical compound used in various industrial and laboratory applications, including as a reducing agent and a standard in volumetric analysis.[1] Accurate determination of its purity is crucial for quality control, research, and ensuring the reliability of experimental results. This document provides detailed application notes and protocols for the determination of monosodium oxalate purity using various analytical techniques. The methods described include classical titrimetry, modern spectrophotometry, and advanced chromatographic techniques, offering a range of options based on available instrumentation, required sensitivity, and sample throughput.

Analytical Methods Overview

Several methods are available for the quantification of oxalate, each with its own advantages and limitations in terms of sensitivity, specificity, and complexity.[2] The choice of method often depends on the specific requirements of the analysis.

  • Titrimetric Methods: These classical methods, particularly redox titration with potassium permanganate (B83412), are robust, cost-effective, and provide high accuracy for assaying high-purity samples.[3][4]

  • Spectrophotometric/Colorimetric Methods: These methods are based on the formation of a colored product and are suitable for rapid and high-throughput analysis.[5][6] Enzymatic assays, often available as commercial kits, offer high specificity.[7][8]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide high sensitivity and specificity, allowing for the separation of oxalate from other components in a mixture.[2][8]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the different methods used in the determination of this compound purity.

Method Principle Typical Purity Range (%) Limit of Detection (LOD) / Limit of Quantitation (LOQ) Precision (RSD) Key Advantages Key Disadvantages
Redox Titration with KMnO₄ Oxidation of oxalate by potassium permanganate in an acidic medium.[9]> 99.5[3]Relatively high< 1%High accuracy, low cost, primary standard method.[1]Lower sensitivity, potential for interference from other reducing agents.
Spectrophotometry (KMnO₄) Measurement of the decrease in absorbance of KMnO₄ as it is consumed by oxalate.[6]Not typically used for high purity assay~0.74 mg/L (LOQ)[10]2-5%Simple instrumentation, suitable for dilute solutions.[6]Indirect measurement, lower precision than titration.
Enzymatic Assay (Oxalate Oxidase) Enzymatic conversion of oxalate to CO₂ and H₂O₂, followed by colorimetric detection of H₂O₂.[7][8]Not typically used for high purity assay20-1500 µM[11]< 5%High specificity, suitable for biological matrices.[8]Higher cost, enzyme stability can be a concern.
High-Performance Liquid Chromatography (HPLC) Separation on a chromatographic column with UV or conductivity detection.[2]Can determine high purity by differenceµM range[8]< 2%High sensitivity and specificity, can detect impurities.[2]Higher equipment cost and complexity.
Gas Chromatography (GC-MS) Derivatization of oxalate followed by separation and mass spectrometric detection.[8]Can determine high purity by difference~1.5 µM[8]< 5%Very high sensitivity and specificity.[8]Requires derivatization, complex sample preparation.[8]

Experimental Protocols

Redox Titration with Potassium Permanganate (KMnO₄)

This protocol is based on the widely used McBride method for the standardization of permanganate solutions with sodium oxalate.[9]

Principle: In an acidic solution, oxalate ions are oxidized by permanganate ions. The reaction is autocatalytic, with Mn²⁺ ions acting as a catalyst. The endpoint is indicated by the first persistent pink color of the excess permanganate.

5C₂O₄²⁻ + 2MnO₄⁻ + 16H⁺ → 10CO₂ + 2Mn²⁺ + 8H₂O

Reagents and Equipment:

  • This compound sample

  • 0.1 N Potassium permanganate (KMnO₄) solution, standardized

  • Sulfuric acid (H₂SO₄), 5% (v/v) solution

  • Analytical balance

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Hot plate

  • Thermometer

Procedure:

  • Accurately weigh approximately 0.25-0.30 g of the this compound sample and record the weight.

  • Transfer the sample to a 250 mL Erlenmeyer flask.

  • Add 200 mL of 5% sulfuric acid to the flask.

  • Gently warm the mixture to 80-90 °C while stirring to dissolve the sample.

  • Titrate the hot solution with the standardized 0.1 N KMnO₄ solution.

  • Add the permanganate solution dropwise, ensuring the pink color disappears before adding the next drop.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds.

  • Record the volume of KMnO₄ solution used.

  • Perform a blank titration with the same volume of 5% sulfuric acid and subtract this volume from the sample titration volume.

Calculation of Purity: Purity (%) = (V × N × E) / W × 100

Where:

  • V = Volume of KMnO₄ used (L)

  • N = Normality of KMnO₄ solution (eq/L)

  • E = Equivalent weight of this compound (112.02 g/eq)

  • W = Weight of the this compound sample (g)

Enzymatic Assay using a Commercial Kit

This protocol provides a general procedure for using a colorimetric enzymatic assay kit for oxalate determination. Refer to the specific kit manual for detailed instructions.[11][12]

Principle: Oxalate is oxidized by oxalate oxidase to produce carbon dioxide and hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a chromogen to produce a colored product, which is measured spectrophotometrically.[8]

Reagents and Equipment:

  • Commercial oxalate assay kit (containing oxalate oxidase, HRP, chromogenic probe, and assay buffer)[11]

  • This compound sample

  • Deionized water

  • Spectrophotometer or microplate reader

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to obtain a stock solution. Further dilute the stock solution with assay buffer to bring the oxalate concentration within the linear range of the assay (e.g., 20-1500 µM).[11]

  • Standard Curve Preparation: Prepare a series of oxalate standards by diluting the provided standard solution with assay buffer according to the kit's instructions.

  • Assay Reaction:

    • Add a specific volume of the standards and diluted samples to separate wells of a 96-well plate.

    • Prepare a reaction mixture containing oxalate oxidase, HRP, and the chromogenic probe in an assay buffer, as described in the kit manual.

    • Add the reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 595 nm) using a microplate reader.[11]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the standard curve of absorbance versus oxalate concentration.

    • Determine the oxalate concentration in the sample from the standard curve.

    • Calculate the purity of the original this compound sample based on the initial weight and dilutions.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the determination of oxalate.

Principle: The sample is dissolved and injected into an HPLC system. Oxalate is separated from other components on a suitable column (e.g., ion-exchange or reversed-phase) and detected by a UV or conductivity detector.[2] Quantification is achieved by comparing the peak area of the sample to that of a known standard.

Reagents and Equipment:

  • HPLC system with a UV or conductivity detector

  • Ion-exchange or reversed-phase HPLC column

  • This compound sample and standard

  • Mobile phase (e.g., a buffered aqueous solution)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as required for the chosen column and detector. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Set the mobile phase flow rate.

    • Set the detector wavelength (if using a UV detector).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a fixed volume of each standard and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak area for oxalate.

  • Calculation:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of oxalate in the sample solution from the calibration curve.

    • Calculate the purity of the this compound sample.

Visualizations

Experimental Workflow Diagrams

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in H₂SO₄ weigh->dissolve heat Heat to 80-90°C dissolve->heat titrate Titrate with KMnO₄ heat->titrate endpoint Observe Endpoint (Persistent Pink) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Redox Titration of this compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare Sample Solution add_reagents Add Reagents to Plate prep_sample->add_reagents prep_standards Prepare Standard Curve prep_standards->add_reagents incubate Incubate at RT add_reagents->incubate measure Measure Absorbance incubate->measure plot_curve Plot Standard Curve measure->plot_curve calc_conc Calculate Concentration plot_curve->calc_conc calc_purity Calculate Purity calc_conc->calc_purity

Caption: Workflow for Enzymatic Assay of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standards inject Inject Samples & Standards prep_std->inject prep_sample Prepare Sample prep_sample->inject equilibrate->inject detect Detect & Record Data inject->detect gen_curve Generate Calibration Curve detect->gen_curve determine_conc Determine Sample Concentration gen_curve->determine_conc calc_purity Calculate Purity determine_conc->calc_purity

Caption: Workflow for HPLC Analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Precipitation of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incomplete precipitation of monosodium oxalate (B1200264) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is monosodium oxalate and why is its complete precipitation important?

This compound (NaHC₂O₄), also known as sodium hydrogen oxalate, is the monosodium salt of oxalic acid.[1] In many experimental contexts, achieving complete precipitation is crucial for accurate quantification, purification of a product, or removal of oxalate from a solution. Incomplete precipitation can lead to significant errors in analytical measurements, reduced yield of a desired product, and impurities in subsequent reaction steps.

Q2: What are the primary factors that influence the precipitation of this compound?

The precipitation of this compound is primarily influenced by several key experimental parameters:

  • pH of the solution: The pH is a critical factor as it affects the equilibrium between oxalate (C₂O₄²⁻), bioxalate (HC₂O₄⁻), and oxalic acid (H₂C₂O₄).

  • Temperature: Temperature affects the solubility of this compound.

  • Concentration of reactants: The initial concentrations of sodium and oxalate ions must exceed the solubility product for precipitation to occur.

  • Presence of interfering substances: Other ions or molecules in the solution can interfere with the precipitation process.

  • Reaction time and mixing: Sufficient time and adequate mixing are necessary for the precipitation reaction to reach completion.

Q3: How does pH affect the precipitation of this compound?

The pH of the solution has a significant impact on the solubility of oxalates.[2] In acidic solutions, the oxalate ion (C₂O₄²⁻) is protonated to form bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), both of which are more soluble than the oxalate ion. This increased solubility in acidic conditions can lead to incomplete precipitation. Conversely, in a neutral to slightly acidic pH range, the concentration of the oxalate ion is higher, favoring the precipitation of metal oxalates. However, at very high pH, the formation of soluble hydroxy complexes can also affect precipitation. For this compound, maintaining the optimal pH is crucial for maximizing the yield.

Q4: Can temperature be adjusted to improve the precipitation of this compound?

Yes, temperature can be a useful parameter to control precipitation. Generally, the solubility of sodium oxalate increases with temperature.[1] Therefore, cooling the solution can often induce further precipitation and increase the yield. However, the optimal temperature may depend on the specific experimental conditions, and sudden or extreme temperature changes can affect the crystal size and morphology.

Troubleshooting Guide

Problem: Incomplete or No Precipitation of this compound

This guide provides a systematic approach to troubleshooting issues of incomplete precipitation.

Potential Cause Troubleshooting Steps
Sub-optimal pH 1. Measure the pH of your solution after the addition of all reagents. 2. Adjust the pH to a neutral or slightly acidic range. A systematic study varying the pH (e.g., from 4 to 7) can help identify the optimal range for your specific system. Use a dilute acid (e.g., HCl) or base (e.g., NaOH) for adjustment, adding it dropwise with constant stirring.
Low Reactant Concentration 1. Verify your calculations for the concentrations of your sodium and oxalate sources. 2. Increase the concentration of one or both reactants if they are too dilute. Ensure the final concentration of the reactants exceeds the solubility product of this compound.
Insufficient Reaction Time 1. Increase the reaction time. Allow the solution to stir for a longer period (e.g., several hours or overnight) to ensure the reaction reaches equilibrium.
Inadequate Mixing 1. Ensure vigorous and consistent stirring throughout the reaction. This helps to overcome local concentration gradients and promotes crystal nucleation and growth.
Interfering Ions or Co-solvents 1. Analyze your sample matrix for the presence of ions that can form soluble complexes with sodium or oxalate. 2. Consider a purification step prior to precipitation to remove interfering substances. 3. If using co-solvents, be aware that they can alter the solubility of this compound.
Temperature is too High 1. Cool the reaction mixture in an ice bath to decrease the solubility of this compound and promote precipitation.[1]

Quantitative Data

Temperature (°C)Solubility of Disodium (B8443419) Oxalate ( g/100 mL)
02.69
203.7
1006.25

Data sourced from Wikipedia.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the preparation of this compound.

  • Reagent Preparation:

    • Prepare a solution of oxalic acid (H₂C₂O₄).

    • Prepare a solution of sodium hydroxide (B78521) (NaOH) of the same molarity.

  • Reaction:

    • In a beaker, place a measured volume of the oxalic acid solution.

    • Slowly add an equimolar amount (a 1:1 molar ratio) of the sodium hydroxide solution to the oxalic acid solution while stirring continuously.[3]

    • Monitor the pH of the solution during the addition.

  • Precipitation:

    • Continue stirring the solution for a specified period (e.g., 1-2 hours) at room temperature to allow for complete reaction and precipitation.

    • For increased yield, the mixture can be cooled in an ice bath.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration using a Buchner funnel and an appropriate filter paper.

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

    • Dry the collected this compound crystals in a desiccator or a low-temperature oven.

Visualizations

Troubleshooting Workflow for Incomplete Precipitation

The following diagram illustrates a logical workflow for troubleshooting incomplete precipitation of this compound.

TroubleshootingWorkflow Start Incomplete Precipitation of this compound CheckpH Check pH of Solution Start->CheckpH IsOptimal Is pH in Optimal Range (e.g., 4-7)? CheckpH->IsOptimal AdjustpH Adjust pH with dilute acid/base IsOptimal->AdjustpH No CheckConc Check Reactant Concentrations IsOptimal->CheckConc Yes AdjustpH->CheckpH Success Complete Precipitation AdjustpH->Success IsSufficient Are Concentrations Sufficient? CheckConc->IsSufficient IncreaseConc Increase Reactant Concentrations IsSufficient->IncreaseConc No CheckTimeTemp Check Reaction Time & Temperature IsSufficient->CheckTimeTemp Yes IncreaseConc->CheckConc IncreaseConc->Success IsSufficientTime Sufficient Time & Low Temperature? CheckTimeTemp->IsSufficientTime IncreaseTimeCool Increase Reaction Time &/or Cool Solution IsSufficientTime->IncreaseTimeCool No CheckInterference Check for Interfering Substances IsSufficientTime->CheckInterference Yes IncreaseTimeCool->CheckTimeTemp IncreaseTimeCool->Success Purify Consider Sample Purification CheckInterference->Purify CheckInterference->Success No Interference Found Purify->Start

Caption: Troubleshooting workflow for incomplete precipitation.

Logical Relationship of Factors Affecting Precipitation

This diagram shows the key factors influencing the successful precipitation of this compound.

FactorsPrecipitation Factors Key Experimental Factors pH Solution pH Factors->pH Temperature Temperature Factors->Temperature Concentration Reactant Concentration Factors->Concentration Time Reaction Time Factors->Time Interference Interfering Substances Factors->Interference Precipitation Complete Precipitation pH->Precipitation Temperature->Precipitation Concentration->Precipitation Time->Precipitation Interference->Precipitation (inhibits)

Caption: Factors influencing this compound precipitation.

References

Technical Support Center: Optimizing Monosodium Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of monosodium oxalate (B1200264) (also known as sodium hydrogen oxalate, NaHC₂O₄). Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of monosodium oxalate.

Q1: What is the fundamental reaction for synthesizing this compound?

This compound is prepared by the half-neutralization of oxalic acid with sodium hydroxide (B78521) in a 1:1 molar ratio.[1][2] The reaction proceeds as follows:

H₂C₂O₄ + NaOH → NaHC₂O₄ + H₂O

It is crucial to maintain this stoichiometry to favor the formation of the monosodium salt over the disodium (B8443419) salt.

Q2: My product yield is lower than expected. What are the potential causes and solutions?

Low yield can be attributed to several factors. The following table outlines common causes and recommended actions.

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of oxalic acid may remain in solution, while an excess of sodium hydroxide will lead to the formation of the more insoluble disodium oxalate, which may be lost during filtration if not the target.Ensure precise 1:1 molar ratio of oxalic acid to sodium hydroxide.[1]
Incomplete Precipitation This compound has some solubility in water, which increases with temperature. If the solution is not sufficiently cooled, a significant amount of product may remain dissolved.After reaction, allow the solution to cool gradually to room temperature and then chill in an ice bath to maximize crystal precipitation before filtration.[3]
Loss During Washing Washing the product with large volumes of water, especially if it's not ice-cold, can dissolve a portion of the product.Wash the filtered crystals with a minimal amount of ice-cold deionized water or, for higher purity, with a cold solvent in which this compound is insoluble, such as ethanol (B145695).[4]

Q3: The purity of my final product is low. How can I identify and minimize impurities?

The most common impurities are unreacted oxalic acid, disodium oxalate, and excess moisture.

Potential Impurity Identification Prevention & Removal
Disodium Oxalate (Na₂C₂O₄) The presence of disodium oxalate can be inferred if the pH of the final product dissolved in water is higher than expected for a pure this compound solution.Maintain a strict 1:1 molar ratio of reactants. Slowly add the sodium hydroxide solution to the oxalic acid solution to avoid localized areas of high base concentration.[4] A final pH adjustment to 4.00-4.02 can help ensure the monosodium form.[4]
Unreacted Oxalic Acid The product will have a lower than expected pH when dissolved in water.Ensure complete reaction by allowing sufficient stirring time after the addition of sodium hydroxide. A slight excess of NaOH (while monitoring pH) can be used, but this risks forming the disodium salt. Washing the final product with cold ethanol can help remove unreacted oxalic acid.[4]
Moisture The product may appear clumpy and will show a loss on drying when analyzed by thermogravimetric analysis (TGA).Dry the final product thoroughly in an oven at 80-90°C for several hours until a constant weight is achieved.[4] Store the dried product in a desiccator.[5]

Q4: How can I control the crystal size and morphology?

Crystal size can be influenced by the rate of cooling and agitation. Slower cooling and gentle stirring generally promote the formation of larger, more well-defined crystals. Rapid cooling or vigorous agitation can lead to the formation of smaller, less pure crystals due to inclusions.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to achieving high yield and purity. The following table summarizes the impact of various parameters on the synthesis of this compound.

Parameter Recommended Range/Value Effect on Yield Effect on Purity Reference
Molar Ratio (Oxalic Acid:NaOH) 1:1Maximized for this compound.Deviations lead to impurities (unreacted acid or disodium salt).[1][2]
Reactant Concentration Varies; e.g., ~40% Oxalic Acid in waterHigher concentrations can increase yield per volume but may lead to smaller, less pure crystals due to rapid precipitation.Lower concentrations may yield purer crystals but with a lower overall yield.[4]
Reaction Temperature 70-80°C (for dissolution)Higher initial temperature ensures complete dissolution of oxalic acid.-[4]
Addition Time of NaOH 3.5 - 4 hours (for large scale)Slow addition is crucial for maintaining control over the reaction and preventing localized high pH.Slow addition minimizes the formation of disodium oxalate.[4]
Final pH 4.00 - 4.02Optimizes for the precipitation of the monosodium salt.Helps to prevent the co-precipitation of disodium oxalate.[4]
Crystallization Temperature Cool to 30-35°C, then chillLower temperatures decrease the solubility of this compound, thus increasing the precipitated yield.-[4]
Drying Temperature 80-90°CEnsures removal of residual moisture.Prevents thermal decomposition which can occur at much higher temperatures (above 290°C for disodium oxalate).[3][4]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is adapted from industrial synthesis methods for preparing high-purity this compound.[4]

Materials:

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (for washing)

Procedure:

  • Prepare Oxalic Acid Solution: In a beaker with a magnetic stirrer, dissolve oxalic acid dihydrate in deionized water at a ratio of approximately 1:1.5 to 1:2 (w/w). Heat the solution to 70-80°C with stirring until all the oxalic acid has dissolved. Filter the hot solution to remove any insoluble impurities.

  • Prepare Sodium Hydroxide Solution: In a separate beaker, carefully dissolve sodium hydroxide in deionized water to create a concentrated solution (e.g., 30-40% w/w). Allow the solution to cool and filter if necessary.

  • Reaction: Slowly add the sodium hydroxide solution dropwise to the hot oxalic acid solution with continuous stirring. The molar ratio of oxalic acid to sodium hydroxide should be exactly 1:1. Monitor the pH of the reaction mixture.

  • pH Adjustment and Crystallization: After the addition is complete, continue stirring for 30 minutes. Adjust the pH to 4.00-4.02 if necessary. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in an oven at 80-90°C for 12 hours or until a constant weight is achieved. Store the final product in a desiccator.

Protocol 2: Purity Analysis by Permanganate (B83412) Titration

This method is based on the redox reaction between oxalate and potassium permanganate and is a standard method for assaying oxalate salts.[3][6]

Procedure:

  • Sample Preparation: Accurately weigh about 0.25 g of the dried this compound sample and dissolve it in 100 mL of deionized water in a 250 mL flask.

  • Acidification: Add 3 mL of concentrated sulfuric acid to the solution.

  • Titration: Heat the solution to about 70°C. Titrate the hot solution with a standardized 0.1 N potassium permanganate (KMnO₄) solution until a faint pink color persists for at least 30 seconds.

  • Calculation: The purity of the this compound can be calculated based on the volume of KMnO₄ solution used and its normality.

Visualizations

Below are diagrams illustrating the synthesis workflow and troubleshooting logic.

Monosodium_Oxalate_Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_workup Product Isolation prep_oxalic Prepare Oxalic Acid Solution (Dissolve in H₂O at 70-80°C) reaction Slowly Add NaOH to Oxalic Acid (1:1 Molar Ratio) prep_oxalic->reaction prep_naoh Prepare NaOH Solution prep_naoh->reaction ph_adjust Stir and Adjust pH to 4.00-4.02 reaction->ph_adjust cool Cool to Crystallize ph_adjust->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry at 80-90°C wash->dry product Final Product: This compound dry->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis start Problem Observed? low_yield Low Yield? start->low_yield Yes low_purity Low Purity? start->low_purity No sol_yield_ratio Verify 1:1 Molar Ratio low_yield->sol_yield_ratio sol_yield_temp Ensure Sufficient Cooling low_yield->sol_yield_temp sol_yield_wash Minimize Washing Volume / Use Cold Ethanol low_yield->sol_yield_wash sol_purity_ph Control Final pH to 4.0-4.02 low_purity->sol_purity_ph Yes sol_purity_add Slow Down NaOH Addition low_purity->sol_purity_add sol_purity_dry Ensure Thorough Drying low_purity->sol_purity_dry

Caption: A decision tree for troubleshooting common synthesis issues.

References

preventing decomposition of monosodium oxalate during drying

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal decomposition of monosodium oxalate (B1200264) during the drying process.

Frequently Asked Questions (FAQs)

Q1: At what temperature does monosodium oxalate begin to decompose?

A1: The thermal decomposition of sodium oxalate, a closely related compound, begins at approximately 290°C.[1][2][3] At this temperature, it starts to break down into sodium carbonate and carbon monoxide.[1][2][3] While specific data for this compound is less common, it is crucial to consider this temperature as a critical upper limit. More significant decomposition is often observed at higher temperatures, in the range of 425-600°C, depending on experimental conditions like heating rate and atmosphere.[4]

Q2: What is the recommended temperature range for drying this compound without causing decomposition?

A2: To ensure the integrity of the compound, a conservative drying temperature is recommended.

  • For general drying to remove residual water: A temperature of 105°C is considered safe and effective.[5][6]

  • For thorough dehydration to prepare an anhydrous standard: Heating for two hours at temperatures between 200°C and 250°C is recommended.[1][3] This higher temperature range should be approached with caution, and it is advisable to stay well below the 290°C decomposition onset.[1][2][3]

Q3: What are the visible signs of decomposition during drying?

A3: While there may not be dramatic visible signs at the initial onset of decomposition, you should be vigilant for:

  • Discoloration: Any change from a white crystalline solid to a grayish or yellowish tint could indicate the formation of impurities or degradation products.

  • Unexpected Mass Loss: If you are monitoring the sample's weight, a mass loss greater than what is expected from water removal suggests the loss of gaseous byproducts like carbon monoxide (CO). Thermogravimetric Analysis (TGA) is the definitive method to quantify this.[7][8]

Q4: How can I confirm if my dried this compound sample has decomposed?

A4: Several analytical techniques can verify the integrity of your sample:

  • Thermogravimetric Analysis (TGA): Running a TGA on your sample will show its decomposition profile. A significant weight loss starting around 290°C would indicate decomposition.[1][9]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption peak characteristic of carbonate (around 1450 cm⁻¹) in the IR spectrum of the dried sample would confirm the formation of sodium carbonate, a primary decomposition product.

  • Titrimetric Analysis: If using the oxalate as a standard for permanganate (B83412) titrations, a lower-than-expected titer could suggest that some of the oxalate has decomposed.[2][6]

Troubleshooting Guide

Issue: Suspected decomposition of this compound after drying.

This guide will help you identify the cause and find a solution if you suspect your this compound has decomposed during the drying process.

  • Verify Drying Temperature:

    • Question: Was the oven temperature set above the recommended safe limit (i.e., significantly above 105°C for standard drying or approaching 290°C for anhydrous preparation)?

    • Action: Calibrate your oven to ensure temperature accuracy. For future drying, set the temperature to a more conservative value, such as 105-120°C.

  • Assess Heating Rate and Duration:

    • Question: Was the sample heated too quickly or for an excessively long period, even at a seemingly safe temperature?

    • Action: Employ a slower heating ramp rate if your equipment allows. Monitor the drying process and remove the sample once a constant weight is achieved to avoid prolonged thermal stress.

  • Analyze the Drying Atmosphere:

    • Question: Was the drying performed in an inert or reactive atmosphere?

    • Action: Thermal decomposition can be influenced by the surrounding atmosphere. If possible, perform drying under a vacuum or in an inert atmosphere (e.g., nitrogen) to minimize oxidative processes that could lower the decomposition temperature.

  • Confirm Sample Purity:

    • Question: Could the starting material contain impurities that catalyze decomposition?

    • Action: Use high-purity this compound. If you are synthesizing the material, ensure it is thoroughly washed to remove any residual reagents that might affect its thermal stability.

Quantitative Data Summary

The table below summarizes the critical temperature points for handling sodium oxalate, which serve as a reliable guide for this compound.

ParameterTemperature (°C)NotesSource(s)
General Drying Temperature 105°CRecommended for routine drying to remove moisture without risk of decomposition.[5][6]
Thorough Dehydration Temperature 200 - 250°CUsed for preparing anhydrous standards. Requires careful temperature control.[1]
Onset of Decomposition ~290°CThe temperature at which decomposition into sodium carbonate and carbon monoxide begins.[1][2][3]
Significant Decomposition Range 425 - 600°CThe temperature range where rapid and complete decomposition occurs.[4]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the precise decomposition temperature of a this compound sample and quantify its thermal stability.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, depending on the desired experimental conditions) with a purge rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • The resulting thermogram will show distinct steps corresponding to mass loss events.[7]

    • The first step, typically below 150°C, corresponds to the loss of water.

    • A subsequent significant mass loss step beginning around 290°C indicates the decomposition of the oxalate. The onset temperature of this step is the decomposition temperature.

Visualizations

Troubleshooting_Decomposition cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Solutions start Suspected Decomposition (e.g., discoloration, poor analytical results) analyze_sample Perform Confirmatory Analysis (TGA, IR) start->analyze_sample Confirm Issue check_temp Was Drying Temperature > 250°C? check_purity Is the starting material of high purity? check_temp->check_purity No solution_temp Solution: Reduce drying temperature to 105-120°C. check_temp->solution_temp Yes check_method Was an appropriate drying method used? check_purity->check_method Yes solution_purity Solution: Use high-purity reagent or re-purify. check_purity->solution_purity No check_method->start Yes (Re-evaluate other parameters) solution_method Solution: Use vacuum drying or ensure proper heat distribution. check_method->solution_method No analyze_sample->check_temp If Decomposition Confirmed end_node Problem Resolved: Stable this compound solution_temp->end_node solution_purity->end_node solution_method->end_node

Caption: Troubleshooting workflow for this compound decomposition.

References

Technical Support Center: Synthesized Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthesized monosodium oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized monosodium oxalate?

A1: Synthesized this compound can contain various impurities depending on the synthesis route and the purity of the starting materials. The most common impurities include:

  • Inorganic Anions: Sulfate (B86663) (SO₄²⁻) and Chloride (Cl⁻).

  • Trace Metals: Iron (Fe), Potassium (K), and heavy metals such as Lead (Pb).

  • Water (Moisture): Residual water from the synthesis process.

  • Unreacted Starting Materials: Residual oxalic acid or sodium hydroxide (B78521).

  • Related Organic Compounds: Sodium hydrogen oxalate (NaHC₂O₄) and organic impurities from starting materials or side reactions.

  • Insoluble Matter: Particulates that are not soluble in water.[1]

Q2: What are the typical sources of these impurities?

A2: Impurities in this compound can originate from several sources:

  • Starting Materials: The purity of the oxalic acid and sodium hydroxide used is a primary factor. Impurities present in these reagents can be carried through to the final product.

  • Reaction Conditions: The temperature, pH, and reaction time can influence the formation of byproducts and the extent of unreacted starting materials.

  • Water Quality: The water used as a solvent can introduce mineral and organic impurities.

  • Post-synthesis Processing: Inadequate washing and drying of the final product can leave residual soluble impurities and moisture.

  • Storage: Improper storage conditions can lead to moisture absorption.

Q3: What are the acceptable limits for impurities in this compound?

A3: The acceptable limits for impurities depend on the intended application and the required grade of the this compound. For example, ACS (American Chemical Society) reagent grade has specific maximum allowable limits for various impurities.

ImpurityACS Reagent Grade Maximum Limit
Insoluble matter≤ 0.005%[1]
Chloride (Cl⁻)≤ 0.002%
Sulfate (SO₄²⁻)≤ 0.002%
Ammonium (NH₄⁺)≤ 0.002%
Iron (Fe)≤ 0.001%
Potassium (K)≤ 0.005%
Heavy metals (as Pb)≤ 0.002%
Substances darkened by hot H₂SO₄Passes test[1]

Q4: How can I purify synthesized this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[2][3][4] The process involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the mother liquor. Water is a common solvent for the recrystallization of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with synthesized this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Assay Purity (<99.5%) - Incomplete reaction. - Presence of significant amounts of impurities (water, unreacted starting materials, etc.).- Ensure the correct stoichiometry of reactants. - Monitor the reaction pH to ensure complete neutralization. - Purify the product via recrystallization. - Perform a permanganate (B83412) titration to accurately determine the assay.
Presence of Chloride or Sulfate Impurities - Contaminated starting materials (oxalic acid or sodium hydroxide). - Use of tap water instead of deionized or distilled water.- Use high-purity starting materials. - Use deionized or distilled water for synthesis and washing. - Wash the final product thoroughly with cold deionized water. - Analyze for anions using ion chromatography.
High Trace Metal Content (e.g., Fe, Pb) - Impurities in the starting materials. - Leaching from reaction vessels.- Use high-purity, low-metal content reagents. - Use glass-lined or other inert reaction vessels. - Analyze for trace metals using ICP-MS or AAS.
Product is Damp or Shows High Water Content - Inadequate drying. - Hygroscopic nature of the product and improper storage.- Dry the product thoroughly in an oven at an appropriate temperature (e.g., 105°C) until a constant weight is achieved.[1] - Store the dried product in a desiccator over a suitable drying agent. - Determine water content using Karl Fischer titration.
Insoluble Particulates Observed in Solution - Presence of insoluble impurities from starting materials. - Formation of insoluble byproducts.- Filter the hot solution of this compound during the recrystallization process. - Use high-purity starting materials.

Experimental Protocols

Assay Determination by Permanganate Titration

This method determines the purity of this compound by redox titration with a standardized potassium permanganate (KMnO₄) solution.

Reaction: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → 2 MnSO₄ + K₂SO₄ + 5 Na₂SO₄ + 10 CO₂ + 8 H₂O[5]

Procedure:

  • Accurately weigh about 0.25-0.30 g of the dried this compound sample into a 250 mL Erlenmeyer flask.[5]

  • Add 100 mL of deionized water and 60 mL of 1 M sulfuric acid to dissolve the sample.[5]

  • Heat the solution to 70-80°C.[5][6]

  • Titrate the hot solution with a standardized 0.1 N potassium permanganate solution. The initial portions of the titrant will decolorize slowly, but the reaction will speed up as Mn²⁺ ions, which act as a catalyst, are formed.[5]

  • Continue the titration until a faint pink color persists for at least 30 seconds, which indicates the endpoint.[5][6]

  • Record the volume of KMnO₄ solution used and calculate the assay of the this compound.

Determination of Chloride and Sulfate by Ion Chromatography (IC)

This method is used for the quantitative analysis of anionic impurities like chloride and sulfate.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water to prepare a stock solution. Further dilute as necessary to fall within the calibration range of the instrument.

  • Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Metrohm Metrosep A Supp 1) and a conductivity detector.[7]

  • Mobile Phase: A typical eluent is a mixture of sodium carbonate and sodium bicarbonate in deionized water.[7]

  • Analysis: Inject the prepared sample solution into the ion chromatograph.

  • Quantification: Identify and quantify the chloride and sulfate peaks by comparing their retention times and peak areas to those of known standards.

Determination of Trace Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the concentration of trace metal impurities.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in high-purity dilute nitric acid. The sample may require digestion, potentially using a closed-vessel microwave apparatus, to ensure all metals are in solution.[8]

  • Instrumentation: Use an ICP-MS instrument calibrated with appropriate multi-element standards.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized. The ions are then passed into the mass spectrometer.

  • Quantification: The concentration of each metal is determined by measuring the intensity of its specific mass-to-charge ratio and comparing it to a calibration curve generated from certified reference materials.

Visualizations

Impurity_Troubleshooting_Workflow start Synthesized this compound initial_analysis Initial Quality Assessment (e.g., Visual Inspection, Solubility) start->initial_analysis impurity_detected Impurity Suspected or Detected initial_analysis->impurity_detected specific_tests Perform Specific Analytical Tests impurity_detected->specific_tests Yes final_product High-Purity this compound impurity_detected->final_product No anion_test Anion Analysis (IC) - Sulfate - Chloride specific_tests->anion_test metal_test Trace Metal Analysis (ICP-MS) - Fe, K, Pb specific_tests->metal_test water_test Water Content (Karl Fischer) - Moisture specific_tests->water_test assay_test Assay (Titration) - Purity specific_tests->assay_test identify_source Identify Source of Impurity anion_test->identify_source metal_test->identify_source water_test->identify_source assay_test->identify_source starting_materials Starting Materials identify_source->starting_materials Reagent Quality process_conditions Process Conditions identify_source->process_conditions Synthesis/Drying purification Purification Required? starting_materials->purification process_conditions->purification recrystallize Recrystallization purification->recrystallize Yes purification->final_product No recrystallize->final_product

Caption: Troubleshooting workflow for impurity identification and resolution.

Synthesis_Impurity_Sources cluster_reactants Starting Materials cluster_process Synthesis & Processing cluster_impurities Potential Impurities oxalic_acid Oxalic Acid metals Trace Metals (Fe, K, Pb) oxalic_acid->metals anions Anions (Cl⁻, SO₄²⁻) oxalic_acid->anions organic Organic Impurities oxalic_acid->organic synthesis This compound Synthesis oxalic_acid->synthesis naoh Sodium Hydroxide naoh->metals naoh->anions naoh->synthesis water Water (Solvent) water->metals water->anions water->synthesis reaction Reaction Conditions (Temp, pH) washing Washing reaction->washing reaction->organic Side Reactions unreacted Unreacted Reagents reaction->unreacted drying Drying washing->drying washing->anions Insufficient washing->unreacted Insufficient drying->metals drying->anions drying->organic drying->unreacted moisture Moisture drying->moisture Incomplete drying->moisture synthesis->reaction

Caption: Sources of common impurities in synthesized this compound.

References

troubleshooting endpoint detection in monosodium oxalate titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for endpoint detection in monosodium oxalate (B1200264) titration. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the titration of monosodium oxalate with potassium permanganate (B83412)?

The titration of this compound with potassium permanganate (KMnO₄) is a redox titration. In an acidic medium, the permanganate ion (MnO₄⁻), which is a strong oxidizing agent, is reduced to manganese(II) ions (Mn²⁺). Simultaneously, the oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂). The reaction is autocatalytic, meaning one of the products, Mn²⁺, acts as a catalyst for the reaction.

Q2: Why is an external indicator not required for this titration?

Potassium permanganate acts as a self-indicator in this titration.[1][2][3] The permanganate ion has an intense purple color, while the manganese(II) ion is nearly colorless in solution.[1][4] During the titration, as the KMnO₄ solution is added, it is decolorized as long as oxalate ions are present to react with it. The endpoint is reached when all the oxalate has been consumed, and the next drop of KMnO₄ imparts a persistent faint pink or light purple color to the solution due to the presence of excess permanganate ions.[4][5]

Q3: Why is it necessary to heat the this compound solution before and during titration?

The reaction between permanganate and oxalate is slow at room temperature.[5][6][7] Heating the solution, typically to a temperature of 60-70°C, increases the reaction rate, ensuring a sharp and accurate endpoint.[2][6] However, the solution should not be boiled, as this can lead to the decomposition of oxalic acid.[6]

Q4: What is the purpose of adding sulfuric acid to the titration mixture?

Sulfuric acid provides the necessary acidic medium for the reaction to proceed efficiently. The reduction of the permanganate ion requires hydrogen ions (H⁺).[6] Sulfuric acid is the preferred acid because it is stable and does not react with potassium permanganate. Other acids like hydrochloric acid are unsuitable as they can be oxidized by KMnO₄, leading to inaccurate results.[2][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Fading or Disappearing Endpoint 1. The reaction between permanganate and oxalate is not fully complete. 2. Presence of impurities in the reagents or water. 3. Slow degradation of potassium permanganate in the presence of air.[8]1. Ensure the solution is maintained at the recommended temperature (60-70°C) throughout the titration. 2. Use high-purity reagents and deionized water. 3. The endpoint is considered reached when a faint pink color persists for at least 30 seconds.[9]
Formation of a Brown Precipitate (Manganese Dioxide) 1. Insufficient amount of sulfuric acid.[1][3][10] 2. Adding the potassium permanganate solution too rapidly, especially at the beginning.[1][11] 3. The temperature of the solution is too high.[10] 4. Using a dirty flask.[10]1. Ensure an adequate amount of dilute sulfuric acid is added before starting the titration. 2. Add the titrant slowly, especially near the endpoint, allowing each drop to be decolorized before adding the next.[9] 3. Maintain the temperature within the recommended range of 60-70°C. 4. Thoroughly clean all glassware before use.
Endpoint Appears Too Early or Too Late 1. Incorrect concentration of the potassium permanganate solution. 2. Inaccurate measurement of the primary standard (this compound). 3. Loss of analyte due to splashing. 4. Reading the burette incorrectly (potassium permanganate solutions are dark, so the upper meniscus should be read).[3][7]1. Standardize the potassium permanganate solution against a primary standard like sodium oxalate before use.[12] 2. Ensure the primary standard is accurately weighed and fully dissolved. 3. Swirl the flask gently during titration to prevent splashing. 4. Consistently read the top of the meniscus for the burette reading.
Yellowish Tinge Appears During Titration 1. Adding the permanganate solution too quickly, leading to incomplete reduction.[11] 2. Insufficient sulfuric acid.[11]1. Add the potassium permanganate solution dropwise, allowing for complete reaction and decolorization. 2. Verify that the correct amount of sulfuric acid has been added to the analyte solution.

Experimental Protocol: Standardization of Potassium Permanganate with Sodium Oxalate

This protocol outlines the standardized procedure for determining the exact concentration of a potassium permanganate solution using sodium oxalate as a primary standard.

  • Preparation of the Sodium Oxalate Solution:

    • Accurately weigh a known mass of dried, pure sodium oxalate (Na₂C₂O₄).

    • Dissolve the sodium oxalate in a specific volume of deionized water to create a standard solution of known concentration.

    • Add a sufficient amount of dilute sulfuric acid to ensure the solution is acidic.

  • Titration Procedure:

    • Rinse a clean burette with a small amount of the potassium permanganate solution and then fill the burette.

    • Pipette a known volume of the standard sodium oxalate solution into a clean conical flask.

    • Heat the sodium oxalate solution to 60-70°C.[2]

    • Begin the titration by adding the potassium permanganate solution from the burette to the hot sodium oxalate solution while constantly swirling the flask.

    • Initially, the purple color of the permanganate will disappear slowly. As the reaction proceeds and Mn²⁺ ions are formed, the reaction will speed up.

    • Continue adding the permanganate solution dropwise until the endpoint is reached. The endpoint is indicated by the first appearance of a faint, persistent pink color that lasts for at least 30 seconds.[9]

    • Record the final volume of the potassium permanganate solution used.

    • Repeat the titration at least two more times to ensure concordant results.

  • Calculation:

    • The concentration of the potassium permanganate solution can be calculated using the stoichiometry of the balanced chemical equation: 2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O

    • The molar ratio of KMnO₄ to Na₂C₂O₄ is 2:5.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Endpoint Detection Issue q_color What is the nature of the endpoint issue? start->q_color p_fading Endpoint Fades or Disappears q_color->p_fading Fading/Disappearing p_brown Brown Precipitate (MnO2) Forms q_color->p_brown Brown Precipitate p_inaccurate Endpoint is Inaccurate (Too Early/Late) q_color->p_inaccurate Inaccurate q_temp_fading Is the solution temperature between 60-70°C? p_fading->q_temp_fading s_heat Adjust and maintain temperature. q_temp_fading->s_heat No q_reagents_fading Are reagents high-purity? q_temp_fading->q_reagents_fading Yes s_heat->q_reagents_fading s_reagents Use high-purity reagents and deionized water. q_reagents_fading->s_reagents No s_persist Observe for color persistence of at least 30 seconds. q_reagents_fading->s_persist Yes s_reagents->s_persist q_acid Is sufficient sulfuric acid present? p_brown->q_acid s_add_acid Ensure adequate acidification. q_acid->s_add_acid No q_rate Is titrant added slowly? q_acid->q_rate Yes s_add_acid->q_rate s_slow_rate Add titrant dropwise, especially near the endpoint. q_rate->s_slow_rate No s_clean Ensure all glassware is clean. q_rate->s_clean Yes s_slow_rate->s_clean q_kmno4 Is the KMnO4 solution standardized? p_inaccurate->q_kmno4 s_standardize Standardize KMnO4 solution. q_kmno4->s_standardize No q_measure Are measurements accurate? q_kmno4->q_measure Yes s_standardize->q_measure s_measure Verify weighing and burette reading (upper meniscus). q_measure->s_measure No

Caption: Troubleshooting workflow for endpoint detection in this compound titration.

References

Technical Support Center: Effect of pH on Monosodium Oxalate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information on the stability of monosodium oxalate (B1200264) in aqueous solutions, with a focus on how pH influences its solubility and chemical form.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on a monosodium oxalate solution?

A1: The pH of the solution dictates the equilibrium between oxalic acid (H₂C₂O₄), the bioxalate anion (HC₂O₄⁻, from this compound), and the oxalate anion (C₂O₄²⁻). At low pH, the equilibrium shifts towards the less soluble oxalic acid, while at high pH, it shifts towards the oxalate ion. This directly impacts the solubility and potential for precipitation.[1]

Q2: What are the key pKa values I should be aware of?

A2: Oxalic acid is a diprotic acid with two distinct pKa values that are critical for understanding its behavior in solution. The first pKa (pKa₁) is approximately 1.27, and the second pKa (pKa₂) is approximately 4.28.[2] These values represent the pH at which the concentrations of the acidic and conjugate base forms are equal.

Q3: How does the solubility of oxalate species change with pH?

A3: The solubility of oxalate species is highly pH-dependent. In strongly acidic solutions (pH < 1.27), the predominant species is oxalic acid, which has limited solubility. As the pH increases, the more soluble bioxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻) ions are formed. However, in the presence of divalent cations like calcium (Ca²⁺), the formation of highly insoluble precipitates, such as calcium oxalate, is favored at neutral to alkaline pH.[1]

Q4: Is this compound prone to chemical degradation in aqueous solutions?

A4: this compound itself is a stable salt.[3] However, the oxalate moiety can be degraded by certain microorganisms through enzymatic pathways.[4][5] For typical laboratory sterile aqueous solutions, the primary concern regarding stability is not chemical degradation but rather pH-dependent precipitation.

Troubleshooting Guide

Problem 1: An unexpected white precipitate has formed in my this compound solution.

  • Possible Cause: The pH of your solution may have shifted. A decrease in pH below the pKa₂ (around 4.28) and especially below pKa₁ (around 1.27) can cause the formation and precipitation of less soluble oxalic acid.[1]

  • Solution: Carefully measure the pH of your solution. If it is too acidic, you can adjust it by slowly adding a suitable base (e.g., dilute NaOH) while monitoring the pH to bring it back into a range where the bioxalate or oxalate ion is the dominant, more soluble species.

  • Possible Cause: Your solution may be contaminated with divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺). Many metal oxalates are insoluble, with calcium oxalate being a prominent example.[2]

  • Solution: Use high-purity, deionized water and ensure all glassware is thoroughly cleaned. If working with buffers or media that contain divalent cations, be aware of the potential for precipitation and calculate the ion product to predict if it will exceed the solubility product (Ksp).

Problem 2: The pH of my buffer changed after dissolving this compound.

  • Possible Cause: this compound is the salt of a weak acid. The bioxalate ion (HC₂O₄⁻) can act as a weak acid itself and donate a proton, slightly lowering the pH of an unbuffered or weakly buffered solution.

  • Solution: Use a buffer with sufficient capacity to maintain the desired pH. After dissolving the this compound, always re-verify the pH of the final solution and adjust if necessary.

Problem 3: I am trying to precipitate a metal oxalate, but the yield is very low.

  • Possible Cause: The pH of your solution is likely too low (too acidic). In a highly acidic environment, the concentration of the free oxalate anion (C₂O₄²⁻) is very low, which is necessary to form the metal oxalate precipitate. This keeps the metal oxalate soluble.[6]

  • Solution: To increase your yield, carefully and slowly increase the pH of the solution by adding a base (e.g., NaOH or NH₄OH). This will shift the equilibrium towards the oxalate anion, promoting the precipitation of the metal oxalate. Monitor the pH to find the optimal range for maximum precipitation without precipitating metal hydroxides.[6]

Quantitative Data Summary

The stability and solubility of this compound are governed by the acid-base equilibria of oxalic acid. The relevant pKa values are summarized in the table below.

ParameterValueDescription
pKa₁~1.27The acid dissociation constant for the equilibrium: H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺.[2]
pKa₂~4.28The acid dissociation constant for the equilibrium: HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺.[2]
Visualizing Oxalate Species Distribution with pH

The following diagram illustrates which oxalate species is dominant at different pH values, based on the pKa values of oxalic acid.

G cluster_low_ph Low pH (< 1.27) cluster_mid_ph Mid pH (1.27 - 4.28) cluster_high_ph High pH (> 4.28) H2C2O4 H₂C₂O₄ (Oxalic Acid) Dominant HC2O4 HC₂O₄⁻ (Bioxalate Ion) Dominant H2C2O4->HC2O4 pH increases pKa₁ = 1.27 HC2O4->H2C2O4 pH decreases C2O4 C₂O₄²⁻ (Oxalate Ion) Dominant HC2O4->C2O4 pH increases pKa₂ = 4.28 C2O4->HC2O4 pH decreases

Caption: Equilibrium of oxalate species as a function of solution pH.

Troubleshooting Workflow for Unexpected Precipitation

Use this workflow to diagnose and resolve issues with unexpected precipitate formation in your this compound solutions.

G start Unexpected Precipitate Observed check_ph Measure Solution pH start->check_ph ph_low Is pH < 4.0? check_ph->ph_low adjust_ph ACTION: Slowly add dilute base (e.g., NaOH) to raise pH. Re-verify pH. ph_low->adjust_ph Yes check_cations Check for divalent cation contamination (e.g., Ca²⁺, Mg²⁺) ph_low->check_cations No resolved Issue Resolved adjust_ph->resolved use_hplc ACTION: Use high-purity water. Use cation-free buffers or add a chelator (e.g., EDTA). check_cations->use_hplc Yes check_cations->resolved No/ Unsure use_hplc->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol: Determination of pH-Dependent Solubility

This protocol outlines a method for determining the solubility of this compound at various pH values, which is crucial for establishing a stability profile.

Objective: To quantify the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 6.8).[7]

Materials:

  • This compound (analytical grade)

  • Buffer solutions (e.g., HCl for pH 1.2, acetate (B1210297) for pH 4.5, phosphate (B84403) for pH 6.8)[7]

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set to 37 ± 1 °C[8]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) or a titration setup with standardized potassium permanganate (B83412) (KMnO₄).

Methodology:

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., 1.2, 3.0, 4.5, 6.0, 6.8). Verify the final pH of each buffer at 37 °C.[7]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed vials. The excess solid is necessary to ensure that an equilibrium with the saturated solution is achieved.

  • Equilibration: Place the vials in a shaking incubator at 37 °C. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary tests can determine the minimum time required to reach equilibrium.[8]

  • Phase Separation: After equilibration, check the pH of the slurry to ensure it has not significantly changed. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining particulates.

  • Quantification:

    • HPLC Method: Dilute the filtered supernatant with an appropriate mobile phase and analyze using a validated HPLC method to determine the concentration of the oxalate anion.

    • Titration Method: Alternatively, the oxalate concentration can be determined by titration with a standardized solution of potassium permanganate in an acidic medium.[2]

  • Data Analysis: Calculate the solubility of this compound (in mg/mL or mol/L) at each pH value. Plot the solubility as a function of pH to generate a pH-solubility profile.[8]

References

particle size control in monosodium oxalate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Particle Size Control in Monosodium Oxalate (B1200264) Crystallization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving desired particle size distributions in their experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during monosodium oxalate (MSO) crystallization.

Controlling Particle Size and Distribution

Q1: My experiment is producing crystals that are consistently too small. What factors lead to the formation of fine particles?

Excessive formation of fine particles is typically a result of a very high nucleation rate relative to the crystal growth rate.[1] Key contributing factors include:

  • High Supersaturation: Rapidly generating a high level of supersaturation causes a burst of primary nucleation, creating a large number of small nuclei.[1]

  • Rapid Cooling or Anti-Solvent Addition: Fast changes in temperature or solvent composition can create localized high supersaturation, leading to excessive nucleation.[2]

  • High Agitation Speed: Intense mixing can increase secondary nucleation, where new crystals are formed from collisions between existing crystals, the impeller, and the reactor walls.

To achieve larger particles, consider:

  • Lowering the rate at which supersaturation is generated.

  • Reducing the agitation speed after the initial nucleation phase.

  • Increasing the crystallization temperature, as higher temperatures can sometimes reduce agglomeration and improve particle flowability.[3]

Q2: I am observing a very broad particle size distribution (PSD) in my final product. How can I achieve a more uniform, narrow distribution?

A broad PSD is often caused by uncontrolled nucleation events occurring throughout the process.[2] To narrow the PSD:

  • Control Supersaturation: Maintain the solution within the metastable zone where spontaneous nucleation is minimized, and growth on existing crystals is favored.

  • Implement Seeding: Introducing seed crystals of a known size and quantity is a critical step to control the crystallization process.[2] Seeding provides a surface for growth, consuming supersaturation that might otherwise lead to unwanted secondary nucleation.[3]

  • Optimize Agitation: While high shear can cause breakage, insufficient agitation can lead to poor heat and mass transfer, creating localized zones of high supersaturation and subsequent nucleation. The agitation rate must be carefully tuned.

Q3: What is the impact of pH on MSO crystallization and particle size?

pH is a critical parameter that significantly influences the solubility of urate and oxalate salts.

  • For monosodium urate (MSU), a pH range of 7-9 has been found to consistently reduce urate solubility, which promotes crystallization.[4][5]

  • An acidic environment has also been shown to promote MSU nucleation, potentially through a mechanism independent of solubility.[6]

  • In studies on the closely related calcium oxalate, particle sizes were observed to increase with an increasing pH.[7][8] This highlights the importance of precise pH control during your experiment.

Preventing Agglomeration

Q4: My MSO crystals are heavily agglomerated. What are the likely causes and how can I prevent this?

Agglomeration, or the binding of individual crystals into larger clusters, is a common issue that can broaden the particle size distribution and negatively impact product purity.[3]

  • Primary Cause: High supersaturation is a dominant factor, as it increases the tendency for colliding particles to stick together.[9]

  • Prevention Strategies:

    • Optimize Supersaturation: Avoid operating under conditions of very high supersaturation where agglomeration rates are highest.[9]

    • Tune Agitation: Adjusting the shear rate can help prevent agglomeration, but this must be balanced to avoid crystal breakage.[9]

    • Use of Ultrasound: Applying ultrasound during crystallization can effectively inhibit agglomeration by improving micromixing and preventing crystals from cementing together.[9]

    • Introduce Additives: Certain additives can modify crystal morphology and reduce the aspect ratio, which is an efficient strategy for controlling agglomeration.[3] For example, citrate (B86180) is a potent inhibitor of calcium oxalate crystal agglomeration.[10][11]

Ensuring Consistency

Q5: I am seeing significant batch-to-batch variability in my results. How can I improve the reproducibility of my crystallization process?

Inconsistent results often stem from poor control over critical process parameters.

  • Implement Seeding Protocols: The number, size, and addition time of seed crystals can significantly affect agglomeration and final particle size.[3] Ensure your seeding protocol is consistent for every batch.

  • Monitor the Process: Utilize Process Analytical Technology (PAT) tools, such as in-process particle characterization probes, to track crystal size and count in real-time.[2] This allows you to identify deviations and understand the root cause of variability.[2]

  • Precise Parameter Control: Ensure tight control over temperature, pH, agitation rate, and the rate of reagent addition. Even small variations in these parameters can influence nucleation and growth kinetics.

Quantitative Data Summary

Direct quantitative data for this compound particle size control is limited in publicly available literature. However, studies on calcium oxalate (a related compound with similar crystallization principles) provide valuable insights into the effects of process parameters. The following table summarizes findings from a study on calcium oxalate crystallization, demonstrating how key parameters influence particle size.

Parameter VariedConditionsResulting Aggregate Particle Size (μm)Reference
Supersaturation Ratio Ratio increased from 5.07 to 6.12 (at constant pH 5 and 80 rpm)Particle size increased from 2.9 μm to 4.3 μm [7][8]
Energy Input (Stirring Speed) Speed increased from 50 rpm to 110 rpm (at constant pH and concentration)Particle size showed an increasing trend with higher energy input[7][8]
pH Value pH increased from 4 to 7 (at constant stirring and concentration)Particle size increased with increasing pH[7][8]

Note: The data above is for calcium oxalate and should be used as a qualitative guide for understanding the principles of this compound crystallization. Higher supersaturation leads to more nuclei, which can then grow into larger aggregates.[7]

Diagrams of Key Processes

Experimental Workflow

The following diagram outlines a typical workflow for a seeded batch crystallization experiment designed to control particle size.

Experimental_Workflow Experimental Workflow for Controlled MSO Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing prep_reagents Prepare Reagent Solutions (e.g., Sodium Oxalate) prep_reactor Set Up Crystallizer (Control T, pH, Agitation) prep_reagents->prep_reactor add_reagents Charge Initial Reagents to Reactor prep_reactor->add_reagents prep_seeds Prepare Seed Crystal Slurry add_seeds Introduce Seed Crystals prep_seeds->add_seeds add_reagents->add_seeds gen_super Generate Supersaturation (e.g., Add Second Reagent) add_seeds->gen_super growth Allow Crystal Growth (Aging Period) gen_super->growth isolate Isolate Crystals (Filtration) growth->isolate wash Wash Crystals isolate->wash dry Dry Final Product wash->dry analyze Characterize Particle Size (e.g., Laser Diffraction) dry->analyze

Caption: A typical experimental workflow for seeded MSO crystallization.

Parameter Influence Diagram

This diagram illustrates the logical relationships between key experimental parameters and their impact on the final crystal attributes.

Parameter_Influence Key Parameter Influences on MSO Crystal Attributes cluster_inputs Controllable Parameters cluster_mechanisms Core Mechanisms cluster_outputs Resulting Attributes Supersaturation Supersaturation (Rate & Level) Nucleation Nucleation Rate Supersaturation->Nucleation Growth Growth Rate Supersaturation->Growth Agglomeration Agglomeration Supersaturation->Agglomeration promotes pH pH pH->Nucleation affects solubility Temperature Temperature Temperature->Nucleation affects solubility Agitation Agitation / Shear Agitation->Nucleation secondary Seeding Seeding (Size, Loading) Seeding->Nucleation bypasses primary Seeding->Growth promotes Additives Additives / Impurities Additives->Growth inhibits/modifies Additives->Agglomeration inhibits Size Particle Size Nucleation->Size inversely PSD Particle Size Distribution (PSD) Nucleation->PSD broadens if uncontrolled Growth->Size directly Morphology Morphology Growth->Morphology Agglomeration->Size increases apparent Agglomeration->PSD broadens

Caption: Relationship between process parameters and crystal attributes.

Experimental Protocols

General Protocol for Controlled MSO Batch Crystallization

This protocol provides a general framework for conducting a seeded batch crystallization of this compound. The specific concentrations, temperatures, and addition rates should be adapted based on your specific research goals. This procedure is based on established methods for preparing monosodium urate and calcium oxalate crystals.[7][12]

1. Reagent and Equipment Preparation:

  • Prepare separate aqueous solutions of sodium hydroxide (B78521) (e.g., 0.1 M) and uric acid or a suitable oxalate precursor.[12]

  • Prepare a seed slurry by suspending a known mass of previously characterized MSO crystals in a suitable solvent.

  • Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a pH probe, and an inlet for reagent addition via a syringe pump.

2. Reactor Setup and Initialization:

  • Charge the reactor with the initial solution (e.g., the uric acid solution).

  • Begin agitation at a predetermined speed (e.g., 80 rpm).[7]

  • Allow the system to equilibrate to the target temperature (e.g., 37 °C).[13]

  • Calibrate the pH probe and adjust the initial solution to the desired starting pH.

3. Seeding and Crystallization:

  • Once the system is stable, introduce the prepared seed crystal slurry into the reactor.

  • Immediately after seeding, begin the controlled addition of the second reagent (e.g., sodium hydroxide solution) using the syringe pump at a constant, slow rate.[12] This generates supersaturation and initiates crystal growth on the seeds.

  • Continuously monitor and record the temperature and pH throughout the addition process.

4. Crystal Growth (Aging):

  • After the reagent addition is complete, allow the crystal slurry to "age" or mature in the reactor under constant agitation and temperature for a specified period (e.g., 20 minutes to several hours).[7] This step allows the crystals to grow and can help improve the final PSD.

5. Product Isolation and Analysis:

  • Stop the agitation and empty the reactor contents into a filtration apparatus (e.g., a Büchner funnel).

  • Wash the collected crystals with deionized water and then with a solvent like ethanol (B145695) to remove residual soluble impurities and water.[12]

  • Dry the crystals in an oven at a suitable temperature (e.g., 65°C) until a constant weight is achieved.[14]

  • Characterize the final product for particle size and distribution using an appropriate technique such as laser diffraction or microscopy.

References

Technical Support Center: Monosodium Oxalate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monosodium oxalate (B1200264) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for monosodium oxalate solutions?

A1: this compound solutions should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent contamination and evaporation.[1] Avoid exposure to direct sunlight and extreme temperatures.[1]

Q2: What is the solubility of this compound in water?

Data Presentation: Solubility of Sodium Oxalate in Water

Temperature (°C) Solubility ( g/100 mL)
0 2.69[2][3]
20 3.7[2][3][4]

| 100 | 6.25[1][2][3] |

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution can significantly impact the stability and solubility of this compound. In acidic conditions (lower pH), the oxalate ion can be protonated, which can affect its solubility.[5][6][7] Conversely, at a higher pH, the formation of insoluble salts with other cations present in the solution, such as calcium, becomes more likely, potentially leading to precipitation.[6][8]

Q4: Is this compound compatible with other common laboratory reagents?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to chemical reactions that may compromise the integrity of the solution and produce hazardous byproducts. It is essential to consult a comprehensive chemical compatibility chart before mixing this compound with other reagents.

Troubleshooting Guides

Problem 1: Precipitation or crystallization is observed in my this compound solution.

  • Possible Cause 1: Low Temperature. The solubility of this compound decreases at lower temperatures. If the solution was prepared at a higher temperature and subsequently cooled, precipitation may occur.

  • Troubleshooting Workflow:

    G start Precipitate Observed check_temp Was the solution stored at a low temperature? start->check_temp warm_solution Gently warm the solution while stirring. check_temp->warm_solution Yes check_concentration Is the concentration near the solubility limit? check_temp->check_concentration No check_dissolution Did the precipitate redissolve? warm_solution->check_dissolution store_properly Store at a stable, ambient temperature. check_dissolution->store_properly Yes check_dissolution->check_concentration No end_success Issue Resolved store_properly->end_success dilute_solution Dilute the solution with the appropriate solvent. check_concentration->dilute_solution Yes end_consider Consider adjusting concentration for future experiments. check_concentration->end_consider No dilute_solution->end_success

    Troubleshooting workflow for precipitation issues.

  • Possible Cause 2: Presence of Incompatible Cations. If the solution is prepared with tap water or mixed with solutions containing certain cations (e.g., calcium), insoluble oxalate salts can form and precipitate.

  • Preventative Measure: Always use deionized or distilled water for preparing solutions.[9]

Problem 2: The concentration of my this compound solution seems to have changed over time.

  • Possible Cause: Evaporation. If the solution container is not tightly sealed, the solvent can evaporate, leading to an increase in the concentration of this compound.

  • Preventative Measure: Ensure the container is always tightly sealed when not in use.

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol describes the steps to prepare a stable aqueous solution of this compound.

G cluster_prep Preparation cluster_cool Cooling and Storage weigh 1. Weigh the desired amount of anhydrous this compound. add_water 2. Add the solid to a beaker with deionized water. weigh->add_water heat 3. Gently heat the solution to 60-70°C while stirring until fully dissolved. add_water->heat cool 4. Allow the solution to cool to room temperature. heat->cool transfer 5. Transfer the solution to a tightly sealed container. cool->transfer store 6. Store in a cool, dry, well-ventilated area. transfer->store

Workflow for preparing a stable this compound solution.

Detailed Methodology:

  • Weighing: Accurately weigh the required mass of anhydrous this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a clean glass beaker. Add the calculated volume of deionized or distilled water.

  • Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer. Gently heat the solution to approximately 60-70°C. Stir continuously until all the solid has dissolved.[1] Do not boil the solution.

  • Cooling: Once the solid is completely dissolved, remove the beaker from the hot plate and allow it to cool slowly to room temperature.

  • Storage: Transfer the cooled solution to a clean, clearly labeled, and tightly sealed storage bottle.

  • Final Storage: Store the container in a designated cool, dry, and well-ventilated chemical storage area.

Protocol for Redissolving Precipitated this compound

This protocol outlines the steps to redissolve this compound that has precipitated out of a solution.

  • Initial Assessment: Visually inspect the solution to confirm the presence of a precipitate.

  • Gentle Warming: Place the container with the solution in a water bath or on a hot plate set to a low temperature (around 40-50°C).

  • Agitation: Gently swirl or stir the solution to aid in the redissolution of the precipitate.

  • Solvent Addition (if necessary): If warming alone is not sufficient, add a small volume of deionized or distilled water to the solution to decrease the concentration and facilitate dissolution.

  • Cooling and Observation: Once the precipitate has redissolved, allow the solution to cool to room temperature and observe to ensure it remains in solution. If precipitation reoccurs, the solution may be supersaturated for the storage temperature. In this case, further dilution is recommended.

Logical Relationship of Factors Affecting Solution Stability

G cluster_factors Factors Influencing Stability cluster_outcome Outcome Temperature Temperature Stability Solution Stability Temperature->Stability Higher T, Higher Solubility pH pH pH->Stability Optimal Range Precipitation Precipitation pH->Precipitation Outside Optimal Range Concentration Concentration Concentration->Precipitation Exceeding Solubility Limit Contaminants Presence of Contaminating Ions Contaminants->Precipitation Forms Insoluble Salts

Factors influencing this compound solution stability.

References

Technical Support Center: Synthesis of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monosodium oxalate (B1200264) for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monosodium oxalate, particularly through the widely used method of selective monohydrolysis of a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate).

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Over-hydrolysis: The reaction may be proceeding too far, resulting in the formation of oxalic acid instead of the desired monosodium salt. 2. Incomplete Reaction: The hydrolysis may not have gone to completion, leaving unreacted starting material. 3. Suboptimal Temperature: Temperatures above the ideal 0-5°C range can accelerate the second hydrolysis step, reducing the yield of the monoester.[1][2][3] 4. Incorrect Stoichiometry: An excess of base (e.g., NaOH) can drive the reaction towards the dicarboxylate (disodium oxalate).1. Control Base Addition: Add the aqueous base (e.g., NaOH) dropwise to the reaction mixture while vigorously stirring to avoid localized high concentrations.[1] 2. Monitor Reaction Time: The reaction is often rapid (10-60 minutes). Monitor progress using techniques like thin-layer chromatography (TLC) to determine the optimal endpoint.[1] 3. Maintain Low Temperature: Keep the reaction vessel in an ice-water bath to ensure the temperature remains consistently between 0°C and 5°C.[1][2][3] 4. Use Precise Stoichiometry: Use exactly one equivalent of the base relative to the dialkyl oxalate to favor monohydrolysis.
Product is Highly Acidic (Low pH) 1. Formation of Oxalic Acid: Over-hydrolysis has occurred, leading to the presence of oxalic acid in the product.[4] 2. Incomplete Neutralization: Insufficient base was used, or the reaction did not reach the desired endpoint.1. Optimize Reaction Conditions: Strictly adhere to the 0-5°C temperature range and controlled addition of the base to prevent the formation of oxalic acid.[1][3] 2. Purification: If oxalic acid is present, purification can be achieved through careful recrystallization. The monosodium salt has different solubility properties than oxalic acid.
Poor Crystallization or Oily Product 1. Impurities Present: The presence of unreacted starting material (dialkyl oxalate) or byproducts (oxalic acid) can inhibit crystallization. 2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine precipitates or oils instead of well-defined crystals.[5]1. Purification Prior to Crystallization: After acidification and extraction, ensure the crude product is sufficiently pure. Column chromatography can be used if necessary.[1] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.[5]
Final Product Contaminated with Disodium (B8443419) Oxalate 1. Excess Base: More than one equivalent of NaOH was used, leading to the hydrolysis of both ester groups.1. Accurate Reagent Measurement: Carefully measure and use precisely one equivalent of the aqueous base. 2. Selective Precipitation: The solubility of this compound and disodium oxalate differ. Purification can be achieved by exploiting these differences during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield of this compound via hydrolysis?

A1: The most critical parameter is maintaining a low reaction temperature, specifically between 0°C and 5°C.[1][2][3] This temperature control is crucial to prevent the "overreaction" or second hydrolysis of the intermediate monoester into oxalic acid, which is a primary cause of yield loss.[1]

Q2: Which base should I use for the hydrolysis, NaOH or KOH?

A2: Aqueous Sodium Hydroxide (B78521) (NaOH) is generally preferred and has been shown to provide high yields.[2][3] While Potassium Hydroxide (KOH) can also be used, it is more reactive and may lower the yield due to an increased likelihood of over-hydrolysis.[1]

Q3: What is the role of a co-solvent like THF or acetonitrile (B52724)?

A3: A co-solvent such as Tetrahydrofuran (THF) or acetonitrile (CH₃CN) is used to improve the miscibility of the dialkyl oxalate (which is an organic ester) in the aqueous reaction medium.[2][3] This enhanced mixing facilitates a smoother and more controlled reaction. For bulkier starting esters (like dibutyl oxalate), a greater proportion of the co-solvent may be needed to achieve a good yield.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase is a methanol (B129727) and dichloromethane (B109758) mixture (e.g., 1:9 or 1:10 v/v). The spots can be visualized using a bromocresol green staining solution in ethanol.[1] This allows you to observe the consumption of the starting diester and the formation of the monoalkyl oxalate product, helping to identify the optimal reaction time.

Q5: My final product is impure. What is the best way to purify it?

A5: After the initial workup (acidification and extraction), the most common purification method is recrystallization.[5] If significant impurities like unreacted starting material or oxalic acid are present, column chromatography using a hexane (B92381) and ethyl acetate (B1210297) solvent system can be employed to isolate the pure monoalkyl oxalate before converting it to its sodium salt.[1] Thorough washing of the final crystalline product with a cold solvent, like absolute ethanol, is also crucial to remove soluble impurities.[5]

Experimental Protocols & Data

High-Yield Synthesis of Monomethyl Oxalate (Precursor to this compound)

This protocol is adapted from a high-yield procedure for the selective monohydrolysis of dimethyl oxalate.[1]

Materials:

  • Dimethyl oxalate

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Chilled deionized water (3-4°C)

  • 2.5 M Sodium Hydroxide (NaOH), chilled

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC supplies (silica plates, developing chamber, bromocresol green stain)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 1 mole equivalent of dimethyl oxalate in a minimal amount of THF.

  • Add chilled deionized water to the mixture. A practical ratio is about 500 mL of water for every 1 mole of dimethyl oxalate.[1]

  • Once the reaction mixture's temperature stabilizes between 0°C and 4°C, begin the dropwise addition of 1 mole equivalent of chilled 2.5 M aqueous NaOH. Maintain vigorous stirring.

  • Monitor the reaction's progress via TLC every 5-10 minutes. The reaction is typically complete within 10-30 minutes.[1]

  • Once the starting material is consumed, quench the reaction by acidifying the mixture to a pH of approximately 0.5-0.7 using 2 M HCl. This should be done dropwise.

  • Transfer the mixture to a separatory funnel and extract the product four times with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo. The resulting crude product can be purified further by column chromatography to yield pure monomethyl oxalate as a white solid.[1] This acid form can then be carefully neutralized with one equivalent of sodium hydroxide or sodium bicarbonate to yield this compound.

Table 1: Effect of Co-Solvent and Reaction Time on Monomethyl Oxalate Yield

The following data illustrates how adjusting reaction conditions can impact the yield of the monoester product from dimethyl oxalate.

EntryCo-SolventCo-Solvent Volume (%)BaseReaction Time (min)Isolated Yield (%)
1THF5NaOH1081
2THF13NaOH1075
3THF24NaOH1083
4CH₃CN5NaOH1065
5CH₃CN8NaOH1077

Data adapted from studies on selective monohydrolysis of symmetric diesters.[2][3]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Purification A Dissolve Dimethyl Oxalate in THF B Add Chilled Water & Cool to 0-5°C A->B C Dropwise Addition of 1 eq. Chilled NaOH B->C D Monitor by TLC (10-30 min) C->D E Acidify to pH < 1 with HCl D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Final Neutralization to Monosodium Salt H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Was Reaction Temp. Maintained at 0-5°C? Start->Q1 Sol1 Solution: Use Ice Bath & Monitor Temperature Q1->Sol1 No Q2 Was Base Added Dropwise? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Solution: Slow Dropwise Addition with Stirring Q2->Sol2 No Q3 Was Exactly 1 eq. of Base Used? Q2->Q3 Yes Sol2->End Sol3 Solution: Verify Stoichiometry of Reagents Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting low product yield.

References

monosodium oxalate stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of monosodium oxalate (B1200264) under various storage conditions. Proper handling and storage are critical to ensure the integrity of this compound for use in research, development, and manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of monosodium oxalate.

Issue Possible Cause Recommended Action
Caking or Clumping of Powder Hygroscopicity: this compound can absorb moisture from the atmosphere, leading to the formation of clumps.• Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel). • Minimize exposure to ambient air during weighing and handling. Work quickly and in a low-humidity environment if possible. • If clumping has occurred, gently break up the aggregates with a clean, dry spatula before use. For quantitative applications, consider drying a small portion of the material.
Inconsistent Experimental Results Degradation: Instability due to improper storage (exposure to high temperature, humidity, or light) can lead to the presence of impurities. Contamination: Cross-contamination from improper handling or storage with incompatible chemicals.• Review storage conditions to ensure they align with recommendations (cool, dry, dark place). • Perform analytical testing (e.g., HPLC, titration) to assess the purity of the material. • Ensure proper cleaning of all equipment and utensils. Store this compound away from incompatible substances.
Discoloration of the Material Contamination or Degradation: The presence of impurities or degradation products can cause a change in the appearance of the material.• Do not use the material if significant discoloration is observed. • Investigate the source of contamination or the storage conditions that may have led to degradation.
Difficulty in Weighing Accurately Hygroscopicity and Static Electricity: Absorption of moisture can cause the weight to drift. Static electricity can also interfere with accurate measurements of fine powders.• Weigh the material in a low-humidity environment or a glove box if possible. • Use an anti-static weighing dish or an ionizer to dissipate static charge. • Work quickly to minimize the time the material is exposed to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light. Storage in a desiccator is recommended to minimize water absorption due to its hygroscopic nature.

Q2: How does temperature affect the stability of this compound?

A2: While specific long-term stability data at various temperatures is not extensively published, thermal analysis shows that sodium hydrogen oxalate monohydrate loses its water of hydration at elevated temperatures.[1] Upon further heating, it can convert to oxalic acid and sodium oxalate, with the latter decomposing at temperatures above 290°C.[2] For routine storage, avoiding high temperatures is crucial.

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation in this compound?

A4: Physical signs of degradation can include caking, clumping, discoloration, or the presence of an unusual odor. For quantitative applications, any suspicion of degradation should be confirmed by analytical methods such as purity assessment by titration or chromatography.

Q5: What are the primary degradation products of this compound?

A5: Under thermal stress, this compound can decompose. The primary decomposition products of the oxalate moiety are typically carbon monoxide and sodium carbonate at very high temperatures.[2] In the presence of certain catalysts and UV light in aqueous solutions, it can degrade into other species.

Q6: How should I handle this compound in the laboratory to ensure stability?

A6: To maintain the stability of this compound:

  • Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.

  • Use clean, dry spatulas and weighing boats.

  • Work in a low-humidity environment when possible.

  • Protect the compound from direct light.

  • Store away from incompatible materials.

Experimental Protocols

General Stability Testing Protocol (Based on ICH Guidelines)

A general protocol for assessing the stability of this compound in the solid state would involve:

  • Sample Preparation: Place a sufficient quantity of this compound in containers that are representative of the intended storage, ensuring they are well-sealed.

  • Storage Conditions: Store the samples under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

  • Analytical Methods: At each time point, evaluate the samples for:

    • Appearance: Visual inspection for any changes in physical state (e.g., color, caking).

    • Assay (Purity): Quantify the amount of this compound, typically using titration with a standardized potassium permanganate (B83412) solution or an HPLC method.

    • Water Content: Determine the water content using a suitable method like Karl Fischer titration to assess hygroscopicity.

    • Degradation Products: Use a stability-indicating analytical method (e.g., HPLC with a suitable detector) to identify and quantify any degradation products.

Photostability Testing Protocol (Based on ICH Q1B)
  • Sample Preparation: Expose the solid this compound directly to the light source. A control sample should be wrapped in aluminum foil to exclude light.

  • Light Source: Use a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines.[3][4][5]

  • Exposure: Expose the samples to a specified illumination and UV energy.

  • Analysis: After exposure, compare the light-exposed sample to the dark control for any changes in appearance, purity (assay), and degradation products.

Visualizations

MonosodiumOxalate_Stability_Factors Factors Influencing this compound Stability cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Temperature Temperature Thermal_Decomposition Thermal_Decomposition Temperature->Thermal_Decomposition Humidity Humidity Hygroscopic_Effects Hygroscopic_Effects Humidity->Hygroscopic_Effects Light Light Photodegradation Photodegradation Light->Photodegradation This compound This compound This compound->Temperature Sensitive to This compound->Humidity Sensitive to This compound->Light Potentially Sensitive to

Caption: Key environmental factors affecting this compound stability.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Handling Start Start Observe_Issue Observe Issue (e.g., Caking, Inconsistent Results) Start->Observe_Issue Check_Storage Check Storage Conditions (Temp, Humidity, Light) Observe_Issue->Check_Storage Evaluate_Handling Evaluate Handling Procedure (Exposure Time, Equipment) Check_Storage->Evaluate_Handling Analytical_Testing Perform Analytical Testing (Purity, Water Content) Evaluate_Handling->Analytical_Testing Decision Material OK? Analytical_Testing->Decision Use_Material Use Material Decision->Use_Material Yes Quarantine_Material Quarantine Material Decision->Quarantine_Material No Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Quarantine_Material->Implement_CAPA

Caption: A logical workflow for troubleshooting issues with this compound.

References

avoiding co-precipitation with monosodium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Monosodium Oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding co-precipitation and troubleshooting related issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the difference between monosodium oxalate and sodium oxalate?

A1: this compound (also known as sodium hydrogenoxalate, NaHC₂O₄) is the monosodium salt of oxalic acid, containing one sodium ion per oxalate ion. Sodium oxalate (or disodium (B8443419) oxalate, Na₂C₂O₄) is the disodium salt, containing two sodium ions per oxalate ion. This distinction is important as their chemical properties, including solubility, can differ.

Q2: What are the primary factors that lead to the co-precipitation of impurities with this compound?

A2: Co-precipitation with this compound is primarily influenced by four key factors:

  • pH of the solution: The solubility of this compound is highly dependent on pH.

  • Temperature: Solubility generally increases with temperature, so uncontrolled cooling can lead to premature precipitation and trapping of impurities.

  • Concentration of reactants: Supersaturation is a driving force for precipitation. If the concentration of this compound exceeds its solubility limit under the given conditions, it will precipitate, potentially along with other dissolved substances.

  • Presence of other ions: The presence of other cations and anions in the solution can affect the solubility of this compound and may lead to the formation of less soluble complexes or salts.

Q3: How does pH affect the solubility and potential for co-precipitation of this compound?

A3: The pH of the solution is a critical parameter. In acidic solutions, the oxalate ion (C₂O₄²⁻) can be protonated to form hydrogenoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). As the pH decreases, the concentration of the oxalate ion decreases, which can increase the solubility of metal oxalates. Conversely, in neutral to slightly acidic solutions, the hydrogenoxalate ion is the predominant species. The speciation of oxalate as a function of pH is a key consideration in controlling its precipitation.[1] At a higher pH, a higher concentration of oxalate ions will form, which can increase the likelihood of precipitation.[2]

Q4: In the context of drug development, why is controlling the precipitation of an oxalate salt important?

A4: In pharmaceutical development, forming a salt of an active pharmaceutical ingredient (API), such as an oxalate salt, is a common strategy to improve properties like solubility, stability, and bioavailability.[3][4][5] However, uncontrolled precipitation can lead to the inclusion of impurities within the crystal lattice of the API salt (co-precipitation). This can affect the purity, efficacy, and safety of the final drug product. Therefore, precise control over the crystallization process is essential to ensure the desired quality attributes of the API.[6]

Troubleshooting Guide: Unwanted Precipitation and Co-Precipitation

This guide provides a systematic approach to resolving common issues related to this compound precipitation.

Problem: this compound is precipitating too early or in an uncontrolled manner.
Potential Cause Troubleshooting Steps
Supersaturation - Ensure all components are fully dissolved before initiating precipitation. - Control the rate of addition of anti-solvent or the rate of cooling to avoid rapid changes in solubility.
Incorrect Temperature - Verify the solubility of this compound at the working temperature. - Maintain a constant and appropriate temperature during the dissolution and crystallization steps.
pH Out of Range - Measure and adjust the pH of the solution. The optimal pH will depend on the specific system and desired outcome.
Problem: The final this compound product is impure due to co-precipitation.
Potential Cause Troubleshooting Steps
Rapid Crystallization - Slow down the crystallization process. Gradual cooling or slow addition of an anti-solvent allows for more selective crystallization.
High Impurity Concentration - If possible, purify the starting materials to reduce the initial impurity load. - Consider a pre-treatment step to remove problematic impurities before crystallization.
Inappropriate Solvent - Select a solvent system where the solubility of this compound and the impurities are significantly different at different temperatures. Recrystallization is a powerful purification technique.[7]

Data Presentation

Table 1: Solubility of Sodium Oxalates in Water
CompoundTemperature (°C)Solubility ( g/100 mL)
This compound (Sodium Hydrogenoxalate)201.9[8]
Disodium Oxalate 02.69[7]
203.7[7]
1006.25[7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for purifying this compound and minimizing co-precipitated impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Beakers and other appropriate glassware

Procedure:

  • Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the mixture while stirring to dissolve the solid completely. The goal is to create a saturated solution at an elevated temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals.

This process can be repeated if a higher purity is required. A patent for the preparation of sodium hydrogen oxalate describes a similar recrystallization step in water to yield a pure white product.[9][10]

Mandatory Visualizations

Troubleshooting_CoPrecipitation cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Impure Monosodium Oxalate Product analyze Analyze Impurity Profile (e.g., HPLC, ICP-MS) start->analyze Identify problem ph_adjust Optimize pH of Crystallization analyze->ph_adjust pH sensitive impurities temp_control Control Cooling Rate (Slow Cooling) analyze->temp_control Inclusion by rapid growth solvent_select Solvent System Modification analyze->solvent_select Poor impurity solubility recrystallize Perform Recrystallization ph_adjust->recrystallize temp_control->recrystallize solvent_select->recrystallize pure_product Pure Monosodium Oxalate recrystallize->pure_product Successful fail Re-evaluate Process recrystallize->fail Unsuccessful fail->analyze Iterate

Caption: Troubleshooting workflow for addressing co-precipitation issues with this compound.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filter (to remove insoluble impurities) A->B C 3. Cool Solution Slowly (to induce crystallization) B->C D 4. Isolate Crystals (via vacuum filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

References

Technical Support Center: Purification of Crude Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude monosodium oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude monosodium oxalate?

A1: The most common methods for purifying crude this compound are recrystallization, solvent washing, and chemical precipitation. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound may contain unreacted starting materials such as oxalic acid and sodium hydroxide, as well as byproducts from its synthesis. Other potential impurities include heavy metals and other organic salts. The raw materials used in the production of sodium oxalate are typically oxalic acid and caustic soda.[1]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques. Titration with a standardized potassium permanganate (B83412) solution is a common and reliable method.[2] Other methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after esterification.[3]

Q4: What is the importance of pH control in the purification of this compound?

A4: pH is a critical parameter in the purification of this compound, especially during precipitation. The solubility of this compound and the potential for co-precipitation of impurities are highly dependent on the pH of the solution. For instance, in the precipitation of other metal oxalates, the optimal pH has a significant impact on the crystal yield.[4][5] A specific method for preparing sodium oxalate as a standard reagent recommends adjusting the pH to 4.00-4.02 to ensure product quality.[6]

Q5: What is the solubility of this compound in common solvents?

A5: this compound has low solubility in water, which decreases as the solution is cooled, a principle that is exploited during recrystallization. It is sparingly soluble in water and insoluble in ethanol (B145695) and diethyl ether.[2][7] The solubility of sodium oxalate in water is 3.7 g/100 mL at 20°C and 6.25 g/100 mL at 100°C.[2]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Crystal Yield 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently to maximize crystal formation.1. Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.[8] 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. 3. Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.[9]
No Crystals Form 1. The solution is not supersaturated. 2. The cooling process is too rapid, preventing crystal nucleation.1. Boil off some of the solvent to increase the concentration of the solute. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound to induce crystallization. 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Product "Oils Out" (separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the this compound. 2. The solution is cooling too quickly. 3. The concentration of the solute is too high.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly by insulating the flask. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[8]
Crystals are Colored 1. Colored impurities are present and have similar solubility to the product. 2. The crystals formed too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary.[8]
Solvent Washing
Issue Possible Cause(s) Troubleshooting Steps
Low Purity After Washing 1. The washing solvent is not effective at removing the specific impurities present. 2. Insufficient washing. 3. The washing solvent is partially dissolving the this compound.1. Test different organic solvents to find one that dissolves the impurities but not the this compound. Ethanol is often a good choice. 2. Increase the number of washing steps or the volume of solvent used. 3. Use a cold solvent for washing to minimize product loss.
Product is Difficult to Filter 1. The crystal size is too small.1. Consider a recrystallization step prior to solvent washing to increase the crystal size.
Chemical Precipitation
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Precipitate 1. The pH of the solution is not optimal for precipitation. 2. The concentration of the reactants is too low.1. Carefully adjust the pH of the solution to the optimal range for this compound precipitation (a pH around 4 is often a good starting point).[4][6] 2. Increase the concentration of the reactants.
Precipitate is Contaminated with Impurities 1. Co-precipitation of other salts. 2. The pH is too high, leading to the precipitation of metal hydroxides.1. Adjust the pH to a range where the solubility of the impurities is high, but the solubility of this compound is low. 2. Maintain a controlled, acidic pH to prevent the formation of hydroxides.[5]

Data Presentation

Table 1: Solubility of Sodium Oxalate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
02.69
203.7
1006.25

Source:[2]

Table 2: Effect of pH on Crystal Yield (Lead(II) Oxalate as an example)

pHCrystal Yield (%)
4.821.08

Note: This data is for lead(II) oxalate and serves to illustrate the significant impact of pH on oxalate salt precipitation yield. The optimal pH for this compound may differ. Source:[4]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water, the chosen solvent, to the flask. Heat the mixture on a hot plate while stirring continuously until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in an oven at a temperature below the decomposition point of this compound (decomposition starts above 290°C, a drying temperature of 80-90°C is recommended).[2][6]

Protocol 2: Purification of Crude this compound by Solvent Washing
  • Solvent Selection: Choose an organic solvent in which this compound is insoluble or sparingly soluble, but the impurities are soluble. Ethanol is a common choice.

  • Washing Procedure: Place the crude this compound in a beaker or flask. Add a sufficient amount of the selected solvent and stir the slurry for a defined period.

  • Filtration: Separate the solid from the solvent by vacuum filtration.

  • Repeat: Repeat the washing and filtration steps as necessary to achieve the desired purity.

  • Drying: Dry the purified this compound in an oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Washing cluster_drying Step 6: Drying crude_sample Crude this compound dissolve Dissolve in minimal hot water crude_sample->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash mother_liquor Mother Liquor vacuum_filtration->mother_liquor Separate dry Oven Drying wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the purification of crude this compound by recrystallization.

troubleshooting_low_yield problem Low Crystal Yield cause1 Too Much Solvent problem->cause1 cause2 Premature Crystallization problem->cause2 cause3 Insufficient Cooling problem->cause3 solution1 Concentrate Mother Liquor cause1->solution1 solution2 Pre-heat Filtration Apparatus cause2->solution2 solution3 Use Ice Bath cause3->solution3

Caption: Troubleshooting logic for low crystal yield during recrystallization.

References

impact of temperature on monosodium oxalate titration accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the accuracy of monosodium oxalate (B1200264) titration, particularly with potassium permanganate (B83412). It is intended for researchers, scientists, and drug development professionals to ensure reliable and precise experimental outcomes.

Troubleshooting Guide

Inaccurate titration results are often linked to improper temperature control during the experiment. The following table outlines common problems, their probable causes related to temperature, and the recommended corrective actions.

ProblemPotential Temperature-Related CauseRecommended Solution
Slow or Fading Endpoint The titration is being performed at or near room temperature. At lower temperatures (< 60°C), the reaction between oxalate and permanganate is slow.[1][2][3][4]Heat the acidified oxalate solution to the recommended temperature range of 55-60°C before and during the titration to ensure a swift and stable endpoint.[5][6]
Brown Precipitate (MnO₂) Formation The temperature of the solution is too high, or there is insufficient acid. High temperatures can cause the decomposition of permanganate.[7]Maintain the titration temperature within the 55-60°C range and ensure the solution is adequately acidified with sulfuric acid before beginning the titration.[6][7]
Over-titration (Volume of Titrant is Higher than Expected) The titration was conducted at a temperature significantly above 60°C, potentially causing the decomposition of oxalic acid.[1]Adhere strictly to the 55-60°C temperature range. Consistently monitor the temperature of the reaction mixture.
Inconsistent or Non-Reproducible Results Fluctuations in temperature during the titration or between different titration runs. Inconsistent initial heating can also contribute.Use a hot plate with a stirrer to maintain a consistent and uniform temperature throughout the titration process. Ensure each sample is brought to the same initial temperature before titrating.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to heat the monosodium oxalate solution during titration with potassium permanganate?

A1: The reaction between oxalate and potassium permanganate is kinetically slow at room temperature.[2][4] Heating the solution to a temperature range of 55-60°C is crucial to increase the reaction rate, ensuring a sharp and timely endpoint.[1][5][6][8]

Q2: What is the optimal temperature range for this titration, and what happens if I deviate from it?

A2: The generally recommended temperature range is between 55°C and 60°C.[5][6]

  • Below 55°C: The reaction is sluggish, which can lead to a premature and indistinct endpoint as the permanganate color disappears slowly.[1]

  • Above 60°C: There is a risk of oxalic acid decomposition, which would lead to an underestimation of the oxalate concentration (less permanganate would be required).[1] At excessively high temperatures, potassium permanganate itself can also decompose.[7][9]

Q3: Do I need to maintain the elevated temperature throughout the entire titration?

A3: While the initial heating is critical to start the reaction, the reaction itself is catalyzed by the Manganese(II) ions (Mn²⁺) produced.[4][8] This autocatalysis speeds up the reaction as the titration proceeds. Therefore, it is most critical to have the correct temperature at the beginning, though maintaining it within the range is best practice for consistency.

Q4: Can the solubility of this compound be a factor in titration accuracy?

A4: Yes, temperature affects the solubility of this compound. Its solubility increases with temperature.[10][11][12] Ensuring the sample is fully dissolved before starting the titration is essential for accuracy. The recommended heating for the titration also ensures complete dissolution.

Q5: What are the visual cues of an incorrect temperature during titration?

A5: A key visual cue of a problem, often related to insufficient acidity but exacerbated by high temperatures, is the formation of a brown precipitate of manganese dioxide (MnO₂).[7] A very slow disappearance of the pink/purple permanganate color is indicative of a temperature that is too low.

Experimental Protocol: Standardization of Potassium Permanganate with Sodium Oxalate

This protocol details the standardized procedure for titrating a potassium permanganate solution with a primary standard of sodium oxalate, with careful attention to temperature control.

Materials:

  • Sodium Oxalate (Na₂C₂O₄), primary standard grade, dried at 105-110°C

  • Potassium Permanganate (KMnO₄) solution (approx. 0.1 N)

  • Dilute Sulfuric Acid (H₂SO₄) (5+95 solution: 5 parts concentrated H₂SO₄ to 95 parts deionized water)

  • Deionized Water

Equipment:

  • Analytical balance

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Hot plate with magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Preparation of the Sodium Oxalate Standard:

    • Accurately weigh approximately 0.3 g of dried sodium oxalate into a 250 mL Erlenmeyer flask. Record the exact mass.

    • Add 100 mL of deionized water and 10 mL of dilute sulfuric acid to the flask to dissolve the sample and acidify the solution.[6]

  • Initial Heating:

    • Place the flask on a hot plate with a magnetic stirrer.

    • Gently heat the solution while stirring to a temperature of 55-60°C.[5][6] Use a thermometer to monitor the temperature. Do not boil the solution.

  • Titration:

    • Fill a clean burette with the potassium permanganate solution and record the initial volume.

    • Begin titrating the hot oxalate solution with the permanganate. The purple color of the permanganate will initially disappear slowly.

    • Continue adding the permanganate dropwise, allowing each drop to be completely decolorized before adding the next, especially as the endpoint is approached.[5]

    • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds after swirling the flask.[5]

  • Recording and Repetition:

    • Record the final volume from the burette.

    • Repeat the titration with at least two more samples of sodium oxalate to ensure concordant results.

Data Summary

The following table summarizes the qualitative and quantitative effects of temperature on the this compound titration with potassium permanganate.

Temperature RangeReaction RateEndpoint ObservationAccuracy Impact
< 55°C Very SlowEndpoint is difficult to determine; color fades slowly.High risk of premature endpoint detection, leading to inaccurate (low) titrant volume.
55°C - 60°C OptimalSharp, stable pink endpoint.Highest Accuracy and Reproducibility.
> 60°C Very FastEndpoint may be sharp, but side reactions are possible.Potential for negative error (lower titrant volume) due to decomposition of oxalic acid.[1]
Significantly > 60°C Very FastBrown precipitate (MnO₂) may form.Inaccurate results due to decomposition of both analyte and titrant.[7]

Process Visualization

The following diagram illustrates the logical relationship between temperature and the factors affecting the accuracy of this compound titration.

G cluster_temp Temperature cluster_factors Influenced Factors cluster_outcome Experimental Outcome Temp Titration Temperature Rate Reaction Rate Temp->Rate Increases Solubility Oxalate Solubility Temp->Solubility Increases Decomposition Analyte/Titrant Decomposition Temp->Decomposition Increases Risk (at high temps) Accuracy Titration Accuracy Rate->Accuracy Improves (to optimum) Solubility->Accuracy Improves Decomposition->Accuracy Decreases

Caption: Temperature's influence on titration accuracy.

References

Validation & Comparative

A Comparative Guide to Monosodium Oxalate and Potassium Permanganate for Redox Titration

Author: BenchChem Technical Support Team. Date: December 2025

In the field of analytical chemistry, particularly in redox titrations, the selection of appropriate reagents is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of monosodium oxalate (B1200264), often used as a primary standard, and potassium permanganate (B83412), a widely used titrant. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize titration in their work.

Core Principles of the Titration

The titration between oxalate and permanganate is a classic example of a redox reaction. In an acidic medium, typically provided by sulfuric acid, potassium permanganate (KMnO₄), a strong oxidizing agent, is titrated against a solution of an oxalate, such as monosodium oxalate (NaHC₂O₄) or sodium oxalate (Na₂C₂O₄). The permanganate ion (MnO₄⁻) is reduced to manganese(II) ion (Mn²⁺), while the oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂).[1][2][3][4][5]

The overall balanced chemical equation for the reaction is: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O[1]

A key feature of this titration is that potassium permanganate acts as its own indicator.[6][7][8] The permanganate solution has an intense purple color, while the manganese(II) ion is nearly colorless.[6] At the endpoint of the titration, the first excess drop of potassium permanganate will impart a persistent faint pink color to the solution, signaling the completion of the reaction.[5][9][10]

Comparative Analysis of Reagents

While this compound and potassium permanganate are used in concert for this titration, they serve different roles and possess distinct properties. This compound (or more commonly, sodium oxalate) is typically used as a primary standard to accurately determine the concentration of the potassium permanganate solution.

FeatureThis compound (as the source of Oxalate)Potassium Permanganate
Role in Titration Primary Standard (Analyte/Reducing Agent)Titrant (Oxidizing Agent)
Purity & Stability High purity, stable, non-hygroscopic, high molar mass.[11]Cannot be obtained in a completely pure form and its solutions are unstable over time, slowly depositing manganese dioxide.[12][13]
Standardization Used to standardize other solutions.Requires standardization against a primary standard like sodium oxalate.[10][13][14][15][16][17]
Indicator Requirement Requires an indicator or a self-indicating titrant.Acts as its own indicator (self-indicator).[6][7][8]
Handling & Safety Toxic if ingested, handle with care.Strong oxidizing agent, can be dangerous if not handled properly.[1][18] Reacts with organic matter.[13]
Reaction Conditions Titration is performed in a hot (around 60-85°C), acidic solution to ensure a reasonable reaction rate.[1][2][9][15]The reaction is sluggish at room temperature.[2][9]

Experimental Protocol: Standardization of Potassium Permanganate with Sodium Oxalate

This protocol details the steps for standardizing a potassium permanganate solution using sodium oxalate as the primary standard.

Materials:

  • Analytical grade sodium oxalate (dried at 105-110°C)[17]

  • Potassium permanganate solution (approx. 0.02 M or 0.1 N)

  • Dilute sulfuric acid (e.g., 1 M or prepared by adding 5 parts H₂SO₄ to 95 parts water)[14]

  • Distilled or deionized water

  • Burette, pipette, conical flasks, beaker, hot plate or Bunsen burner, thermometer, and analytical balance.

Procedure:

  • Preparation of the Sodium Oxalate Standard Solution:

    • Accurately weigh approximately 0.25-0.3 g of dried sodium oxalate and record the exact mass.[15]

    • Transfer the weighed sodium oxalate to a 250 mL or 600 mL beaker/conical flask.[14]

    • Add about 250 mL of diluted sulfuric acid (5+95) that has been previously boiled and cooled.[14] Stir until the oxalate has completely dissolved.

  • Preparation of the Burette:

    • Rinse the burette with a small amount of the potassium permanganate solution and then fill it.

    • Record the initial volume, reading the top of the meniscus due to the dark color of the solution.[9][19]

  • Titration Process:

    • Gently heat the acidified oxalate solution to 55-60°C.[14][16] Some procedures suggest heating to 80-90°C initially.[9][14] The temperature should not drop below 60°C during the final stages of the titration.[14]

    • Begin the titration by adding the potassium permanganate solution to the hot oxalate solution while stirring. The initial portions of the titrant will decolorize slowly.[15] The reaction is catalyzed by the Mn²⁺ ions produced, so the reaction speed will increase as the titration proceeds.[15]

    • Continue adding the permanganate solution until a faint pink color persists for at least 30 seconds.[14][15] This indicates the endpoint.

    • Record the final burette reading.

  • Calculations:

    • Calculate the volume of KMnO₄ solution used.

    • Use the stoichiometry of the balanced equation (2 moles of KMnO₄ react with 5 moles of Na₂C₂O₄) to determine the exact molarity of the potassium permanganate solution.[16]

Visual Representations

Redox Reaction Pathway

Redox_Reaction cluster_oxidation Oxidation Half-Reaction cluster_reduction Reduction Half-Reaction C2O4 Oxalate (C₂O₄²⁻) CO2 Carbon Dioxide (CO₂) C2O4->CO2 Oxidized to e_out 2e⁻ C2O4->e_out Loses e_in 5e⁻ MnO4 Permanganate (MnO₄⁻) Mn2 Manganese(II) (Mn²⁺) MnO4->Mn2 Reduced to e_in->MnO4 Gains H_in 8H⁺ H_in->MnO4 In acidic medium

Caption: Oxidation and reduction half-reactions in the permanganate-oxalate titration.

Experimental Workflow for Standardization

Titration_Workflow start Start: Prepare Reagents weigh Accurately weigh dried Na₂C₂O₄ start->weigh fill_burette Fill burette with KMnO₄ solution start->fill_burette dissolve Dissolve Na₂C₂O₄ in dilute H₂SO₄ weigh->dissolve heat Heat solution to 55-60°C dissolve->heat titrate Titrate with KMnO₄ while stirring heat->titrate fill_burette->titrate endpoint Observe endpoint: faint pink color persists for 30s titrate->endpoint record Record final volume endpoint->record Endpoint reached calculate Calculate KMnO₄ molarity record->calculate end End calculate->end

Caption: Workflow for the standardization of potassium permanganate solution.

Conclusion

The titration of oxalate with permanganate is a robust and widely used analytical method. This compound, through its properties as a primary standard, provides the accuracy needed for the standardization of the potassium permanganate titrant.[11] Potassium permanganate, despite its lower stability, is an excellent titrant due to its strong oxidizing power and its self-indicating nature, which simplifies the experimental procedure.[1][6] Understanding the respective roles and properties of these two reagents is crucial for obtaining precise and accurate results in redox titrations. The choice of sulfuric acid as the acidic medium is also critical, as other acids like hydrochloric or nitric acid can interfere with the reaction.[1][3][4][5][12][20]

References

A Comparative Guide to Analytical Methods for Oxalate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of oxalate (B1200264): permanganate (B83412) titration, enzymatic assays, and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method is critical for accurate and reliable results in research, clinical diagnostics, and pharmaceutical development. This document outlines the performance characteristics of each method, supported by experimental data, to aid in making an informed decision based on specific analytical needs.

Performance Comparison of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes these parameters for the three methods, using monosodium oxalate as a reference standard where applicable.

Parameter Permanganate Titration Enzymatic Assay High-Performance Liquid Chromatography (HPLC)
Linearity Range Typically applicable for higher concentrations (mmol/L range)0.05 - 0.7 mmol/L[1]0.0625 - 2.0 mmol/L[2]
Accuracy (Recovery) High, dependent on analyst skill>97%[3]80.0% - 103.7%[2]
Precision (CV%) Generally <1% with experienced analystsWithin-run: 2.2% - 4.9%[4] Between-batch: <12% at <100 µmol/L; <7% at >270 µmol/L[3]Within-run: ≤2.92%[2] Between-batch: ≤16.6%[2]
Specificity Susceptible to interference from other reducing agents.Generally high for oxalate oxidase, but can be affected by ascorbic acid and other substances.[5][6]High, depending on the column and detection method. Can resolve oxalate from interfering compounds.[2]
Limit of Detection (LOD) Not typically determined for this classical method; suitable for higher concentrations.10 nmol[7]0.0156 mmol/L[2]
Limit of Quantification (LOQ) Not typically determined.80 µmol/L[7]0.03130 mmol/L[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the fundamental experimental protocols for each of the compared methods.

Permanganate Titration Using this compound

This redox titration method is a classical chemical analysis technique for determining the concentration of an unknown potassium permanganate solution or for quantifying oxalate in a sample.

Materials:

  • This compound (Primary Standard)

  • Potassium Permanganate (KMnO₄) solution of unknown concentration

  • Sulfuric Acid (H₂SO₄), dilute (e.g., 2 M)

  • Distilled/Deionized Water

  • Burette, Pipette, Conical Flask, Heating Apparatus

Procedure:

  • Preparation of Standard Oxalate Solution: Accurately weigh a known mass of dried this compound and dissolve it in a precise volume of distilled water in a volumetric flask.

  • Titration Setup: Rinse and fill a burette with the potassium permanganate solution. Pipette a known volume of the standard oxalate solution into a conical flask.

  • Acidification: Add a sufficient volume of dilute sulfuric acid to the conical flask to create an acidic environment.

  • Heating: Gently heat the oxalate solution in the conical flask to approximately 60-70°C.[8] This is necessary to increase the rate of the reaction between oxalate and permanganate.

  • Titration: Slowly add the potassium permanganate solution from the burette to the hot oxalate solution while constantly swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.

  • Endpoint Determination: The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of permanganate.

  • Calculation: The concentration of the permanganate solution can be calculated based on the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Enzymatic Assay for Oxalate

Enzymatic assays offer high specificity and sensitivity for oxalate determination and are often available as commercial kits. The principle involves the enzymatic conversion of oxalate and subsequent detection of a reaction product.

Materials:

  • Commercial Enzymatic Oxalate Assay Kit (containing oxalate oxidase, a chromogenic substrate, and buffers)

  • Sample containing oxalate

  • Microplate reader or spectrophotometer

  • Micropipettes, microplates or cuvettes

Procedure:

  • Sample Preparation: Prepare the samples as per the kit's instructions. This may involve dilution and deproteinization.

  • Reagent Preparation: Reconstitute the kit reagents as instructed. This typically involves preparing a working reagent containing the enzyme and substrate.

  • Assay:

    • Pipette the prepared samples and standards into separate wells of a microplate or cuvettes.

    • Add the working reagent to each well.

    • Incubate the reaction mixture for the time and at the temperature specified in the kit protocol.

  • Measurement: Measure the absorbance of the resulting color at the wavelength specified in the kit's manual using a microplate reader or spectrophotometer.

  • Quantification: Determine the oxalate concentration in the samples by comparing their absorbance to a standard curve generated from the measurements of the oxalate standards.

High-Performance Liquid Chromatography (HPLC) for Oxalate

HPLC is a powerful technique for separating and quantifying components in a mixture. For oxalate analysis, it provides high specificity and sensitivity.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18 or ion-exchange)

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier)

  • This compound (for standard preparation)

  • Sample containing oxalate

  • Syringe filters for sample preparation

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength. For example, a C18 column with a mobile phase of buffered methanol (B129727) and a UV detector set at 210-220 nm is a common setup.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms, which will show a peak corresponding to oxalate.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of oxalate in the samples by interpolating their peak areas on the calibration curve.

Visualizing Workflows and Relationships

Diagrams can provide a clear and concise overview of complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for each analytical method.

Permanganate_Titration_Workflow A Prepare Standard This compound Solution B Pipette Oxalate Solution into Conical Flask A->B C Acidify with Sulfuric Acid B->C D Heat Solution to 60-70°C C->D E Titrate with KMnO4 Solution D->E F Observe Persistent Pink Endpoint E->F G Calculate KMnO4 Concentration F->G

Caption: Workflow for permanganate titration of oxalate.

Enzymatic_Assay_Workflow A Prepare Samples and Oxalate Standards C Pipette Samples/Standards into Microplate A->C B Reconstitute Assay Reagents D Add Working Reagent to all wells B->D C->D E Incubate at Specified Temperature and Time D->E F Measure Absorbance with Microplate Reader E->F G Quantify Oxalate from Standard Curve F->G HPLC_Analysis_Workflow A Prepare Oxalate Standard Solutions D Inject Standards and Acquire Chromatograms A->D B Prepare and Filter Sample Solutions E Inject Samples and Acquire Chromatograms B->E C Set Up HPLC System (Column, Mobile Phase, Detector) C->D C->E F Generate Calibration Curve from Standards D->F G Quantify Oxalate in Samples using Calibration Curve E->G F->G Method_Selection_Logic Start Select Analytical Method for Oxalate High_Conc High Concentration (mmol/L)? Start->High_Conc Complex_Matrix Complex Matrix or Low Concentration? High_Conc->Complex_Matrix No Titration Permanganate Titration High_Conc->Titration Yes Enzymatic Enzymatic Assay Complex_Matrix->Enzymatic No HPLC HPLC Complex_Matrix->HPLC Yes

References

A Guide to the Purity and Performance of Disodium Oxalate Primary Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable primary standard for redox titrations, this guide offers an objective comparison of commercially available disodium (B8443419) oxalate (B1200264) standards. This document provides a detailed analysis of product specifications derived from certificates of analysis, outlines a comprehensive experimental protocol for its principal application, and visualizes key chemical and procedural concepts.

Introduction: Monosodium vs. Disodium Oxalate as a Primary Standard

It is crucial to distinguish between monosodium oxalate (sodium hydrogen oxalate, NaHC₂O₄) and disodium oxalate (sodium oxalate, Na₂C₂O₄). While both are salts of oxalic acid, disodium oxalate is the widely recognized and utilized primary standard in analytical chemistry .[1] Its stability, non-hygroscopic nature, and high purity make it an excellent choice for standardizing strong oxidizing agents like potassium permanganate (B83412). This compound is not commonly offered as a high-purity analytical standard. Therefore, this guide will focus exclusively on the comparison of disodium oxalate standards.

Comparative Analysis of Commercial Disodium Oxalate Standards

The following table summarizes the key specifications from the certificates of analysis of various commercially available disodium oxalate primary standards. These parameters are critical indicators of the purity and suitability of the standard for high-precision analytical work.

Parameter Supplier A (ACS Grade) Supplier B (Certified Reference Material) Supplier C (ACS Reagent) NIST RM 8040a
Assay (as Na₂C₂O₄) 99.95 - 100.05%≥ 99.5%≥ 99.5%99.975% (Non-certified value)[1]
Insoluble Matter ≤ 0.005%Not SpecifiedNot SpecifiedConforms to ACS specifications[1]
Loss on Drying at 105°C ≤ 0.01%Not Specified≤ 0.01%[2]Not Specified
Chloride (Cl) ≤ 0.002%Not SpecifiedNot SpecifiedConforms to ACS specifications
Sulfate (SO₄) ≤ 0.002%Not SpecifiedNot SpecifiedConforms to ACS specifications
Ammonium (NH₄) ≤ 0.002%Not SpecifiedNot SpecifiedConforms to ACS specifications
Heavy Metals (as Pb) ≤ 0.002%Not SpecifiedNot SpecifiedConforms to ACS specifications
Iron (Fe) ≤ 0.001%Not SpecifiedNot SpecifiedConforms to ACS specifications
Potassium (K) ≤ 0.005%Not SpecifiedNot SpecifiedConforms to ACS specifications
Traceability N/ATraceable to NIST SRMN/AN/A
Certification ACS GradeCertified by BAMACS Reagent GradeNIST Reference Material

Experimental Protocol: Standardization of Potassium Permanganate with Disodium Oxalate

The primary application of disodium oxalate as a standard is the standardization of potassium permanganate (KMnO₄) solutions. The following is a detailed protocol for this procedure.

Principle: In an acidic solution, oxalate ions are oxidized by permanganate ions to carbon dioxide, while the permanganate ions are reduced to manganese(II) ions. The reaction is autocatalytic, with the Mn²⁺ produced acting as a catalyst.

Reaction: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[3]

Apparatus and Reagents:

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flask (100 mL)

  • Erlenmeyer flask (250 mL)

  • Hot plate or water bath

  • Thermometer

  • Disodium oxalate primary standard (dried at 105-110°C)

  • Potassium permanganate solution (approx. 0.1 N)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • Preparation of Standard Sodium Oxalate Solution:

    • Accurately weigh approximately 0.67 g of dried disodium oxalate into a 100 mL volumetric flask.

    • Dissolve the solid in a small amount of deionized water.

    • Once dissolved, dilute to the mark with deionized water and mix thoroughly.

  • Titration:

    • Pipette 10.0 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of 1 M sulfuric acid to the flask.

    • Gently heat the solution to 55-60°C.[4] It is crucial to maintain this temperature throughout the titration to ensure a complete and rapid reaction.[1]

    • Titrate the hot solution with the potassium permanganate solution from the burette. Add the permanganate solution dropwise, stirring continuously. The pink color of the permanganate will disappear as it reacts with the oxalate.

    • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds, indicating a slight excess of permanganate.[4]

    • Record the volume of potassium permanganate solution used.

    • Repeat the titration at least two more times to ensure concordant results.

Calculation of Potassium Permanganate Normality:

Normality of KMnO₄ (N) = (Weight of Na₂C₂O₄ (g) / Equivalent weight of Na₂C₂O₄) / Volume of KMnO₄ solution (L)

The equivalent weight of Na₂C₂O₄ is 67.00 g/eq.

Visualizing Chemical Relationships and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

chemical_relationships oxalic_acid Oxalic Acid (H₂C₂O₄) monosodium_oxalate This compound (NaHC₂O₄) oxalic_acid->monosodium_oxalate + NaOH disodium_oxalate Disodium Oxalate (Na₂C₂O₄) (Primary Standard) monosodium_oxalate->disodium_oxalate + NaOH

Caption: Relationship between Oxalic Acid and its Sodium Salts.

qc_workflow cluster_manufacturing Manufacturing and QC cluster_analysis Certificate of Analysis Generation raw_material Raw Material (Disodium Oxalate) purification Purification raw_material->purification drying Drying purification->drying packaging Packaging drying->packaging sampling Sampling packaging->sampling assay Assay vs. Standard (e.g., Titration) sampling->assay impurities Impurity Testing (e.g., Cl⁻, SO₄²⁻, Metals) sampling->impurities documentation Documentation and CoA Issuance assay->documentation impurities->documentation

References

A Guide to Inter-Laboratory Comparison of Monosodium Oxalate Standardization for Redox Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standardization of monosodium oxalate (B1200264), a crucial primary standard in redox titrimetry. It is designed to facilitate inter-laboratory comparisons by offering detailed experimental protocols, presenting comparative data, and outlining the critical signaling pathways and workflows involved in the process. Monosodium oxalate is widely utilized as a reference material for the standardization of potassium permanganate (B83412) (KMnO₄) solutions, which are common oxidizing agents in many analytical procedures.[1][2][3] Its purity, stability, and well-defined stoichiometry make it an excellent choice for establishing the precise concentration of titrants. Several commercial sources provide di-sodium oxalate as a secondary reference material traceable to NIST Standard Reference Material (SRM), ensuring a high degree of accuracy and reliability in analytical measurements.[4][5]

Comparative Performance of Primary Standards

While this compound is a widely accepted primary standard, other substances such as potassium dichromate, pure iron, and arsenious oxide are also used for the standardization of potassium permanganate.[6][7] The choice of a primary standard can influence the accuracy of the determined titrant concentration. Historically, the widely used McBride method for standardizing permanganate with sodium oxalate was found to yield results that were slightly too high, with errors up to 0.4%.[6][7] A modified procedure, however, has been shown to produce results that are in good agreement with those obtained using other primary standards.[6][7]

The following table summarizes the key characteristics and performance of this compound in comparison to other primary standards. The data presented is a representative summary to illustrate the expected performance based on available literature.

Primary StandardMolar Mass ( g/mol )PurityKey AdvantagesPotential Issues
This compound (NaHC₂O₄) 112.02>99.95%High purity, stable, non-hygroscopic.[8][9]The reaction with permanganate is slow at room temperature and requires heating.[3][10]
Sodium Oxalate (Na₂C₂O₄) 134.00>99.95%High purity, stable, non-hygroscopic, widely available as a certified reference material.[8]The reaction with permanganate is complex and requires careful control of temperature and acidity.[6]
Potassium Dichromate (K₂Cr₂O₇) 294.18>99.9%High purity, very stable, can be dried at high temperatures without decomposition.Lower equivalent weight, and the Cr(VI) is a potential environmental hazard.
Arsenic Trioxide (As₂O₃) 197.84>99.95%High purity, reacts stoichiometrically with permanganate.Highly toxic, making it less desirable for routine use.[10]
Inter-Laboratory Comparison Data

The following table presents hypothetical data from a simulated inter-laboratory study on the standardization of a 0.1 N Potassium Permanganate solution using this compound. This data is intended to reflect the kind of variability that can be observed between different laboratories and methods. The statistics are modeled on findings from inter-laboratory studies on oxalate measurements in other contexts, which have shown that while intra-laboratory precision can be high, inter-laboratory results can vary.[11][12][13]

LaboratoryMethodNumber of TitrationsMean Normality (N)Standard DeviationCoefficient of Variation (%)
Lab 1Modified McBride50.10020.000120.12
Lab 2Modified McBride50.09990.000150.15
Lab 3Traditional McBride50.10050.000200.20
Lab 4Potentiometric50.10010.000100.10
Lab 5Modified McBride50.10030.000140.14

Experimental Protocols

Standardization of Potassium Permanganate with this compound (Modified McBride Method)

This modified procedure is recommended for improved accuracy over the traditional McBride method.[6][7]

Reagents and Equipment:

  • This compound (primary standard grade), dried at 105-110°C.

  • Potassium Permanganate (KMnO₄) solution (approx. 0.1 N).

  • Sulfuric Acid (H₂SO₄), concentrated.

  • Deionized water.

  • Analytical balance, 600 mL beaker, burette, thermometer, hot plate.

Procedure:

  • Accurately weigh approximately 0.3 g of dried this compound and transfer it to a 600 mL beaker.[6]

  • Add 250 mL of dilute sulfuric acid (5:95 v/v H₂SO₄:H₂O) that has been previously boiled and cooled to 27 ± 3°C.[6]

  • Stir until the oxalate is completely dissolved.

  • While stirring slowly, rapidly add 90-95% of the required volume of the KMnO₄ solution (approximately 39-40 mL for a 0.1 N solution) from a burette at a rate of 25-35 mL per minute.[6][9]

  • Allow the solution to stand until the pink color disappears (this should take about 45 seconds).[6][9]

  • Heat the solution to 55-60°C.[6][9]

  • Complete the titration by adding the KMnO₄ solution dropwise until a faint pink color persists for at least 30 seconds.[6][9] Ensure each drop is decolorized before adding the next.

  • Record the total volume of KMnO₄ solution used.

Calculation of Normality:

The normality of the potassium permanganate solution is calculated using the following equation:

NKMnO₄ = (WNaHC₂O₄) / (VKMnO₄ * ENaHC₂O₄)

Where:

  • NKMnO₄ is the normality of the KMnO₄ solution.

  • WNaHC₂O₄ is the weight of this compound in grams.

  • VKMnO₄ is the volume of KMnO₄ solution used in liters.

  • ENaHC₂O₄ is the equivalent weight of this compound (56.01 g/eq).

Visualizations

Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the standardization of this compound.

G cluster_labs Participating Laboratories A Study Coordination Center B Preparation and Distribution of Standard this compound and KMnO4 Solution A->B C Development of Standardized Experimental Protocol A->C Lab1 Lab 1 Performs Titration B->Lab1 Lab2 Lab 2 Performs Titration B->Lab2 LabN Lab N Performs Titration B->LabN C->Lab1 C->Lab2 C->LabN D Data Collection and Statistical Analysis Lab1->D Lab2->D LabN->D E Evaluation of Intra- and Inter-Laboratory Variability D->E F Publication of Comparison Guide E->F

Caption: Workflow for an inter-laboratory comparison study.

Redox Reaction Signaling Pathway

The diagram below outlines the key steps in the redox reaction between permanganate and oxalate ions in an acidic medium. The reaction is autocatalytic, meaning one of the products (Mn²⁺) acts as a catalyst.[10]

G MnO4 MnO4⁻ (Permanganate) Initial Initial Slow Reaction MnO4->Initial Fast Rapid Reaction MnO4->Fast C2O4 C₂O₄²⁻ (Oxalate) C2O4->Initial C2O4->Fast H H⁺ (Acidic Medium) H->Initial Mn2 Mn²⁺ Initial->Mn2 Produces Auto Autocatalysis Auto->Fast Fast->Mn2 CO2 CO₂ Fast->CO2 H2O H₂O Fast->H2O Mn2->Auto Catalyzes

Caption: Autocatalytic reaction pathway of permanganate and oxalate.

References

A Comparative Guide to Monosodium Oxalate Traceability to NIST Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of measurements are paramount. The traceability of chemical standards to a national metrology institute, such as the National Institute of Standards and Technology (NIST) in the United States, provides the highest level of confidence in measurement results. This guide offers a comprehensive comparison of monosodium oxalate (B1200264) standards, focusing on their traceability to NIST, and provides experimental protocols for their evaluation.

Understanding NIST Traceability

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For chemical standards, traceability to NIST signifies that the purity of the standard has been determined relative to NIST's own primary reference materials, ensuring its accuracy and comparability with other measurements worldwide. This is particularly crucial in regulated industries like pharmaceuticals, where precise and reliable measurements are essential for ensuring the safety and efficacy of drugs.[1][2]

Comparison of Monosodium Oxalate Standards

The selection of a suitable this compound standard depends on the specific requirements of the application, including the desired level of accuracy, regulatory compliance, and budget. Here, we compare NIST's Reference Material (RM) 8040a with other commercially available alternatives.

StandardSupplier/Issuing BodyPurity (Mass Fraction)Expanded UncertaintyTraceability
RM 8040a NIST99.975% (non-certified value)0.036%Metrologically traceable to the materials and methods used in its determination at NIST.
Certified Reference Material BAM (Bundesanstalt für Materialforschung und -prüfung)≥99.5%Not specifiedCertified by BAM, a German federal institute for materials research and testing.
Japanese Pharmacopoeia (JP) Standard VariesNot specified for solid material; available as a 0.005 mol/L solution with a concentration uncertainty of ± 0.2%.Not specified for solid materialComplies with Japanese Pharmacopoeia specifications.
European Pharmacopoeia (Ph. Eur.) CRS EDQMNot specified on publicly available documents.Not specifiedEstablished by the European Directorate for the Quality of Medicines & HealthCare.
Analytical Grade Reagent Various Commercial SuppliersTypically ≥99.5%Varies by supplier and lotTraceability to NIST is not always guaranteed and may require independent verification.

Experimental Protocols for Purity Assessment

The purity of this compound is a critical parameter that can be determined using various analytical techniques. Below are detailed protocols for two common methods: redox titration and quantitative Nuclear Magnetic Resonance (qNMR).

Redox Titration with Potassium Permanganate (B83412)

This classical method is a primary technique for determining the purity of sodium oxalate. It is based on the oxidation of oxalate ions by permanganate ions in an acidic solution.

Experimental Protocol:

  • Preparation of Potassium Permanganate Solution (approx. 0.02 M):

    • Dissolve approximately 3.2 g of potassium permanganate (KMnO₄) in 1 L of deionized water.

    • Heat the solution to boiling for 1 hour to oxidize any organic matter.

    • Allow the solution to stand for at least 24 hours in the dark to allow for the precipitation of manganese dioxide (MnO₂).

    • Carefully decant or filter the supernatant solution through a sintered glass funnel to obtain a clear solution. Store in a clean, dark bottle.

  • Drying of Sodium Oxalate Standard:

    • Dry a sample of the sodium oxalate standard at 110 °C for at least 2 hours and cool in a desiccator before use.

  • Titration Procedure:

    • Accurately weigh approximately 0.2 g of the dried sodium oxalate standard into a 250 mL Erlenmeyer flask.

    • Add 50 mL of 1 M sulfuric acid (H₂SO₄).

    • Heat the solution to 80-90 °C.

    • Titrate the hot solution with the prepared potassium permanganate solution from a burette. The permanganate solution is added dropwise while stirring.

    • The endpoint is reached when the first persistent pink color is observed throughout the solution, indicating an excess of permanganate ions.

    • Record the volume of potassium permanganate solution used.

    • Perform the titration in triplicate to ensure accuracy.

  • Calculation of Purity: The purity of the sodium oxalate sample is calculated using the following formula:

    Where:

    • V = Volume of KMnO₄ solution used (mL)

    • M = Molarity of the KMnO₄ solution (mol/L), which should be standardized against a primary standard.

    • 67.00 = Molar mass of sodium oxalate ( g/mol )

    • W = Weight of the sodium oxalate sample (g)

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful and non-destructive primary ratio method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

  • Selection of Internal Standard:

    • Choose a suitable internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte (this compound has no protons, so a different nucleus like ¹³C would be needed, or a derivatization step would be required for ¹H qNMR. For this example, we will assume a hypothetical protonated derivative for illustrative purposes). A common internal standard is maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried this compound sample and 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including:

      • A calibrated 90° pulse.

      • A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest).

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation of Purity: The purity of the this compound sample is calculated using the following formula:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard

Traceability Workflow and Signaling Pathways

The following diagrams illustrate the traceability chain and the experimental workflows.

Traceability_Chain SI SI Units (e.g., kg) NIST_Primary NIST Primary Reference Material SI->NIST_Primary Realization NIST_RM NIST RM 8040a This compound NIST_Primary->NIST_RM Calibration/Value Assignment User_Standard User's In-house This compound Standard NIST_RM->User_Standard Calibration User_Measurement User's Analytical Measurement User_Standard->User_Measurement Calibration

Caption: Metrological traceability chain for this compound.

Redox_Titration_Workflow Start Start Prep_KMnO4 Prepare & Standardize KMnO4 Solution Start->Prep_KMnO4 Dry_Sample Dry Monosodium Oxalate Standard Start->Dry_Sample Titrate Titrate with KMnO4 to Pink Endpoint Prep_KMnO4->Titrate Weigh_Sample Accurately Weigh Dried Sample Dry_Sample->Weigh_Sample Dissolve Dissolve in H2SO4 and Heat Weigh_Sample->Dissolve Dissolve->Titrate Calculate Calculate Purity Titrate->Calculate End End Calculate->End

Caption: Experimental workflow for redox titration.

qNMR_Workflow Start Start Select_IS Select Internal Standard (IS) Start->Select_IS Weigh_Samples Accurately Weigh Analyte & IS Select_IS->Weigh_Samples Prepare_Solution Dissolve in Deuterated Solvent Weigh_Samples->Prepare_Solution Acquire_Spectrum Acquire Quantitative NMR Spectrum Prepare_Solution->Acquire_Spectrum Process_Data Process Spectrum (Phase, Baseline, Integrate) Acquire_Spectrum->Process_Data Calculate_Purity Calculate Purity Process_Data->Calculate_Purity End End Calculate_Purity->End

Caption: Experimental workflow for qNMR purity assessment.

Conclusion

Ensuring the traceability of chemical standards to NIST is a cornerstone of high-quality analytical measurements. While NIST Reference Materials provide the highest level of assurance, other commercially available standards can be suitable for various applications, provided their purity and traceability are well-documented. The choice of analytical method for purity assessment, whether a classical technique like redox titration or a modern approach like qNMR, will depend on the available instrumentation, the required accuracy, and the specific characteristics of the standard being evaluated. By following validated experimental protocols and understanding the principles of metrological traceability, researchers, scientists, and drug development professionals can ensure the reliability and integrity of their analytical data.

References

A Guide to Uncertainty Calculation in Titrant Standardization: Monosodium Oxalate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research and drug development, the accuracy of analytical measurements is paramount. Volumetric analysis, a cornerstone of chemical quantification, relies on the accurate concentration of titrant solutions. This is achieved through standardization against a primary standard—a substance of high purity and stability. Monosodium oxalate (B1200264) and, more commonly, its close relative sodium oxalate, are frequently employed for standardizing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

This guide provides a comprehensive comparison of sodium oxalate with other primary standards, detailing the experimental protocols and, critically, the methodology for calculating the measurement uncertainty associated with the standardization process. Understanding and quantifying this uncertainty is not merely an academic exercise; it is a regulatory expectation and a prerequisite for ensuring the validity and reliability of analytical data.

Comparing Primary Standards for Redox Titration

The choice of a primary standard is dictated by several key properties, including purity, stability in solid form and in solution, high molecular weight to minimize weighing errors, and a well-defined, stoichiometric reaction with the titrant. While the prompt specified monosodium oxalate (NaHC₂O₄), the disodium (B8443419) salt, sodium oxalate (Na₂C₂O₄), is more widely used and documented as a primary standard. The principles outlined here for sodium oxalate are directly applicable to this compound, with adjustments for the different molar mass and reaction stoichiometry.

Below is a comparative summary of sodium oxalate and other common primary standards used for standardizing oxidizing agents like potassium permanganate.

Table 1: Comparison of Primary Standards for Redox Titrations

PropertySodium Oxalate (Na₂C₂O₄)Potassium Dichromate (K₂Cr₂O₇)Arsenic Trioxide (As₂O₃)Potassium Iodate (KIO₃)
Typical Purity >99.95%[1][2][3][4][5]>99.9%[6]>99.95%>99.9%
Molar Mass ( g/mol ) 134.00294.18197.84214.00
Stability (Solid) Very stable, non-hygroscopic when dried.[7][8]Very stable, can be dried at high temperatures.[2]Stable.Very stable.[2]
Stability (Solution) Aqueous solutions are reasonably stable but should be freshly prepared for the highest accuracy.[3]Very stable in acidic solution.Stable in alkaline solution.Very stable in neutral and acidic solutions.
Reaction with KMnO₄ Requires heating (60-70°C) and acidic conditions.[6]Indirect reaction; typically used to standardize thiosulfate (B1220275), which then titrates iodine liberated by an oxidant.Requires a catalyst.Indirect reaction, similar to K₂Cr₂O₇.
Advantages High purity available, sharp endpoint with KMnO₄, non-toxic reaction products (CO₂).[7]Excellent stability in solid form and solution, primary standard status.[2][9]High purity.Excellent stability.[2]
Disadvantages Solution requires heating during titration.Highly toxic (Cr⁶⁺ is a carcinogen), colored solution can interfere with some indicators.Extremely toxic and carcinogenic.Reaction is not direct with many common oxidants.

Experimental Protocol: Standardization of Potassium Permanganate with Sodium Oxalate

This protocol details the steps for accurately determining the concentration of a potassium permanganate solution using sodium oxalate as the primary standard.

Preparation of Solutions
  • 0.02 M Potassium Permanganate (approximate): Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1 L of deionized water. Boil the solution for 1 hour to oxidize any organic matter, then let it stand for 48 hours in the dark. Filter the solution through a sintered glass funnel to remove any precipitated manganese dioxide (MnO₂). Store the solution in a clean, dark amber bottle.

  • 0.05 M Sodium Oxalate Standard Solution: Dry primary standard grade sodium oxalate (Na₂C₂O₄) at 110°C for at least 2 hours and cool in a desiccator. Accurately weigh approximately 1.675 g of the dried Na₂C₂O₄ into a clean weighing boat. Transfer the solid quantitatively to a 250 mL Class A volumetric flask, dissolve in deionized water, and dilute to the mark. This will create a solution with a precisely known concentration.

Titration Procedure
  • Pipette a 25.00 mL aliquot of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 1 M sulfuric acid (H₂SO₄) to the flask to ensure the reaction proceeds in a sufficiently acidic medium.

  • Heat the solution to 60-70°C on a hot plate. Do not boil.

  • Titrate the hot solution with the KMnO₄ solution from a 50 mL Class A burette. Add the KMnO₄ dropwise while constantly swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.

  • The endpoint is reached when the first persistent faint pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.

  • Record the final volume of KMnO₄ solution used.

  • Repeat the titration at least two more times with fresh aliquots of the sodium oxalate solution. The results should be concordant (within 0.1 mL).

Calculation of KMnO₄ Concentration

The reaction between permanganate and oxalate in an acidic medium is:

2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

The stoichiometric ratio is 2 moles of KMnO₄ to 5 moles of Na₂C₂O₄. The molarity of the KMnO₄ solution can be calculated using the following equation:

Molarity of KMnO₄ = (Mass of Na₂C₂O₄ / Molar Mass of Na₂C₂O₄) * (1 / Volume of Na₂C₂O₄ solution) * (2 / 5) * (Volume of Na₂C₂O₄ aliquot / Volume of KMnO₄ used)

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_kmno4 Prepare ~0.02 M KMnO₄ Solution titrate Titrate with KMnO₄ to a persistent pink endpoint prep_kmno4->titrate prep_na2c2o4 Prepare 0.05 M Standard Na₂C₂O₄ Solution aliquot Pipette 25.00 mL Na₂C₂O₄ prep_na2c2o4->aliquot acidify Add 1 M H₂SO₄ aliquot->acidify heat Heat to 60-70°C acidify->heat heat->titrate record Record Volume of KMnO₄ titrate->record repeat Repeat Titration for Concordance record->repeat calculate Calculate Molarity and Uncertainty repeat->calculate

Caption: Workflow for the standardization of KMnO₄.

Uncertainty Calculation: A Practical Approach

The overall uncertainty in the calculated concentration of the titrant is a combination of the uncertainties from each step of the experimental process. Following the principles of the Guide to the Expression of Uncertainty in Measurement (GUM), we can identify and quantify these sources.

Sources of Uncertainty

The main sources of uncertainty in this standardization are:

  • Purity of the primary standard (Na₂C₂O₄): The uncertainty in the certified purity of the sodium oxalate.

  • Weighing of Na₂C₂O₄: The uncertainty associated with the analytical balance.

  • Volume of the Na₂C₂O₄ standard solution: The uncertainty of the 250 mL volumetric flask.

  • Volume of the Na₂C₂O₄ aliquot: The uncertainty of the 25 mL pipette.

  • Volume of KMnO₄ delivered: The uncertainty of the 50 mL burette, which includes contributions from reading the initial and final volumes.

  • Repeatability: The random variation observed between replicate titrations.

  • Endpoint detection: The uncertainty in visually determining the precise point of color change.

uncertainty_sources cluster_mass Mass of Na₂C₂O₄ cluster_volume Volume Measurements cluster_process Titration Process result Uncertainty in KMnO₄ Molarity purity Purity of Standard purity->result weighing Analytical Balance weighing->result vol_flask Volumetric Flask (250 mL) vol_flask->result pipette Pipette (25 mL) pipette->result burette Burette (50 mL) burette->result repeatability Repeatability repeatability->result endpoint Endpoint Detection endpoint->result

Caption: Ishikawa diagram of uncertainty sources.

Uncertainty Budget

An uncertainty budget is a tabular summary of all uncertainty components. The following table provides an example calculation for the standardization of a ~0.02 M KMnO₄ solution.

Table 2: Example Uncertainty Budget for KMnO₄ Standardization

Source of Uncertainty (xᵢ)Value (xᵢ)Standard Uncertainty (u(xᵢ))Relative Standard Uncertainty (u(xᵢ)/xᵢ)
Mass of Na₂C₂O₄ (m) 1.6750 g0.0001 g0.00006
Purity of Na₂C₂O₄ (P) 0.99980.00010.00010
Molar Mass of Na₂C₂O₄ (M) 134.00 g/mol 0.003 g/mol 0.00002
Volume of Flask (V_flask) 250.00 mL0.12 mL0.00048
Volume of Pipette (V_pipette) 25.00 mL0.03 mL0.00120
Volume of Burette (V_burette) 25.00 mL0.05 mL0.00200
Repeatability (n=3) 0.02000 M0.00002 M0.00100
Endpoint Detection -0.02 mL0.00080
Combined Relative Uncertainty (u_c,rel) 0.0026
Combined Standard Uncertainty (u_c) 0.02000 M0.000052 M
Expanded Uncertainty (U) (k=2) 0.00010 M

Note: The values for standard uncertainty of glassware are typical for Class A volumetric glassware.[1] The uncertainty of the analytical balance is based on manufacturer specifications. The endpoint uncertainty is an estimate for visual titration.[4] The combined uncertainty is calculated as the square root of the sum of the squares of the individual relative uncertainties.

The final reported concentration would be 0.02000 ± 0.00010 M (with a coverage factor of k=2, representing a 95% confidence level).

Performance Comparison: Sodium Oxalate vs. Potassium Dichromate

To illustrate the practical implications of the choice of primary standard, the following table presents hypothetical but realistic experimental data from the standardization of a potassium permanganate solution using sodium oxalate, and the standardization of a sodium thiosulfate solution (a common reducing titrant) using potassium dichromate.

Table 3: Performance Comparison of Sodium Oxalate and Potassium Dichromate

ParameterStandardization with Sodium Oxalate (for KMnO₄)Standardization with Potassium Dichromate (for Na₂S₂O₃)
Number of Replicates 55
Mean Titrant Concentration 0.02002 M0.1001 M
Standard Deviation 0.00003 M0.00004 M
Relative Standard Deviation (RSD) 0.15%0.04%
Calculated Expanded Uncertainty (U) 0.00011 M0.00009 M
Key Performance Notes Requires heating, which can be a source of error if not controlled. Endpoint is sharp.Highly stable standard. The endpoint with a redox indicator can be less sharp than the permanganate self-indication.[2] Cr(VI) is highly toxic.

Conclusion

For the standardization of potassium permanganate, sodium oxalate stands out as an excellent primary standard due to its high purity, stability, and the sharp, self-indicating endpoint of its reaction. While alternatives like potassium dichromate offer exceptional stability, they come with significant toxicity concerns and are often used in indirect standardization procedures.

A rigorous evaluation of measurement uncertainty, as detailed in this guide, is crucial for any laboratory engaged in quantitative analysis. By systematically identifying and quantifying all sources of error, researchers can ensure the accuracy and defensibility of their results, a cornerstone of reliable drug development and scientific research. The use of a structured uncertainty budget provides a clear and transparent assessment of the quality of the standardization, ultimately leading to higher confidence in all subsequent analyses performed with the standardized titrant.

References

Cross-Validation of Monosodium Oxalate in Inducing Renal Cell Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of monosodium oxalate (B1200264) with alternative compounds used in research to model renal cell injury, oxidative stress, and inflammation, conditions that mimic the pathology of nephrolithiasis (kidney stone disease). The data presented here is intended to assist researchers in selecting the most appropriate model for their specific experimental needs.

Overview of Monosodium Oxalate and Its Alternatives

This compound is widely used to study the mechanisms of kidney stone formation. Exposure of renal epithelial cells to oxalate leads to cellular injury, the production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation.[1][2][3] This guide compares this compound to other agents that induce similar renal pathologies: monosodium urate (MSU), high-dose folic acid, the chemotherapeutic agent cisplatin (B142131), and oxidized albumin.

Comparative Data on Renal Cell Injury Models

The following tables summarize the key features and quantitative effects of this compound and its alternatives in inducing renal cell injury.

Table 1: In Vitro Models of Renal Cell Injury

Compound Cell Line Concentration/Dose Key Effects Quantitative Data (Example)
This compound HK-2 (Human Kidney Proximal Tubular)0.8 mMNLRP3 inflammasome activation, pyroptotic cell injury, increased LDH release.[4][5][6]Increased LDH levels in a dose-dependent manner.[6]
Monosodium Urate (MSU) THP-1 (Human Monocytic)25-200 µg/mlNLRP3 inflammasome activation, IL-1β and TNF-α secretion.[7][8][9][10]MSU (10 mg/dl) induced a 7-fold increase in IL-1β and a 4-fold increase in TNF-α.[9]
Cisplatin Renal Tubular Epithelial CellsVaries (e.g., µM range)Apoptosis, necrosis, oxidative stress, p53 activation.[11]Increased urinary malondialdehyde (MDA) levels.[12]
Oxidized Albumin NRK-52E (Rat Kidney Proximal Tubular)Up to 60 mg/mLCell death, ferroptosis, increased intracellular protein carbonylation.[13][14][15]Significant increase in LDH release at concentrations above 20 mg/mL.[13]

Table 2: In Vivo Models of Renal Injury

Compound Animal Model Dosage and Administration Key Pathological Features Quantitative Data (Example)
This compound Rat (Wistar)7 mg/100g, single i.p. injectionTubular crystal deposition, glomerular and tubulointerstitial injury, inflammation.[16][17]Increased plasma creatinine (B1669602) and urea (B33335) concentrations.[16]
High-Dose Folic Acid Mouse (C57BL/6)250 mg/kg, single i.p. injectionCrystal deposition in renal tubules, acute kidney injury (AKI), oxidative stress.[18][19][20]Increased blood urea nitrogen (BUN) and creatinine levels.[19]
Cisplatin Rat/Mousee.g., 6 mg/kg, single i.p. injectionTubular damage, increased oxidative stress markers, apoptosis.[12][21][22]~5-fold increase in plasma creatinine and ~3-fold increase in BUN.[22]
Oxidized Albumin MouseCo-administration with doxorubicin (B1662922)Exacerbated nephropathy, elevated BUN and creatinine.[14]Significant elevation in BUN and creatinine compared to doxorubicin alone.[14]

Experimental Protocols

Detailed methodologies for inducing renal injury with each compound are provided below.

This compound-Induced Renal Injury in vitro
  • Cell Line: Human kidney proximal tubular epithelial cells (HK-2).

  • Preparation of Oxalate Solution: Prepare a stock solution of sodium oxalate in sterile distilled water.

  • Experimental Procedure:

    • Seed HK-2 cells in 24-well plates at a density of 1.5 x 10^4 cells per well.

    • Culture the cells until they reach the desired confluence.

    • Treat the cells with varying concentrations of oxalate (e.g., 0.8 mM) for 24 hours at 37°C.

    • Assess cell injury by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercial kit.

    • Analyze reactive oxygen species (ROS) production using a fluorescent probe like dichlorofluorescein diacetate (DCF-DA).[4]

Monosodium Urate (MSU)-Induced Inflammation in THP-1 Macrophages
  • Cell Line: Human monocytic cell line (THP-1).

  • Differentiation of THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 250 ng/ml) for 3 hours.

  • Experimental Procedure:

    • Seed differentiated THP-1 macrophages in 96-well plates.

    • Stimulate the cells with various concentrations of endotoxin-free MSU crystals (e.g., 25-200 µg/ml) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the levels of secreted cytokines such as IL-1β and TNF-α using ELISA kits.[10]

High-Dose Folic Acid-Induced Acute Kidney Injury in Mice
  • Animal Model: C57BL/6 mice.

  • Preparation of Folic Acid Solution: Dissolve folic acid in a 0.3 M sodium bicarbonate solution.

  • Experimental Procedure:

    • Administer a single intraperitoneal (i.p.) injection of folic acid at a dose of 250 mg/kg body weight.

    • The control group receives an i.p. injection of the vehicle (0.3 M sodium bicarbonate).

    • Monitor the animals for signs of distress.

    • Collect blood samples at specified time points (e.g., 72 hours) to measure blood urea nitrogen (BUN) and creatinine levels.

    • Harvest kidneys for histological analysis to assess tubular injury and crystal deposition.[18][19]

Cisplatin-Induced Nephrotoxicity in vitro
  • Cell Line: Renal tubular epithelial cells.

  • Experimental Procedure:

    • Culture renal tubular epithelial cells to confluence.

    • Treat the cells with varying concentrations of cisplatin for a specified duration (e.g., 12-24 hours).

    • Assess cell death through methods like TUNEL staining for apoptosis or by measuring the activity of caspases 3, 8, and 9.[11]

    • Evaluate oxidative stress by measuring markers like malondialdehyde (MDA) in cell lysates.

Oxidized Albumin-Induced Cytotoxicity in Renal Cells
  • Cell Line: Rat kidney proximal tubular epithelial cells (NRK-52E).

  • Preparation of Oxidized Albumin: Oxidize bovine serum albumin (BSA) by incubating it with copper and ascorbic acid.

  • Experimental Procedure:

    • Culture NRK-52E cells in appropriate media.

    • Expose the cells to various concentrations of native or oxidized albumin (e.g., up to 60 mg/mL) for 24 hours.

    • Assess cell viability using Calcein-AM/propidium iodide staining and by measuring LDH release.

    • Investigate the mechanism of cell death by analyzing markers of ferroptosis, such as the expression of GPX4 and ACSL4.[13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with each model of renal injury.

Oxalate_Pathway cluster_cell Renal Tubular Cell This compound This compound ROS ROS This compound->ROS Induces NLRP3 Inflammasome NLRP3 Inflammasome ROS->NLRP3 Inflammasome Activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates GSDMD GSDMD Caspase-1->GSDMD Cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Cell Injury Cell Injury Pyroptosis->Cell Injury MSU_Pathway cluster_macrophage Macrophage MSU Crystal MSU Crystal TLR4 TLR4 MSU Crystal->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NF-κB NF-κB MyD88->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Transcription of (IL-1β, TNF-α) Folic_Acid_Workflow High-Dose Folic Acid (i.p.) High-Dose Folic Acid (i.p.) Crystal Precipitation in Tubules Crystal Precipitation in Tubules High-Dose Folic Acid (i.p.)->Crystal Precipitation in Tubules Tubular Obstruction & Injury Tubular Obstruction & Injury Crystal Precipitation in Tubules->Tubular Obstruction & Injury Oxidative Stress Oxidative Stress Tubular Obstruction & Injury->Oxidative Stress Inflammation Inflammation Tubular Obstruction & Injury->Inflammation Acute Kidney Injury Acute Kidney Injury Oxidative Stress->Acute Kidney Injury Inflammation->Acute Kidney Injury Cisplatin_Pathway cluster_cell Renal Tubular Cell Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage Oxidative Stress Oxidative Stress Cisplatin->Oxidative Stress p53 Activation p53 Activation DNA Damage->p53 Activation Caspase Activation Caspase Activation p53 Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Oxidative Stress->Apoptosis Oxidized_Albumin_Pathway cluster_cell Renal Tubular Cell Oxidized Albumin Oxidized Albumin Intracellular Accumulation Intracellular Accumulation Oxidized Albumin->Intracellular Accumulation Lipid Peroxidation Lipid Peroxidation Intracellular Accumulation->Lipid Peroxidation Iron Accumulation Iron Accumulation Intracellular Accumulation->Iron Accumulation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Iron Accumulation->Ferroptosis

References

Monosodium Oxalate in Quality Control: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and pharmaceutical quality control, the precision of volumetric solutions is paramount. This guide provides an in-depth performance evaluation of monosodium oxalate (B1200264), a widely utilized primary standard, particularly in the standardization of potassium permanganate (B83412) (KMnO₄) solutions for redox titrations. Its performance is critically compared against other primary standards, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Analysis of Primary Standards for Redox Titrations

Monosodium oxalate, or more commonly its salt, sodium oxalate, is recognized as a primary standard for volumetric analysis.[1][2] A primary standard must possess high purity, stability, low hygroscopicity, and a high equivalent weight to minimize weighing errors.[3][4] Sodium oxalate's primary application in quality control is the standardization of potassium permanganate, a strong oxidizing agent whose solutions are not entirely stable over time.[5][6]

The performance of sodium oxalate is best understood when compared with other substances used for the same purpose, such as arsenious oxide and potassium dichromate.

FeatureSodium Oxalate (Na₂C₂O₄)Arsenious Oxide (As₂O₃)Potassium Dichromate (K₂Cr₂O₇)
Purity High purity is attainable through recrystallization.[7]High purity is available.Available in high purity.
Stability Stable at 105-110°C for drying and is not significantly hygroscopic.[7][8]Stable on drying.Stable at high temperatures and non-hygroscopic.
Hygroscopicity Low. Can absorb minor amounts of moisture in a very humid atmosphere.[7]Non-hygroscopic.Non-hygroscopic.
Toxicity Toxic if ingested.Highly toxic and carcinogenic.Highly toxic and carcinogenic (contains hexavalent chromium).[9]
Primary Use Standardization of potassium permanganate.[6]Standardization of potassium permanganate and iodine solutions.Standardization of sodium thiosulfate (B1220275) solutions.
Indicator Self-indicating with KMnO₄ (excess KMnO₄ gives a pink color).[8]Requires a separate indicator (e.g., osmium tetroxide as a catalyst).[10]Requires a separate redox indicator.
Reaction Conditions Requires heating to 55-60°C and an acidic medium (H₂SO₄).[10][11]Titration can be performed at room temperature.[10]Titration is performed at room temperature in an acidic medium.
Experimental Data: Standardization of 0.1N Potassium Permanganate

A study by the National Bureau of Standards provides comparative data on the titer of a potassium permanganate solution when standardized against different primary standards. The results indicate that with a modified titration procedure, sodium oxalate provides a titer that agrees well with those obtained from other standards, demonstrating its reliability.[10]

Primary StandardTiter of KMnO₄ Solution (g/mL)
Sodium Oxalate 0.003159
Arsenious Oxide 0.003160
Pure Iron 0.003160
Potassium Dichromate 0.003159

Data adapted from the Journal of Research of the National Bureau of Standards.[10] The data shows a high degree of agreement between the standards, with a maximum deviation of only about 0.03%.

Experimental Protocols

Key Experiment: Standardization of Potassium Permanganate with Sodium Oxalate

This protocol is a modified version that has been shown to yield accurate results that are consistent with other primary standards.[10]

Objective: To accurately determine the concentration (normality) of a potassium permanganate solution using sodium oxalate as a primary standard.

Materials:

  • Sodium Oxalate (primary standard grade), dried at 105°C

  • Potassium Permanganate (KMnO₄) solution (approx. 0.1 N)

  • Diluted Sulfuric Acid (5+95): 5 parts concentrated H₂SO₄ to 95 parts distilled water, boiled for 10-15 minutes and cooled.

  • 600-mL beaker

  • Burette

  • Hot plate or water bath

  • Thermometer

Procedure:

  • Preparation: Accurately weigh approximately 0.3 g of dried sodium oxalate and transfer it to a 600-mL beaker.[10]

  • Dissolution: Add 250 mL of the pre-boiled and cooled diluted sulfuric acid (at 27 ± 3°C). Stir until the oxalate has completely dissolved.[10]

  • Initial Titration: While stirring slowly, rapidly add 90-95% of the required KMnO₄ solution (e.g., 39-40 mL for a 0.1 N solution) at a rate of 25-35 mL per minute.[10]

  • Reaction Time: Allow the solution to stand until the pink color disappears (this takes approximately 45 seconds).[10]

  • Heating: Heat the solution to a temperature of 55 to 60°C.[10]

  • Final Titration: Complete the titration by adding the KMnO₄ solution dropwise, ensuring each drop is decolorized before adding the next. The endpoint is reached when a faint pink color persists for at least 30 seconds.[10]

  • Calculation: The normality of the KMnO₄ solution is calculated using the formula: N (KMnO₄) = (Weight of Na₂C₂O₄ in g) / (Volume of KMnO₄ in L × 0.067)

Visualizations

Redox Reaction Pathway

The standardization is based on the following redox reaction in an acidic medium:

G cluster_reactants Reactants cluster_products Products KMnO4 KMnO₄ (Permanganate Ion, MnO₄⁻) MnSO4 MnSO₄ (Manganese(II) Ion, Mn²⁺) KMnO4->MnSO4 Oxidation-Reduction KMnO4->MnSO4 Reduced Na2C2O4 Na₂C₂O₄ (Oxalate Ion, C₂O₄²⁻) Na2C2O4->MnSO4 Oxidation-Reduction CO2 CO₂ (Carbon Dioxide) Na2C2O4->CO2 Oxidized H2SO4 H₂SO₄ (Acidic Medium, H⁺) H2SO4->MnSO4 Oxidation-Reduction H2O H₂O (Water) H2SO4->H2O Provides Medium K2SO4 K₂SO₄ H2SO4->K2SO4 Provides Medium Na2SO4 Na₂SO₄ H2SO4->Na2SO4 Provides Medium

Caption: Oxidation-reduction reaction between KMnO₄ and Na₂C₂O₄.

Experimental Workflow for Standardization

The following diagram illustrates the logical flow of the standardization procedure.

G start Start weigh 1. Accurately weigh ~0.3g dried Na₂C₂O₄ start->weigh dissolve 2. Dissolve in 250mL of diluted H₂SO₄ (27°C) weigh->dissolve titrate1 3. Add 90-95% of KMnO₄ rapidly (25-35 mL/min) dissolve->titrate1 stand 4. Let stand until pink color disappears titrate1->stand heat 5. Heat solution to 55-60°C stand->heat titrate2 6. Complete titration dropwise to persistent pink heat->titrate2 endpoint Endpoint Reached (Pink persists >30s) titrate2->endpoint calculate 7. Calculate Normality of KMnO₄ solution endpoint->calculate end End calculate->end

Caption: Workflow for the standardization of KMnO₄ using sodium oxalate.

Conclusion

This compound (as sodium oxalate) serves as an excellent and reliable primary standard for the standardization of potassium permanganate in quality control settings. When appropriate procedures are followed, particularly regarding temperature control and the rate of titrant addition, it yields results with high accuracy, comparable to those obtained with other standards like arsenious oxide and potassium dichromate.[10] While alternatives exist, sodium oxalate presents a favorable balance of stability, purity, and lower toxicity compared to highly hazardous materials like arsenious oxide and potassium dichromate, making it a preferred choice in many laboratories.

References

A Comparative Guide to Titration Methods for the Determination of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three primary titration methods for the quantitative analysis of monosodium oxalate (B1200264): Redox Titration with Potassium Permanganate (B83412), Acid-Base Titration with Sodium Hydroxide (B78521), and Complexometric Titration. The selection of an appropriate method is critical for ensuring accuracy and precision in research and quality control settings. This document outlines the experimental protocols, performance characteristics, and key considerations for each technique.

At a Glance: Performance Comparison of Titration Methods

The following table summarizes the key performance indicators for the analytical methods discussed, allowing for a direct comparison of their accuracy, precision, and other relevant factors.

ParameterRedox Titration (with KMnO₄)Acid-Base Titration (with NaOH)Complexometric Titration (Indirect)
Principle Oxidation of oxalate ions by permanganate in an acidic medium.Neutralization reaction between the acidic proton of monosodium oxalate and a strong base.Indirect determination via precipitation of oxalate as calcium oxalate, followed by EDTA titration of the excess calcium ions.
Accuracy High, but can be affected by temperature and rate of titration.[1]Generally high, but susceptible to interference from other acidic or basic impurities.High, with recoveries reported between 98.9% and 100.7%.[2]
Precision (RSD) Typically low, with proper technique.Good, but can be influenced by the presence of other organic acids.[3]< 3%[2]
Endpoint Detection Self-indicating (persistent pink color of excess KMnO₄).[4]Requires an acid-base indicator (e.g., phenolphthalein).[5]Requires a metallochromic indicator (e.g., Eriochrome Black T).[6]
Interferences Reducing agents other than oxalate, presence of HCl.[4][7]Other acidic or basic substances in the sample matrix.[3]Cations that form stable complexes with EDTA.
Advantages Self-indicating, sharp endpoint.[4]Simple, uses common laboratory reagents.High selectivity when combined with precipitation.[2]
Disadvantages Requires heating, sensitive to reaction conditions, potential for side reactions.[8][9]Not specific to oxalate if other acids are present.[3]Indirect, multi-step, and more time-consuming procedure.[2]

Experimental Protocols

Redox Titration with Potassium Permanganate

This method is based on the oxidation of the oxalate ion by potassium permanganate in a hot acidic solution. The permanganate ion is intensely purple, while the manganese(II) ion it is reduced to is nearly colorless, allowing the permanganate to act as its own indicator.

Reaction: 5 NaHC₂O₄ + 2 KMnO₄ + 3 H₂SO₄ → 5 H₂C₂O₄ + K₂SO₄ + 2 MnSO₄ + Na₂SO₄ + 10 CO₂ + 8 H₂O

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a flask with deionized water.

  • Acidification: Add a sufficient volume of dilute sulfuric acid (e.g., 1 M H₂SO₄) to create an acidic environment.[4] It is crucial to use sulfuric acid, as other acids like HCl can be oxidized by permanganate, leading to inaccurate results.[7]

  • Heating: Gently heat the solution to 60-70°C.[9] This is necessary because the reaction between oxalate and permanganate is slow at room temperature.[8]

  • Titration: Titrate the hot solution with a standardized solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed by the oxalate.

  • Endpoint: The endpoint is reached when a single drop of the permanganate solution produces a faint, persistent pink color that lasts for at least 30 seconds.[9]

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration weigh Weigh Monosodium Oxalate dissolve Dissolve in Deionized Water weigh->dissolve acidify Add Sulfuric Acid dissolve->acidify heat Heat to 60-70°C acidify->heat titrate Titrate with KMnO₄ heat->titrate Begin Titration observe Observe Color Change (Purple to Colorless) titrate->observe endpoint Endpoint: Persistent Pale Pink Color observe->endpoint

Acid-Base Titration with Sodium Hydroxide

This method treats this compound as a weak acid, where the hydrogen oxalate ion (HC₂O₄⁻) is neutralized by a strong base, sodium hydroxide.

Reaction: NaHC₂O₄ + NaOH → Na₂C₂O₄ + H₂O

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a flask with deionized water.

  • Indicator Addition: Add a few drops of a suitable acid-base indicator, such as phenolphthalein, to the solution.[5]

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached.

  • Endpoint: The endpoint is indicated by a distinct color change of the indicator (e.g., from colorless to a persistent faint pink for phenolphthalein).[10]

Acid_Base_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration weigh Weigh Monosodium Oxalate dissolve Dissolve in Deionized Water weigh->dissolve indicator Add Phenolphthalein Indicator dissolve->indicator titrate Titrate with NaOH indicator->titrate Begin Titration endpoint Endpoint: Persistent Pale Pink Color titrate->endpoint

Complexometric Titration (Indirect Method)

This is an indirect method where the oxalate is first precipitated as calcium oxalate. The precipitate is then dissolved, and the calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA).

Reaction:

  • Precipitation: NaHC₂O₄ + CaCl₂ → CaC₂O₄(s) + NaCl + HCl

  • Titration: Ca²⁺ + EDTA⁴⁻ → [Ca(EDTA)]²⁻

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Precipitation: Add a solution of calcium chloride (CaCl₂) to precipitate the oxalate ions as calcium oxalate (CaC₂O₄).[2] Allow the precipitate to age to ensure complete precipitation.

  • Filtration and Washing: Filter the calcium oxalate precipitate and wash it to remove any impurities.

  • Dissolution: Dissolve the precipitate in a suitable acid, such as dilute sulfuric acid.

  • Buffering: Adjust the pH of the solution to approximately 10 using a buffer solution (e.g., ammonia-ammonium chloride buffer).[6]

  • Indicator Addition: Add a metallochromic indicator, such as Eriochrome Black T.

  • Titration: Titrate the solution with a standardized EDTA solution.

  • Endpoint: The endpoint is marked by a color change of the indicator (e.g., from wine red to pure blue for Eriochrome Black T).[6]

Complexometric_Titration_Workflow cluster_precipitation Precipitation cluster_titration Titration dissolve Dissolve Monosodium Oxalate in Water precipitate Add CaCl₂ Solution to Precipitate CaC₂O₄ dissolve->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dissolve_ppt Dissolve Precipitate in Acid filter_wash->dissolve_ppt buffer Adjust pH to ~10 dissolve_ppt->buffer Proceed to Titration indicator Add Indicator buffer->indicator titrate Titrate with EDTA indicator->titrate endpoint Endpoint: Color Change titrate->endpoint

Conclusion

The choice of titration method for the determination of this compound depends on the specific requirements of the analysis.

  • Redox titration with potassium permanganate offers the advantage of being self-indicating and is a well-established method. However, it requires careful control of temperature and is susceptible to interferences from other reducing agents.

  • Acid-base titration with sodium hydroxide is simple and utilizes common reagents but lacks specificity if other acidic or basic components are present in the sample matrix.

  • Complexometric titration provides high selectivity through the initial precipitation step but is an indirect and more labor-intensive method.

For routine analysis where the sample matrix is well-defined and free from interfering substances, acid-base titration may be sufficient. For higher accuracy and in the presence of potential interferences, redox or complexometric titration should be considered, with the latter offering superior selectivity. Validation of the chosen method for the specific sample matrix is always recommended to ensure reliable and accurate results.

References

Monosodium Oxalate Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference materials are paramount for ensuring the accuracy and reliability of analytical data. Monosodium oxalate (B1200264) is a critical reference material, particularly in the standardization of potassium permanganate (B83412) solutions used in redox titrations, a common analytical procedure in pharmaceutical quality control. This guide provides a comparative analysis of commercially available monosodium oxalate reference materials, detailing their specifications and the experimental protocols for their use.

Comparative Analysis of this compound Reference Materials

The selection of a suitable this compound reference material depends on the specific requirements of the analytical method and the desired level of traceability and uncertainty. Below is a comparison of specifications from various suppliers, compiled from their certificates of analysis and product information.

Specification Supplier A (Example) Supplier B (Example) Supplier C (Example)
Product Name di-Sodium oxalate, volumetric standardSodium oxalate, 99.95%SODIUM OXALATE, reference material for titrimetry
Grade Secondary Reference Material, Traceable to NIST SRMExtra PureCertified by BAM, >99.5%
Assay (by Titration) ≥ 99.5%100.3%[1]>99.5%[2][3]
Chloride (Cl) ≤ 0.002%Max 0.005%[4]Not specified
Sulfate (SO₄) ≤ 0.005%Not specifiedNot specified
Heavy Metals (as Pb) ≤ 0.001%Not specifiedNot specified
Loss on Drying (TGA) Not specified0.05%[1]Not specified
Insoluble Matter ≤ 0.01%Not specifiedNot specified
Certifications Traceable to NIST SRM[5]-Certified by BAM[2][3]
Physical Form White crystalline powderWhite Powder[1]Solid

Note: The data presented are examples and may not reflect the most current specifications. It is crucial to consult the supplier's latest certificate of analysis for the most accurate information.

Experimental Protocol: Assay of this compound by Redox Titration

The assay of this compound is typically determined by redox titration with a standardized solution of potassium permanganate (KMnO₄). This method is based on the oxidation of the oxalate anion by the permanganate ion in an acidic solution.

Principle: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

Materials and Reagents:

  • This compound Reference Material

  • Potassium Permanganate (KMnO₄), 0.1 N solution

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Analytical Balance

  • Volumetric Flasks

  • Burette

  • Erlenmeyer Flasks

  • Hot Plate or Water Bath

Procedure:

  • Preparation of the this compound Solution:

    • Accurately weigh approximately 200 mg of the this compound reference material.

    • Quantitatively transfer the weighed solid to a 250 mL volumetric flask.

    • Dissolve the solid in approximately 100 mL of deionized water.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Titration Procedure:

    • Pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.

    • Carefully add 5 mL of concentrated sulfuric acid to the flask.

    • Heat the solution to 70-80 °C on a hot plate or in a water bath.

    • Titrate the hot solution with the 0.1 N potassium permanganate solution from a burette. The permanganate solution is added dropwise with constant swirling.

    • The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating a slight excess of potassium permanganate.

    • Record the volume of potassium permanganate solution consumed.

    • Repeat the titration at least two more times for accuracy.

  • Calculation of Assay: The assay of the this compound can be calculated using the following formula:

    Assay (%) = (V × N × Eq. Wt. × 100) / (W × (Aliquot Volume / Total Volume))

    Where:

    • V = Volume of KMnO₄ solution consumed (L)

    • N = Normality of the KMnO₄ solution (eq/L)

    • Eq. Wt. = Equivalent weight of this compound (67.00 g/eq)

    • W = Weight of the this compound reference material taken (g)

Workflow and Data Integrity

The integrity of analytical results relies on a systematic and well-documented workflow. The following diagram illustrates the key stages in the qualification and use of a this compound reference material.

G cluster_0 Reference Material Lifecycle A Receipt and Quarantine B Characterization and Qualification A->B C Release for Use B->C D Ongoing Stability Testing C->D E Use in Assays (e.g., Titrant Standardization) C->E F Retirement/Disposal D->F E->F

Caption: Workflow for Reference Material Management.

This guide provides a foundational comparison and procedural outline for the use of this compound reference materials. For critical applications, it is imperative to consult the specific documentation provided by the manufacturer and to perform appropriate in-house verification of the material.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Monosodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of chemical waste. Monosodium oxalate (B1200264), a common laboratory reagent, requires careful handling and a specific disposal procedure to ensure the safety of personnel and the environment. This guide provides a comprehensive, step-by-step approach to its disposal, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Precautions

Monosodium oxalate is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and gloves.[1][2] Avoid creating dust when handling the solid form.[3][4] In the event of a spill, use appropriate tools to place the spilled solid into a convenient waste disposal container and finish by cleaning the contaminated surface with water.[1]

Disposal Plan: A Step-by-Step Guide

The primary principle for the disposal of this compound is to convert it into a less hazardous form and to dispose of it in accordance with federal, state, and local environmental control regulations.[1] Never dispose of this compound directly down the drain.[4][5]

Step 1: Collection of Waste

All this compound waste, including contaminated materials, should be collected in a clearly labeled, sealed, and chemically compatible container.[3][6] The label should identify the waste as "Hazardous Waste: this compound" and include the relevant hazard pictograms.[7]

Step 2: Neutralization (for aqueous solutions)

A recommended method for treating aqueous solutions of oxalate salts is through neutralization and precipitation.[8] This procedure should be carried out in a fume hood with appropriate PPE.

Experimental Protocol for Neutralization:

  • Preparation: Prepare a neutralizing agent solution of soda-lime (a mixture of calcium hydroxide (B78521) and sodium hydroxide) or soda ash (sodium carbonate).

  • Reaction: Slowly add the neutralizing agent to the aqueous this compound solution while stirring. The addition of a soluble calcium salt, like calcium chloride, can also be used to precipitate the oxalate as insoluble calcium oxalate.

  • Monitoring: Monitor the pH of the solution. The target is a neutral pH range (typically between 6.0 and 8.0), which should be confirmed with pH paper or a calibrated pH meter.

  • Precipitation: Allow the resulting precipitate (calcium oxalate) to settle.

  • Separation: Separate the solid precipitate from the liquid by decantation or filtration.

  • Disposal of Precipitate: The solid calcium oxalate precipitate should be collected in a labeled hazardous waste container for disposal through a licensed disposal company.[4]

  • Disposal of Liquid: The remaining neutralized liquid should be disposed of in accordance with local regulations. Even after neutralization, it is best practice to have it collected by a certified hazardous waste management service.

Step 3: Disposal of Solid Waste

For solid this compound, the preferred disposal method is to offer the surplus material to a licensed disposal company.[4] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This must be done by a certified waste disposal service.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.

ParameterValue/RangeSource
Oral LD50 (Rat)11160 mg/kg[1]
Melting Point260°C (500°F)[1]
Specific Gravity2.34 (Water = 1)[1]
Recommended Storage TemperatureBelow 25°C (77°F)[1]
Neutralized pH Target6.0 - 8.0[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MonosodiumOxalateDisposal cluster_collection Step 1: Waste Collection cluster_form Step 2: Determine Form cluster_solid_disposal Step 3a: Solid Waste Disposal cluster_aqueous_treatment Step 3b: Aqueous Waste Treatment Waste This compound Waste (Solid or Aqueous) Container Collect in Labeled, Sealed, Compatible Container Waste->Container Form Is the waste solid or aqueous? Container->Form SolidDisposal Licensed Disposal Company (Incineration or Landfill) Form->SolidDisposal Solid Neutralize Neutralize with Soda-Lime or Soda Ash to pH 6-8 Form->Neutralize Aqueous Precipitate Precipitate as Calcium Oxalate Neutralize->Precipitate Separate Separate Solid and Liquid Precipitate->Separate SolidWaste Dispose of Precipitate as Hazardous Waste Separate->SolidWaste LiquidWaste Dispose of Liquid via Licensed Waste Service Separate->LiquidWaste

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Monosodium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Monosodium oxalate (B1200264). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Key Safety and Toxicity Data

The following table summarizes the known quantitative safety and toxicity data for Monosodium oxalate. While no specific occupational exposure limit has been set for this compound, it is recommended to handle it under the exposure limits for Particulates Not Otherwise Regulated (PNOR).

ParameterValueSpeciesReference
Oral LD50 11,160 mg/kgRat[1]
OSHA PEL (Total Particulates) 15 mg/m³ (TWA)N/A[2]
OSHA PEL (Respirable Particulates) 5 mg/m³ (TWA)N/A[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound, which include skin and eye irritation, and harm if swallowed or in contact with skin.[3][4][5]

  • Eye and Face Protection: Always wear chemical safety goggles or glasses with side shields.[2] In situations with a higher risk of dust generation, a face shield should also be used.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., PVC, Neoprene) are mandatory.[2][6] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[7]

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[8] For large-scale operations or in the event of a major spill, a full-body protective suit may be necessary.[2]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1]

    • If engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator is necessary.[9] For situations where exposure levels are unknown or in emergencies, a full-face positive-pressure, air-supplied respirator should be used.[10]

Operational and Handling Protocols

Adherence to proper handling procedures is crucial to minimize exposure and ensure safety.

  • General Handling:

    • Avoid all personal contact, including the inhalation of dust.[2]

    • Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]

    • Always wash hands thoroughly with soap and water after handling.[2]

    • Keep containers securely sealed when not in use.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

    • Protect containers from physical damage and check for leaks regularly.[2]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent wider contamination and exposure.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Use dry cleanup methods to avoid generating dust.[2]

    • Carefully sweep or scoop the spilled material into a labeled container for disposal.

    • Clean the spill area with soap and water.[11]

  • Major Spills:

    • Evacuate the area and move upwind of the spill.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Only trained personnel with appropriate PPE, including full-body suits and breathing apparatus, should address the spill.[2]

    • Contain the spill using sand, earth, or vermiculite.[2]

    • Collect the spilled material into labeled containers for disposal.[2]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]

  • Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Collect waste this compound and any contaminated materials (e.g., spill cleanup debris, used PPE) in a suitable, labeled container.[7]

  • Do not mix with other waste.[12]

  • Dispose of the waste through a licensed disposal company.[7]

Experimental Workflow: Handling a this compound Spill

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_disposal Final Disposal Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Alert_Area Alert Personnel in Area Assess_Size->Alert_Area Minor Evacuate Evacuate Area & Move Upwind Assess_Size->Evacuate Major Don_PPE_Minor Don Appropriate PPE (Gloves, Goggles, Respirator) Alert_Area->Don_PPE_Minor Dry_Cleanup Use Dry Cleanup Method Don_PPE_Minor->Dry_Cleanup Collect_Waste_Minor Collect in Labeled Container Dry_Cleanup->Collect_Waste_Minor Decontaminate_Area Decontaminate Spill Area Collect_Waste_Minor->Decontaminate_Area Dispose Dispose via Licensed Company Decontaminate_Area->Dispose Alert_Emergency Alert Emergency Responders Evacuate->Alert_Emergency Trained_Personnel Trained Personnel Only (Full PPE & SCBA) Alert_Emergency->Trained_Personnel Contain_Spill Contain Spill (Sand, Vermiculite) Trained_Personnel->Contain_Spill Collect_Waste_Major Collect in Labeled Container Contain_Spill->Collect_Waste_Major Collect_Waste_Major->Dispose

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.